Product packaging for 2-Bromo-6-isopropylpyrazine(Cat. No.:CAS No. 1086382-94-6)

2-Bromo-6-isopropylpyrazine

Cat. No.: B15361770
CAS No.: 1086382-94-6
M. Wt: 201.06 g/mol
InChI Key: ZVRPFWMAFFULEG-UHFFFAOYSA-N
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Description

2-Bromo-6-isopropylpyrazine ( 1086382-94-6) is a high-purity brominated pyrazine compound serving as a versatile synthetic intermediate in medicinal chemistry and chemical research. This solid heteroaromatic building block features both a bromine substituent and an isopropyl group on its pyrazine ring, enabling diverse functionalization through cross-coupling reactions and nucleophilic substitutions. With the molecular formula C7H9BrN2 and a molecular weight of 201.07 g/mol , this compound is characterized by its ≥98% purity, making it suitable for demanding synthetic applications. The bromine atom at the 2-position serves as an excellent leaving group for metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations, allowing researchers to introduce various carbon and nitrogen-based functionalities. Meanwhile, the electron-donating isopropyl group at the 6-position influences the electronic properties of the ring system and can impart specific steric characteristics to the resulting molecules. Pyrazine derivatives similar to this compound have demonstrated significant research value in developing platelet aggregation inhibitors and other pharmacologically active compounds. The pyrazine core represents a privileged structure in drug discovery, appearing in molecules with diverse biological activities. Researchers utilize this brominated intermediate to construct more complex pyrazine-containing scaffolds for evaluating COX inhibitory activity and exploring structure-activity relationships in medicinal chemistry programs. Applications: This compound is principally employed as a key intermediate in: (1) Pharmaceutical research for developing novel therapeutic agents; (2) Material science for creating specialized heteroaromatic architectures; (3) Method development in cross-coupling chemistry; (4) Structure-activity relationship studies in medicinal chemistry. Handling Note: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic applications. Proper personal protective equipment should be worn when handling this compound, and it should be stored under appropriate conditions as indicated in the safety data sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9BrN2 B15361770 2-Bromo-6-isopropylpyrazine CAS No. 1086382-94-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1086382-94-6

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

2-bromo-6-propan-2-ylpyrazine

InChI

InChI=1S/C7H9BrN2/c1-5(2)6-3-9-4-7(8)10-6/h3-5H,1-2H3

InChI Key

ZVRPFWMAFFULEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=CC(=N1)Br

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2-Bromo-6-isopropylpyrazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a feasible synthetic pathway for 2-Bromo-6-isopropylpyrazine, a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process, drawing upon established chemical transformations for pyrazine derivatives. This document offers detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis pathway.

Proposed Synthesis Pathway

The synthesis of this compound can be strategically approached through a four-step sequence, commencing with the construction of the pyrazine core, followed by a series of functional group interconversions. This pathway is designed to utilize readily available starting materials and well-established reaction methodologies.

The proposed pathway is as follows:

  • Synthesis of 2-Hydroxy-6-isopropylpyrazine: Condensation of valinamide with glyoxal to form the pyrazine ring.

  • Chlorination of 2-Hydroxy-6-isopropylpyrazine: Conversion of the hydroxyl group to a chloro group using phosphorus oxychloride to yield 2-Chloro-6-isopropylpyrazine.

  • Amination of 2-Chloro-6-isopropylpyrazine: Nucleophilic aromatic substitution of the chloro group with an amino group to produce 2-Amino-6-isopropylpyrazine.

  • Bromination of 2-Amino-6-isopropylpyrazine: Diazotization of the amino group followed by a Sandmeyer reaction to install the bromo group, yielding the final product, this compound.

Below is a graphical representation of the proposed synthesis pathway.

G Valinamide Valinamide Step1 Step 1: Condensation Valinamide->Step1 Glyoxal Glyoxal Glyoxal->Step1 Hydroxy 2-Hydroxy-6-isopropylpyrazine Step1->Hydroxy Step2 Step 2: Chlorination Hydroxy->Step2 POCl3 POCl3 Chloro 2-Chloro-6-isopropylpyrazine Step2->Chloro Step3 Step 3: Amination (SNAr) Chloro->Step3 NH3 NH3 (aq) Amino 2-Amino-6-isopropylpyrazine Step3->Amino Step4 Step 4: Sandmeyer Reaction Amino->Step4 NaNO2_HBr 1. NaNO2, HBr 2. CuBr Bromo This compound Step4->Bromo G Start Dissolve Valinamide and Glyoxal in Ethanol/Water Heat Heat to Reflux (e.g., 70-80 °C) Start->Heat Monitor Monitor Reaction by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Precipitate Collect Precipitate by Filtration Cool->Precipitate Wash Wash with Cold Water and Ethanol Precipitate->Wash Dry Dry under Vacuum Wash->Dry Product 2-Hydroxy-6-isopropylpyrazine Dry->Product G Start Combine 2-Hydroxy-6-isopropylpyrazine and POCl3 Heat Heat to Reflux (e.g., 100-110 °C) Start->Heat Monitor Monitor Reaction by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Carefully Quench with Ice-Water Cool->Quench Neutralize Neutralize with NaHCO3 (aq) Quench->Neutralize Extract Extract with Dichloromethane Neutralize->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product 2-Chloro-6-isopropylpyrazine Concentrate->Product G Start Place 2-Chloro-6-isopropylpyrazine in a Sealed Tube Add_NH3 Add Concentrated Aqueous Ammonia Start->Add_NH3 Heat Heat in a Sealed Tube (e.g., 120-140 °C) Add_NH3->Heat Monitor Monitor Reaction by TLC/GC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Extract with Ethyl Acetate Cool->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product 2-Amino-6-isopropylpyrazine Purify->Product G Start Dissolve 2-Amino-6-isopropylpyrazine in HBr (aq) Cool_Diazotization Cool to 0-5 °C Start->Cool_Diazotization Add_NaNO2 Add NaNO2 (aq) Dropwise Cool_Diazotization->Add_NaNO2 Stir_Diazotization Stir for 30 min at 0-5 °C Add_NaNO2->Stir_Diazotization Add_Diazonium Add Diazonium Salt Solution to CuBr Solution Stir_Diazotization->Add_Diazonium Prepare_CuBr Prepare CuBr Solution in HBr Cool_CuBr Cool CuBr Solution to 0-5 °C Prepare_CuBr->Cool_CuBr Cool_CuBr->Add_Diazonium Warm Warm to Room Temperature Add_Diazonium->Warm Heat Heat Gently (e.g., 50-60 °C) Warm->Heat Cool_Final Cool to Room Temperature Heat->Cool_Final Extract Extract with Diethyl Ether Cool_Final->Extract Wash Wash with NaOH (aq) and Brine Extract->Wash Dry Dry Organic Layer (MgSO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Distillation or Column Chromatography Concentrate->Purify Product This compound Purify->Product

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-isopropylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical properties of 2-Bromo-6-isopropylpyrazine (CAS No. 1086382-94-6). Due to the limited availability of experimentally determined data for this specific compound, this document also includes predicted data for a structurally similar analog, 2-Bromo-6-(n-propyl)pyrazine, and experimental data for the parent compound, pyrazine, to offer a comparative context.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound and its related compounds. It is crucial to note that the data for the target compound is largely unavailable in the public domain, and therefore, predicted values for a close structural analog are provided for estimation purposes.

PropertyThis compound (Predicted/Unavailable)2-Bromo-6-(n-propyl)pyrazine (Predicted)Pyrazine (Experimental)
Molecular Formula C₇H₉BrN₂C₇H₉BrN₂C₄H₄N₂
Molecular Weight 201.07 g/mol 201.07 g/mol 80.09 g/mol
Melting Point Data not availableData not available52 °C[1]
Boiling Point Data not available234.4 ± 35.0 °C at 760 mmHg115.5 °C[1]
Density Data not available1.422 ± 0.06 g/cm³1.031 g/cm³[1]
Solubility Data not availableData not availableModerately soluble in water; soluble in organic solvents like alcohols and ether.[1]
pKa (of conjugate acid) Data not available-0.92 ± 0.100.37[2]

Experimental Protocols

Extensive searches for detailed experimental protocols for the determination of the physicochemical properties of this compound did not yield any specific methodologies for this compound. However, general methods for determining these properties for pyrazine derivatives and other nitrogen-containing heterocyclic compounds are well-established in the scientific literature. These typically include:

  • Melting Point Determination: Differential Scanning Calorimetry (DSC) or the use of a standard melting point apparatus.

  • Boiling Point Determination: Ebulliometry or distillation-based methods under controlled pressure.

  • Density Measurement: Use of a pycnometer or a digital density meter.

  • Solubility Assessment: Shake-flask method followed by quantification of the dissolved compound using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • pKa Determination: Potentiometric titration, UV-Vis spectrophotometry, or Nuclear Magnetic Resonance (NMR) spectroscopy are common methods for determining the acid dissociation constant of nitrogen-containing heterocycles.[3][4]

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing the involvement of this compound in any specific signaling pathways or its broader biological activity. As such, the creation of diagrams representing these aspects is not possible at this time. Further research would be required to elucidate the potential biological roles of this compound.

References

2-Bromo-6-isopropylpyrazine CAS number and properties

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1086382-94-6

Introduction

This technical guide provides a comprehensive overview of 2-Bromo-6-isopropylpyrazine, a halogenated aromatic heterocyclic compound. Pyrazine derivatives are of significant interest to researchers, particularly in the fields of medicinal chemistry and drug discovery, due to their presence in numerous biologically active molecules and their utility as versatile synthetic intermediates.[1][2][3] This document summarizes the available data on the properties, synthesis, and safety of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Table 1: Estimated Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₉BrN₂-
Molecular Weight 201.07 g/mol -
Boiling Point 234.4 ± 35.0 °CPredicted for 2-Bromo-6-(n-propyl)pyrazine
Density 1.422 ± 0.06 g/cm³Predicted for 2-Bromo-6-(n-propyl)pyrazine
pKa -0.92 ± 0.10Predicted for 2-Bromo-6-(n-propyl)pyrazine

Note: The data presented in Table 1 are predicted values for a closely related isomer and should be used as an estimation only.

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, general synthetic strategies for 2-bromo-6-substituted pyrazines can be inferred from established methods for pyrazine chemistry.

A plausible synthetic approach could involve the bromination of a 2-isopropylpyrazine precursor. The reactivity of the pyrazine ring is influenced by the electron-withdrawing nature of the nitrogen atoms, making it less susceptible to electrophilic substitution than benzene. However, halogenation can be achieved under specific conditions.

Alternatively, the synthesis could proceed via the construction of the pyrazine ring from acyclic precursors already bearing the isopropyl and bromo functionalities.

The reactivity of this compound is expected to be characteristic of 2-halopyrazines. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, providing a versatile handle for the introduction of a wide range of substituents and the construction of more complex molecules.

Safety and Handling

Specific safety and handling data for this compound are not available. The following information is based on the safety data sheets (SDS) of structurally related brominated pyrazine and pyridine compounds. It is imperative to handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, and to use appropriate personal protective equipment (PPE).

Table 2: General Safety and Handling Precautions

Hazard CategoryPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves, lab coat.
Handling Avoid contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a dry and well-ventilated place.

Applications in Research and Drug Discovery

While there is no specific information detailing the biological activity or direct applications of this compound in the reviewed literature, the pyrazine scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazine derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors for the treatment of cancer and inflammatory disorders.[1][2]

The presence of a bromine atom and an isopropyl group on the pyrazine ring of this particular molecule offers opportunities for further chemical modification and exploration of its structure-activity relationship (SAR) in various biological assays. The bromo substituent can serve as a key reactive handle for the synthesis of libraries of novel compounds to be screened for potential therapeutic properties.

Experimental Protocols and Logical Relationships

As no specific experimental protocols involving this compound have been identified, a logical workflow for its potential synthesis and subsequent utilization in a drug discovery context is presented below.

G cluster_synthesis Synthesis Workflow cluster_screening Drug Discovery Workflow start Starting Materials (e.g., 2-Isopropylpyrazine or acyclic precursors) bromination Bromination or Ring Formation start->bromination purification Purification (e.g., Chromatography) bromination->purification characterization Characterization (NMR, MS) purification->characterization product This compound characterization->product library_synthesis Library Synthesis (e.g., Cross-Coupling Reactions) product->library_synthesis screening Biological Screening (e.g., Kinase Assays) library_synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: A logical workflow for the synthesis and potential drug discovery application of this compound.

Signaling Pathways

Currently, there is no published research linking this compound to any specific signaling pathway. However, given that numerous pyrazine derivatives have been identified as kinase inhibitors, a hypothetical involvement in a generic kinase signaling pathway is depicted below as an example of the type of pathway that could be investigated.[1]

G cluster_pathway Hypothetical Kinase Signaling Pathway Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response inhibitor This compound (Hypothetical Inhibitor) inhibitor->kinase_a

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound on a kinase cascade.

References

An In-depth Technical Guide to 2-Bromo-6-isopropylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 2-Bromo-6-isopropylpyrazine (CAS No. 1086382-94-6). While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and presents data from closely related analogs to offer a predictive profile. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, drug discovery, and materials science, highlighting the potential of this substituted pyrazine core in the development of novel therapeutics.

Molecular Structure and Properties

This compound is a heterocyclic aromatic compound featuring a pyrazine ring substituted with a bromine atom and an isopropyl group. The pyrazine core is a key pharmacophore found in numerous FDA-approved drugs.[1][2] The presence of a bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, making it a versatile building block in medicinal chemistry.

Chemical and Physical Data

Quantitative data for this compound is not widely available. The following table summarizes its basic identifiers and includes predicted data for the closely related analog, 2-Bromo-6-(n-propyl)pyrazine, to provide an estimation of its physical properties.

PropertyValueSource
IUPAC Name 2-Bromo-6-(propan-2-yl)pyrazine-
CAS Number 1086382-94-6Kuujia.com[3]
Molecular Formula C₇H₉BrN₂Kuujia.com[3]
Molecular Weight 201.07 g/mol Calculated
Predicted Boiling Point 234.4 ± 35.0 °CChemicalBook (for 2-Bromo-6-(n-propyl)pyrazine)[4]
Predicted Density 1.422 ± 0.06 g/cm³ChemicalBook (for 2-Bromo-6-(n-propyl)pyrazine)[4]
Predicted pKa -0.92 ± 0.10ChemicalBook (for 2-Bromo-6-(n-propyl)pyrazine)[4]
Spectroscopic Data (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the isopropyl group (a doublet and a septet) and two singlets for the aromatic protons on the pyrazine ring. The chemical shifts would be influenced by the electronegativity of the bromine and nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the two methyl carbons of the isopropyl group, the methine carbon of the isopropyl group, and the four carbons of the pyrazine ring. The carbon attached to the bromine atom would exhibit a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Fragmentation would likely involve the loss of the isopropyl group and subsequent ring fragmentation.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be devised based on established methods for the preparation of substituted pyrazines.

Proposed Experimental Protocol: Synthesis of this compound

This proposed synthesis involves the condensation of an amino acid precursor followed by halogenation.

Step 1: Synthesis of 3,6-diisopropyl-2,5-piperazinedione

  • To a solution of L-valine methyl ester hydrochloride (2 equivalents) in a suitable solvent such as ethylene glycol, add a base (e.g., sodium methoxide, 2 equivalents) at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3,6-diisopropyl-2,5-piperazinedione.

Step 2: Synthesis of this compound

  • To a flask containing phosphorus oxybromide (POBr₃, 3-5 equivalents), add the 3,6-diisopropyl-2,5-piperazinedione (1 equivalent) portion-wise at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 12-18 hours.

  • Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity

The bromine atom on the pyrazine ring is expected to be susceptible to nucleophilic aromatic substitution and to participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This reactivity makes this compound a valuable intermediate for the synthesis of more complex molecules with potential biological activity.

Relevance in Drug Discovery and Development

Pyrazine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1] Several FDA-approved drugs, such as the diuretic Amiloride and the anticancer agent Bortezomib, contain a pyrazine core.

Potential Signaling Pathways and Targets

Given the prevalence of the pyrazine scaffold in kinase inhibitors, it is plausible that this compound derivatives could be developed to target various protein kinases. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.

The following diagram illustrates a generalized workflow for screening a library of compounds, such as derivatives of this compound, for kinase inhibitory activity.

G cluster_0 Compound Library Synthesis cluster_1 High-Throughput Screening cluster_2 Hit Validation and Optimization A This compound B Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B C Diverse Pyrazine Derivatives B->C D Kinase Panel Screening C->D E Identify Primary Hits D->E F Dose-Response Assays (IC50) E->F G Lead Optimization F->G H In Vivo Efficacy Studies G->H

Figure 1. Workflow for Kinase Inhibitor Drug Discovery.
Logical Relationship in Target-Based Drug Discovery

The development of targeted therapies often follows a logical progression from target identification to clinical application. Substituted pyrazines can be designed to interact with specific molecular targets.

G A Disease Pathology (e.g., Cancer) B Target Identification (e.g., Overexpressed Kinase) A->B identifies C Rational Drug Design (Pyrazine Scaffold) B->C informs D Lead Compound (e.g., this compound Derivative) C->D yields E Preclinical & Clinical Trials D->E advances to

Figure 2. Logic Flow in Targeted Drug Development.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel chemical entities. Its predicted properties and the known biological significance of the pyrazine core suggest its potential as a valuable building block in drug discovery and materials science. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully elucidate its potential. This guide serves as a starting point for researchers interested in exploring the chemistry and applications of this and related compounds.

References

Spectroscopic Characterization of 2-Bromo-6-isopropylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a theoretical framework for the spectroscopic characterization of 2-Bromo-6-isopropylpyrazine. As a niche chemical compound, publicly available, experimentally derived spectroscopic data is scarce. Therefore, this document serves as a predictive guide for researchers, scientists, and drug development professionals. It outlines the expected spectroscopic data based on the compound's structure and provides generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and typical values for similar chemical structures.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5Singlet1HPyrazine H
~8.4Singlet1HPyrazine H
~3.2Septet1H-CH(CH₃)₂
~1.3Doublet6H-CH(CH ₃)₂

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)Assignment
~160C-isopropyl
~145C-Br
~142Pyrazine CH
~138Pyrazine CH
~34-C H(CH₃)₂
~22-CH(C H₃)₂

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)Bond Vibration
~3100-3000C-H (aromatic)
~2970-2870C-H (aliphatic)
~1550-1450C=N and C=C (pyrazine ring)
~1200-1000C-N
~700-500C-Br

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
214/216[M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes)
199/201[M-CH₃]⁺
171/173[M-C₃H₇]⁺
135[M-Br]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal.

Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Provides structural framework ir IR Spectroscopy purification->ir Identifies functional groups ms Mass Spectrometry purification->ms Determines molecular weight and fragmentation data_integration Integrate Spectroscopic Data nmr->data_integration ir->data_integration ms->data_integration structure_confirmation Structure Confirmation of This compound data_integration->structure_confirmation

Workflow for Spectroscopic Characterization

Solubility of 2-Bromo-6-isopropylpyrazine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-6-isopropylpyrazine in various organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines a robust experimental protocol for its determination and offers predicted solubility trends based on its chemical structure and the known solubility of analogous compounds.

Introduction to this compound

This compound is a substituted pyrazine derivative. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The presence of a bromine atom and an isopropyl group influences its polarity and, consequently, its solubility in different organic solvents. Understanding its solubility is crucial for applications in medicinal chemistry, materials science, and organic synthesis, particularly for reaction condition optimization, purification, and formulation development.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₉BrN₂

  • Molecular Weight: 201.07 g/mol

  • CAS Number: 1086382-94-6

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted in a range of common organic solvents. The molecule possesses both a polar pyrazine ring with two nitrogen atoms capable of hydrogen bonding and a nonpolar isopropyl group and a bromine atom. This amphiphilic nature suggests it will exhibit solubility in a variety of solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExampleDielectric Constant (Approx.)Predicted SolubilityRationale
Nonpolar Hexane1.9LowThe nonpolar aliphatic nature of hexane will have weak interactions with the polar pyrazine ring.
Toluene2.4Moderate to HighThe aromatic nature of toluene can engage in π-stacking interactions with the pyrazine ring, and its overall low polarity is compatible with the isopropyl and bromo substituents.
Polar Aprotic Dichloromethane (DCM)9.1HighDCM is a good solvent for many organic compounds and should effectively solvate both the polar and nonpolar regions of the molecule.
Tetrahydrofuran (THF)7.6HighThe ether oxygen in THF can act as a hydrogen bond acceptor, interacting with any potential hydrogen bond donor sites, and its overall character is suitable for dissolving a wide range of organic molecules.
Acetone21Moderate to HighThe polar carbonyl group of acetone will interact with the pyrazine ring, while the methyl groups are compatible with the nonpolar substituents.
Acetonitrile37.5ModerateWhile polar, acetonitrile is a good solvent for many organic molecules and is expected to dissolve this compound to a reasonable extent.
Dimethylformamide (DMF)38.3HighDMF is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)46.7HighSimilar to DMF, DMSO is a strong, polar aprotic solvent capable of dissolving many organic compounds.
Polar Protic Ethanol24.6ModerateThe hydroxyl group of ethanol can hydrogen bond with the nitrogen atoms of the pyrazine ring, and the ethyl chain provides some nonpolar character.
Methanol32.7ModerateSimilar to ethanol, but its higher polarity might slightly decrease its effectiveness compared to ethanol for this specific molecule.
Water80.1Very LowThe significant nonpolar character contributed by the isopropyl and bromo groups will likely result in poor solubility in the highly polar, hydrogen-bonding network of water.

Experimental Determination of Solubility: Gravimetric Method

As no quantitative data is readily available, experimental determination is necessary. The gravimetric method is a reliable and straightforward technique to accurately measure the solubility of a solid compound in a solvent.

Principle

The gravimetric method involves preparing a saturated solution of the solute in the solvent of interest at a specific temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated and expressed in various units, such as g/100 mL or mol/L.

Materials and Apparatus
  • This compound (solute)

  • Organic solvents of interest

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed evaporation dishes (e.g., glass or aluminum)

  • Oven or vacuum oven

  • Desiccator

Experimental Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

  • Evaporation and Drying:

    • Record the exact mass of the evaporation dish containing the filtered saturated solution.

    • Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the boiling point of this compound and its decomposition temperature.

    • Continue heating until all the solvent has evaporated and the mass of the dish with the residue is constant.

    • Cool the evaporation dish in a desiccator to room temperature before weighing.

  • Calculation of Solubility:

    • Let:

      • M₁ = Mass of the empty evaporation dish (g)

      • M₂ = Mass of the evaporation dish + filtered saturated solution (g)

      • M₃ = Mass of the evaporation dish + dried solute (g)

    • Calculate:

      • Mass of the solute = M₃ - M₁

      • Mass of the solvent = M₂ - M₃

    • Solubility can be expressed as:

      • g/100 g solvent: ( (M₃ - M₁) / (M₂ - M₃) ) * 100

      • g/100 mL solvent: ( (M₃ - M₁) / Volume of solvent (mL) ) * 100 (if the density of the solvent is known)

Experimental Workflow Diagram

G Gravimetric Solubility Determination Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_drying Evaporation and Drying cluster_calc Calculation A Add excess this compound to solvent in a vial B Seal vial and place in thermostatic shaker A->B C Agitate for 24-48 hours at constant temperature B->C D Allow excess solid to settle C->D E Withdraw supernatant with a syringe D->E F Filter into a pre-weighed evaporation dish E->F G Weigh evaporation dish with solution F->G H Evaporate solvent in an oven G->H I Dry to a constant weight H->I J Cool in a desiccator and weigh I->J K Calculate mass of solute and solvent J->K L Determine solubility (e.g., g/100 g solvent) K->L

Caption: Workflow for determining the solubility of this compound using the gravimetric method.

Conclusion

While specific quantitative solubility data for this compound is not currently published, this guide provides a strong predictive framework and a detailed experimental protocol for its determination. The amphiphilic nature of the molecule suggests it will be soluble in a range of common organic solvents, with higher solubility expected in polar aprotic and aromatic solvents. The provided gravimetric method offers a reliable means for researchers to obtain the precise solubility data required for their specific applications in drug development, synthesis, and materials science.

Stability and Storage of 2-Bromo-6-isopropylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 2-Bromo-6-isopropylpyrazine. The information presented herein is crucial for ensuring the integrity, purity, and shelf-life of this compound in research and development settings. The guidance is based on general principles for halogenated heterocyclic compounds and available data for structurally related molecules.

Chemical Stability and Potential Degradation Pathways

This compound, as a substituted bromopyrazine, is generally stable under recommended storage conditions. However, its stability can be compromised by exposure to certain environmental factors. The primary degradation pathways for similar halogenated aromatic compounds include hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The carbon-bromine bond in the pyrazine ring can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions and at elevated temperatures. This can lead to the formation of 2-hydroxy-6-isopropylpyrazine.

  • Oxidation: Exposure to strong oxidizing agents or atmospheric oxygen over prolonged periods can lead to the formation of N-oxides or other oxidative degradation products. The isopropyl group may also be susceptible to oxidation.

  • Photodegradation: Aromatic bromine compounds can be sensitive to light, particularly UV radiation.[1] Photolytic cleavage of the C-Br bond can occur, potentially leading to the formation of radical species and subsequent secondary degradation products.

  • Thermal Decomposition: At elevated temperatures, thermal decomposition can occur, leading to the release of hazardous gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.

While the precise degradation kinetics and product profiles for this compound are not extensively documented in publicly available literature, the general degradation pathways for pyrazines are an area of ongoing research.[2]

Recommended Storage and Handling Conditions

To maintain the quality and integrity of this compound, the following storage and handling conditions are recommended based on safety data for this and similar compounds.

ParameterRecommended ConditionRationale
Temperature Refrigerated (2-8 °C) or in a cool place.To minimize thermal degradation and slow down potential hydrolytic or oxidative reactions.
Light Protect from light. Store in an amber vial or in a dark place.To prevent photodegradation.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation and hydrolysis from atmospheric moisture.
Moisture Store in a dry, well-ventilated place.To minimize the risk of hydrolysis.
Incompatible Materials Strong oxidizing agents, strong acids.To prevent chemical reactions that could degrade the compound.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following is a generalized protocol for conducting a forced degradation study on this compound.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify the resulting degradation products.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks, pipettes, and vials

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

    • Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Maintain the mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) for a specified period.

    • Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the mixture at room temperature for a specified period.

    • Withdraw samples and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in a quartz cuvette to a light source in a photostability chamber that provides both UV and visible light.

    • Simultaneously, keep a control sample in the dark.

    • Withdraw samples at various time points for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at a high temperature (e.g., 80 °C) for a specified period.

    • At various time points, dissolve a portion of the solid in a suitable solvent and analyze.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

    • Use a mass spectrometer (LC-MS) to help identify the mass of the degradation products, which can aid in structure elucidation.

Visualizations

The following diagrams illustrate key workflows related to the stability and handling of this compound.

G cluster_0 Degradation Pathway Logic A This compound B Stress Condition A->B C Hydrolysis (Acid/Base) B->C D Oxidation (e.g., H₂O₂) B->D E Photolysis (UV/Vis Light) B->E F Thermal Stress (Heat) B->F G Degradation Products C->G D->G E->G F->G

Caption: Potential degradation pathways for this compound.

G cluster_1 Storage Decision Workflow Start Compound Received CheckSDS Consult Safety Data Sheet (SDS) Start->CheckSDS StoreCool Store in a cool, dry place (2-8 °C recommended) CheckSDS->StoreCool ProtectLight Protect from light (Amber vial/dark) StoreCool->ProtectLight InertAtmosphere Store under inert atmosphere (e.g., Argon) ProtectLight->InertAtmosphere CheckIncompatibles Check for incompatible materials (Strong acids/oxidizers) InertAtmosphere->CheckIncompatibles Segregate Segregate from incompatible materials CheckIncompatibles->Segregate Yes ProperStorage Properly Stored CheckIncompatibles->ProperStorage No Segregate->ProperStorage

References

The Diverse Biological Activities of Pyrazine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4, is a structural motif of significant interest in medicinal chemistry.[1][2] Its derivatives have garnered substantial attention due to their wide spectrum of biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and antiviral properties.[1][2] This technical guide provides an in-depth overview of the core biological activities of pyrazine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers, scientists, and drug development professionals.

Anticancer Activity

Pyrazine derivatives have demonstrated notable potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[3][4] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[5]

Inhibition of Kinase Signaling Pathways

Several pyrazine-based compounds act as potent inhibitors of protein kinases, which are critical regulators of cellular processes such as cell growth, proliferation, and differentiation.[5][6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

A significant number of pyrazine derivatives have been developed as inhibitors of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , two receptor tyrosine kinases that play crucial roles in tumor angiogenesis and metastasis.[7] The binding of Hepatocyte Growth Factor (HGF) to c-Met triggers a signaling cascade that promotes cell proliferation, motility, and invasion.[8] Similarly, the activation of VEGFR-2 by VEGF is a key step in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[7]

Below is a simplified representation of the c-Met/VEGFR-2 signaling pathway, which is often targeted by pyrazine derivatives.

cMet_VEGFR2_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR Activates STAT3 STAT3 Pathway cMet->STAT3 Activates VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds VEGFR2->RAS_RAF_MEK_ERK Activates VEGFR2->PI3K_AKT_mTOR Activates Pyrazine_Derivative Pyrazine Derivative (Inhibitor) Pyrazine_Derivative->cMet Inhibits Pyrazine_Derivative->VEGFR2 Inhibits Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Metastasis Metastasis RAS_RAF_MEK_ERK->Metastasis PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis STAT3->Proliferation

Figure 1: Simplified c-Met/VEGFR-2 signaling pathway and the inhibitory action of pyrazine derivatives.

Other kinases targeted by pyrazine derivatives include CHK1 , with inhibitors like Prexasertib showing an IC50 of 1 nM.[5]

Induction of Apoptosis

Many pyrazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[1][9] This can be achieved through various mechanisms, including the activation of mitochondrial-dependent pathways and the modulation of apoptosis-related proteins.[1] For instance, some chalcone-pyrazine derivatives have been shown to induce apoptosis in BEL-7402 cells, as confirmed by fluorescence staining and flow cytometry analysis.[1]

The following diagram illustrates a general workflow for assessing apoptosis induction by a pyrazine derivative.

Apoptosis_Workflow CancerCells Cancer Cells Treatment Treat with Pyrazine Derivative CancerCells->Treatment Incubation Incubate (e.g., 24, 48, 72h) Treatment->Incubation Staining Stain with Annexin V / PI Incubation->Staining FlowCytometry Analyze by Flow Cytometry Staining->FlowCytometry Results Quantify Apoptotic (Early & Late) and Necrotic Cells FlowCytometry->Results

Figure 2: Experimental workflow for the assessment of apoptosis induction.
Quantitative Data on Anticancer Activity

The anticancer efficacy of pyrazine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%.

Compound ClassCancer Cell LineIC50 (µM)Reference
Chalcone-Pyrazine DerivativeA549 (Lung)0.13[1]
Chalcone-Pyrazine DerivativeColo-205 (Colon)0.19[1]
Chalcone-Pyrazine DerivativeMCF-7 (Breast)0.18[1]
Chalcone-Pyrazine DerivativeDU-145 (Prostate)0.33[1]
Chalcone-Pyrazine DerivativeBEL-7402 (Liver)10.74[1]
Piperlongumine AnalogHCT116 (Colon)3.19 - 8.90[1]
Resveratrol AnalogMCF-7 (Breast)70.9[2]
Pyrazolo[3,4-b]pyrazinesMCF-7 (Breast)Significant inhibition (p < 0.001) for compounds 25i and 25j[10]

Antimicrobial Activity

Pyrazine derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11][12][13]

Mechanism of Action

The precise mechanisms of antimicrobial action for many pyrazine derivatives are still under investigation. However, some studies suggest that they may interfere with essential cellular processes in microorganisms. For example, molecular docking studies have indicated that certain pyrazine-2-carboxylic acid derivatives may inhibit GlcN-6-P synthase , an enzyme involved in the biosynthesis of the bacterial cell wall.[13] Another potential target is enoyl-acyl carrier protein (ACP) reductase (ENR) , a key enzyme in the fatty acid synthesis pathway of bacteria.[12]

Quantitative Data on Antimicrobial Activity

The antimicrobial potency of pyrazine derivatives is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Triazolo[4,3-a]pyrazine Derivative (2e)Staphylococcus aureus32[11]
Triazolo[4,3-a]pyrazine Derivative (2e)Escherichia coli16[11]
Pyrazine-2-carboxylic acid Derivative (P10)Candida albicans3.125[13]
Pyrazine-2-carboxylic acid Derivative (P4)Candida albicans3.125[13]
Pyrazine-2-carboxylic acid Derivatives (P3, P4, P7, P9)Escherichia coli50[13]
Pyrazine-2-carboxylic acid Derivatives (P6, P7, P9, P10)Pseudomonas aeruginosa25[13]

Antitubercular Activity

A significant area of research for pyrazine derivatives has been in the development of new antitubercular agents, driven by the emergence of multidrug-resistant strains of Mycobacterium tuberculosis.

Mechanism of Action: DprE1 Inhibition

A key target for antitubercular pyrazine derivatives is Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) .[9] This enzyme is essential for the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan and lipoarabinomannan.[9] Inhibition of DprE1 disrupts the integrity of the cell wall, leading to bacterial cell death.[9] Some inhibitors, such as benzothiazinones (BTZs), form a covalent bond with a cysteine residue (Cys387) in the active site of DprE1.[12]

The following diagram illustrates the role of DprE1 in the mycobacterial cell wall synthesis and its inhibition by pyrazine derivatives.

DprE1_Inhibition cluster_inhibition Inhibition leads to DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 Substrate DPA Decaprenylphosphoryl-arabinose (DPA) DprE1->DPA Catalyzes conversion Cell_Lysis Cell Lysis DprE1->Cell_Lysis Arabinan_Synthesis Arabinan Synthesis DPA->Arabinan_Synthesis Arabinan_Synthesis->Cell_Wall Pyrazine_Derivative Pyrazine Derivative (Inhibitor) Pyrazine_Derivative->DprE1 Inhibits Pyrazine_Derivative->DprE1

Figure 3: Mechanism of DprE1 inhibition by pyrazine derivatives.
Quantitative Data on Antitubercular Activity

Compound ClassStrainMIC (µg/mL)Reference
Pyrazolo[3,4-b]pyridine DerivativesM. tuberculosis H37RvNot specified, but showed activity
Pyrazine-1,3,4-oxadiazole AnalogsM. tuberculosis H37Rv3.12 - 12.5

Antiviral Activity

Pyrazine derivatives have also been investigated for their antiviral properties against a range of viruses, including herpes simplex virus (HSV) and human cytomegalovirus (HCMV).[14][15][16]

Mechanism of Action

The antiviral mechanisms of pyrazine derivatives can vary. Some compounds inhibit viral DNA polymerase, a crucial enzyme for viral replication.[14][15] For example, certain pyrido[2,3-b]pyrazine derivatives have been identified as non-nucleoside inhibitors of HCMV DNA polymerase.[14][15]

Quantitative Data on Antiviral Activity

The antiviral activity is often expressed as the 50% effective concentration (EC50), the concentration of a drug that gives half-maximal response.

Compound ClassVirusEC50 (µM)Reference
Pyrido[2,3-b]pyrazine Derivative (27)HCMV0.33[14][15]
Pyrazolopyridine Derivative (AM-57)HSV-10.70[17]
Pyrazolopyridine Derivatives (ARA-04, ARA-05)HSV-11.00[17]

Anti-inflammatory Activity

Several pyrazine derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory diseases.[10][14][18]

Mechanism of Action

The anti-inflammatory effects of pyrazine derivatives can be attributed to their ability to modulate key inflammatory pathways. Some derivatives have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.[2] Others may target mitogen-activated protein kinases (MAPKs) like JNK, which are involved in the inflammatory response. For instance, certain pyrazolo[1,5-a]quinazolines have been shown to bind to JNK1, JNK2, and JNK3.

The following diagram illustrates a simplified inflammatory signaling pathway and potential points of intervention for pyrazine derivatives.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Pathway (e.g., JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->Pro_inflammatory_Cytokines NFkB->Pro_inflammatory_Cytokines NO_Production NO Production NFkB->NO_Production Pyrazine_Derivative Pyrazine Derivative Pyrazine_Derivative->MAPK Inhibits Pyrazine_Derivative->NFkB Inhibits Pyrazine_Derivative->NO_Production Inhibits

Figure 4: Simplified anti-inflammatory signaling pathway and pyrazine derivative intervention.
Quantitative Data on Anti-inflammatory Activity

Compound ClassAssayIC50 (µM)Reference
Pyrazolo[1,5-a]quinazoline (13b)NF-κB inhibition4.8
Pyrazolo[1,5-a]quinazolinesNF-κB inhibition4.8 - 30.1
Paeonol Derivative (37)NO inhibition56.32% inhibition at 20 µM[2]
Pyrazoline (2g)Lipoxygenase inhibition80[18]

Other Biological Activities

Beyond the major activities discussed, pyrazine derivatives have also been explored for other therapeutic applications.

  • Anticonvulsant Activity: Certain triazolo[4,3-a]pyrazine derivatives have shown anticonvulsant effects in animal models.

  • Herbicidal Activity: Some pyrazine derivatives have been investigated for their potential as herbicides.[18]

Quantitative Data on Other Activities
ActivityCompound ClassAnimal ModelED50 (mg/kg)Reference
AnticonvulsantTriazolopyrimidine (6d)MES-induced seizure15.8
AnticonvulsantTriazolopyrimidine (6d)PTZ-induced seizure14.1

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be solubilized and quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[6]

  • Compound Treatment: Add various concentrations of the pyrazine derivative to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[6]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[1][2]

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[1][6]

Microbroth Dilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution of Compound: Perform a two-fold serial dilution of the pyrazine derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16 to 20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Microplate Alamar Blue Assay (MABA) for Antitubercular Screening

The MABA is a colorimetric assay used to determine the susceptibility of Mycobacterium tuberculosis to antitubercular agents.[11] The redox indicator Alamar blue changes from blue to pink in the presence of metabolically active mycobacteria.

Protocol:

  • Preparation of Drug Plate: Serially dilute the pyrazine derivatives in a 96-well plate containing Middlebrook 7H9 broth.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: Add a mixture of Alamar Blue reagent and 20% Tween 80 to each well.

  • Second Incubation: Re-incubate the plate for 24 hours.

  • MIC Determination: The MIC is the lowest drug concentration that prevents the color change from blue to pink.

Conclusion and Future Perspectives

Pyrazine derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their efficacy against cancer, microbial infections, and inflammation highlights their potential for the development of novel therapeutic agents. The structure-activity relationship studies are crucial to optimize the potency and selectivity of these compounds.[3] Future research should focus on elucidating the detailed molecular mechanisms of action, exploring novel pyrazine scaffolds, and conducting in vivo studies to validate the preclinical findings. The continued investigation of pyrazine derivatives holds great promise for addressing unmet medical needs in various disease areas.

References

The Discovery and Evolution of Substituted Pyrazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine, a six-membered heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 4, forms the core of a vast and versatile class of molecules known as substituted pyrazines.[1] These compounds are not only ubiquitous in nature, contributing to the characteristic aromas of many roasted and baked goods, but they also represent a privileged scaffold in medicinal chemistry and materials science.[1] The exploration of substituted pyrazines, from their initial discovery to the development of sophisticated synthetic methodologies, has paved the way for their application in diverse fields, including flavor and fragrance, pharmaceuticals, and agrochemicals. This technical guide provides an in-depth exploration of the historical milestones, key synthetic protocols, and biological significance of substituted pyrazines.

Historical Perspective: From "Amarone" to Modern Synthesis

The journey of pyrazine chemistry began in 1844 when Laurent first reported the synthesis of a compound he named "amarone," which was later confirmed to be 2,3,5,6-tetraphenylpyrazine. This marked the genesis of a field that would witness the development of numerous named reactions, many of which are still in use today.

The late 19th century saw the emergence of foundational synthetic methods that are now considered classical routes to the pyrazine core. These include:

  • Staedel-Rugheimer Pyrazine Synthesis (1876): This was one of the earliest methods developed for pyrazine synthesis. In this reaction, a 2-chloroacetophenone is reacted with ammonia to form an amino ketone, which then undergoes condensation and subsequent oxidation to yield a pyrazine.[1]

  • Gutknecht Pyrazine Synthesis (1879): A variation of the Staedel-Rugheimer synthesis, the Gutknecht method is also based on the self-condensation of an α-amino ketone. The primary difference lies in the method used to synthesize the α-ketoamine intermediate.[1]

  • Gastaldi Synthesis (1921): This method provides another variation for the synthesis of pyrazine derivatives.

These early methods laid the groundwork for the synthesis of a wide array of substituted pyrazines and continue to be relevant in contemporary organic chemistry.

Synthetic Methodologies: A Detailed Overview

The synthesis of substituted pyrazines has evolved significantly from the classical methods. Modern approaches offer greater efficiency, milder reaction conditions, and the ability to introduce a diverse range of substituents onto the pyrazine ring. This section details the experimental protocols for both classical and modern synthetic routes.

Classical Synthesis Protocols

The Gutknecht synthesis remains a valuable method for the preparation of symmetrically substituted pyrazines. The general protocol involves the cyclization of α-amino ketones.

Experimental Protocol: General Procedure for Gutknecht Pyrazine Synthesis

  • Preparation of the α-Isonitroso Ketone: The starting ketone is treated with an equimolar amount of nitrous acid (generated in situ from sodium nitrite and a mineral acid, e.g., HCl) in a suitable solvent like ethanol or acetic acid at 0-5 °C. The reaction mixture is stirred for 1-2 hours, and the resulting α-isonitroso ketone is typically isolated by filtration or extraction.

  • Reduction to the α-Amino Ketone: The α-isonitroso ketone is reduced to the corresponding α-amino ketone. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C), tin(II) chloride in hydrochloric acid, or zinc dust in acetic acid. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cyclization and Dehydrogenation: The crude α-amino ketone is dissolved in a suitable solvent (e.g., ethanol, methanol) and allowed to self-condense. This cyclization can be promoted by gentle heating or by adjusting the pH to be slightly basic. The resulting dihydropyrazine is then dehydrogenated to the pyrazine. Dehydrogenation can often be achieved by air oxidation, or by using oxidizing agents such as mercury(I) oxide or copper(II) sulfate.

  • Purification: The final substituted pyrazine is purified by standard techniques such as recrystallization, distillation, or column chromatography.

Modern Synthetic Protocols

Modern synthetic chemistry has introduced a variety of powerful techniques for the synthesis of substituted pyrazines, including metal-catalyzed cross-coupling reactions and C-H functionalization.

This method allows for the direct introduction of aryl groups onto the pyrazine ring, avoiding the need for pre-functionalized starting materials.

Experimental Protocol: Iron-Catalyzed Arylation of 2,3-Dimethylpyrazine [2]

  • Reaction Setup: To a solution of 2,3-dimethylpyrazine (1.0 mmol) in a 1:1 mixture of dichloromethane and water (10 mL) are added the arylboronic acid (1.2 mmol), iron(II) acetylacetonate (20 mol %), trifluoroacetic acid (1.0 equiv), tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, and potassium persulfate (K₂S₂O₈) as an oxidant.

  • Reaction Conditions: The reaction mixture is stirred vigorously at room temperature under an open flask for 12-24 hours. The progress of the reaction is monitored by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired arylated pyrazine.

This biomimetic approach provides a concise route to 2,5-disubstituted pyrazines from readily available amino acids.[3]

Experimental Protocol: One-Pot Synthesis of 2,5-Diisopropylpyrazine [3]

  • Generation of the α-Amino Aldehyde: The Cbz-protected α-amino aldehyde precursor (derived from the corresponding amino acid) is dissolved in a suitable solvent such as a 1:2:2 mixture of ethyl acetate, dioxane, and ethanol.

  • Hydrogenolysis, Dimerization, and Oxidation: To this solution, Pearlman's catalyst (Pd(OH)₂ on carbon, 20 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) for 1 hour at room temperature. The hydrogen source is then removed, and the reaction is opened to the air and stirred for an additional 12-24 hours to facilitate dimerization and oxidation.

  • Purification: The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the 2,5-disubstituted pyrazine.

Quantitative Data on Substituted Pyrazine Synthesis

The following tables summarize representative yields and spectral data for a selection of substituted pyrazines prepared by various methods.

Table 1: Synthesis and Yields of Selected Substituted Pyrazines

EntryPyrazine DerivativeStarting MaterialsSynthetic MethodYield (%)Reference
12,5-Diphenylpyrazine2-AminoacetophenoneGutknecht Synthesis~70-80%[4]
22-(p-Tolyl)pyrazinePyrazine, 4-Methylphenylboronic acidIron-Catalyzed C-H Arylation86%[2]
32,5-DiisopropylpyrazineCbz-ValinalDimerization of α-Amino Aldehyde51%[3]
42,3,5,6-TetramethylpyrazineBiacetyl monoxime, Ammonium formateReductive Cyclization83.7%[2]
52,5-Dimethylpyrazine(±)-1-Amino-2-propanolDehydrogenative Cyclization87%[5]
62-Acetylpyrazine2-Cyanopyrazine, Methylmagnesium chlorideGrignard Reaction & Hydrolysis~70-80%[6]

Table 2: Spectroscopic Data for Selected Substituted Pyrazines

Pyrazine Derivative¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)IR (cm⁻¹)Reference
Pyrazine 8.61 (s, 4H)145.280 (M⁺)3050, 1580, 1480, 1015[7][8]
2-Methylpyrazine 8.50-8.42 (m, 2H), 8.38 (s, 1H), 2.57 (s, 3H)152.0, 144.5, 143.2, 142.8, 21.594 (M⁺)2920, 1580, 1480, 1150ChemicalBook
2,5-Dimethylpyrazine 8.33 (s, 2H), 2.51 (s, 6H)150.8, 142.2, 21.2108 (M⁺)2920, 1490, 1370, 1160[5]
Tetramethylpyrazine 2.49 (s, 12H)147.5, 21.1136 (M⁺)2920, 1440, 1370[2]
2-Acetylpyrazine 9.20 (s, 1H), 8.80 (d, 1H), 8.75 (d, 1H), 2.75 (s, 3H)198.5, 152.1, 146.2, 144.8, 143.5, 26.8122 (M⁺)1700 (C=O), 1580, 1470[6]

Biological Activity and Signaling Pathways

Substituted pyrazines exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Tetramethylpyrazine (Ligustrazine)

Tetramethylpyrazine, a naturally occurring alkylpyrazine, has been shown to possess neuroprotective, anti-inflammatory, and anti-platelet aggregation properties. Its effects are mediated through various signaling pathways.

  • MAPK Pathway: Tetramethylpyrazine has been shown to inhibit the phosphorylation of JNK, p38MAPK, and ERK in vascular smooth muscle cells, protecting them from high glucose-induced injury.[9] It also suppresses the ERK1/2 and p38 MAPK pathways in cultured hippocampal neurons, reducing apoptosis after oxygen-glucose deprivation.[10]

  • PKA/CREB Pathway: In the context of apoptosis, tetramethylpyrazine can activate the PKA/CREB signaling pathway, leading to the upregulation of the anti-apoptotic protein Bcl-2.[11]

  • RhoA/ROCK Pathway: Recent studies indicate that tetramethylpyrazine exerts neuroprotective effects in cerebral ischemia-reperfusion injury by inhibiting the RhoA/ROCK signaling pathway.[12]

Luteolin (A Flavonoid with Structural Similarities to some Bioactive Heterocycles)

While not a pyrazine itself, the flavonoid luteolin's well-documented interactions with numerous signaling pathways provide a valuable framework for understanding how small heterocyclic molecules can exert potent biological effects. Luteolin is known to modulate pathways critical in cancer and inflammation.

  • JAK/STAT Pathway: Luteolin can suppress the JAK/STAT pathway, which is pivotal in inflammatory responses, particularly in intestinal inflammation.[13][14]

  • PI3K/Akt/mTOR Pathway: This crucial cell survival pathway is a target of luteolin. It has been shown to inhibit the phosphorylation of Akt and mTOR, leading to decreased cancer cell migration and invasion.[15]

  • Apoptosis Pathways: Luteolin induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[4][16][17]

Visualizing a Synthetic Workflow and a Signaling Pathway

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a general experimental workflow for pyrazine synthesis and a simplified signaling pathway modulated by a bioactive compound.

General Experimental Workflow for Substituted Pyrazine Synthesis

experimental_workflow reagents Starting Materials (e.g., α-Diketone, Diamine) reaction Reaction (e.g., Condensation, Cross-Coupling) reagents->reaction workup Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification characterization Characterization (e.g., NMR, MS, IR) purification->characterization product Substituted Pyrazine characterization->product

A generalized workflow for the synthesis and characterization of substituted pyrazines.
Simplified MAPK Signaling Pathway Inhibition

mapk_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular stimulus External Stimulus (e.g., Growth Factor, Stress) receptor Receptor stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cellular_response Cellular Response (Proliferation, Differentiation, Apoptosis) transcription_factors->cellular_response tmp Tetramethylpyrazine tmp->mek Inhibition tmp->erk Inhibition

Inhibition of the MAPK signaling cascade by tetramethylpyrazine.

Conclusion

The field of substituted pyrazines has a rich history and a vibrant present. From the early pioneering syntheses to the sophisticated modern methodologies, the ability to construct and modify the pyrazine core has expanded dramatically. The diverse biological activities of these compounds, particularly their ability to modulate key signaling pathways, ensure their continued importance in drug discovery and development. This guide has provided a comprehensive overview of the key aspects of substituted pyrazine chemistry, offering valuable information for researchers and scientists working in this exciting area. The detailed protocols and data presented herein serve as a practical resource for the synthesis and characterization of these versatile molecules, while the exploration of their biological mechanisms offers insights into their therapeutic potential.

References

Navigating the Unseen: A Technical Guide to the Hazards and Safety Precautions of 2-Bromo-6-isopropylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential hazards and recommended safety precautions for 2-Bromo-6-isopropylpyrazine (CAS No. 1086382-94-6). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the information presented herein is extrapolated from data on structurally similar compounds. All procedures involving this chemical should be conducted with the utmost caution in a controlled laboratory setting by trained professionals.

Introduction

This compound is a substituted pyrazine derivative with potential applications in medicinal chemistry and materials science. As with any novel or sparsely documented chemical, a thorough understanding of its potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research. This guide synthesizes available data from analogous compounds to provide a robust framework for the safe handling, storage, and disposal of this compound.

Hazard Identification and Classification

Based on the hazard classifications of structurally related brominated pyrazines and pyridines, this compound is anticipated to exhibit the following hazards.

GHS Hazard Classification (Inferred)
Hazard ClassHazard CategoryGHS Hazard Statement (Inferred)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms (Inferred):

alt text

Physical and Chemical Properties (Inferred)

PropertyValue (for 2-Bromopyrazine)
Molecular FormulaC₄H₃BrN₂
Molecular Weight158.99 g/mol
AppearanceWhite to light yellow crystalline powder
Melting Point59-63 °C
Boiling Point185.5 °C at 760 mmHg
Flash Point66 °C

Exposure Controls and Personal Protection

Given the inferred hazards, stringent adherence to the following exposure control measures is mandatory.

Engineering Controls:
  • Work with this compound should be exclusively conducted in a well-ventilated chemical fume hood.

  • Ensure that safety showers and eyewash stations are readily accessible and in good working order.

Personal Protective Equipment (PPE):
Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield (EN 166 compliant).
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron must be worn.
Respiratory Protection For operations with a potential for aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended.

Handling and Storage

  • Handling: Avoid direct contact with skin and eyes. Do not breathe dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

A spill of this compound should be treated as a hazardous event. The following workflow outlines the appropriate response.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment Assess the Spill cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Decontamination & Disposal Evacuate Evacuate Immediate Area Alert Alert Supervisor and Safety Officer Evacuate->Alert Identify Identify Substance and Quantity Alert->Identify Assess_Hazards Assess Immediate Hazards (e.g., ventilation, ignition sources) Identify->Assess_Hazards Don_PPE Don Appropriate PPE Assess_Hazards->Don_PPE Contain Contain Spill with Inert Absorbent Don_PPE->Contain Collect Carefully Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste in Accordance with Regulations Decontaminate->Dispose Report Complete Spill Report Dispose->Report

Spill Response Workflow for this compound

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information

No specific toxicological studies for this compound are available. The inferred GHS classifications are based on the toxicological profiles of similar brominated heterocyclic compounds which are known to be harmful if ingested, inhaled, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract.

Disposal Considerations

All waste materials containing this compound should be disposed of as hazardous waste. Follow all federal, state, and local regulations for chemical waste disposal. Do not allow this material to enter the environment.

This technical guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a formal risk assessment, which should be conducted by qualified personnel before any work with this compound commences. Always consult the most current safety data for any chemical before use.

Navigating the Procurement and Synthesis of 2-Bromo-6-isopropylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Supplier Landscape and Purchasing Data

Direct searches for commercial suppliers of 2-Bromo-6-isopropylpyrazine (CAS No. 1086382-94-6) yield limited to no immediate results, indicating its status as a rare or custom-synthesis chemical. However, the closely related isomer, 2-Bromo-5-isopropylpyrazine (CAS No. 1086382-76-4), is commercially available and can serve as a reference for procurement and potentially as a starting point for synthetic design. Below is a summary of supplier data for this related compound.

SupplierCatalog NumberPurityQuantityPrice (USD)
CymitQuimica1086382-76-4Not Specified100mg€314.00
250mg€492.00
1g€970.00
AbovchemAT28929695%100mgInquire
250mgInquire
1gInquire
5gInquire

Experimental Protocols: A Hypothesized Synthesis

Given the absence of a specific, published experimental protocol for the synthesis of this compound, a plausible synthetic route can be conceptualized based on established pyrazine chemistry. A common method for constructing substituted pyrazines involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For the target molecule, a potential retrosynthetic analysis suggests starting from commercially available materials.

Hypothetical Synthesis of this compound:

A plausible approach would involve the synthesis of the key intermediate, 2-amino-3-isopropylpyrazine, followed by a Sandmeyer-type reaction to introduce the bromine atom.

Step 1: Synthesis of 2-Amino-3-isopropylpyrazine

  • Reaction: Condensation of isobutyrylglyoxal (a 1,2-dicarbonyl) with aminomalononitrile.

  • Procedure:

    • Dissolve aminomalononitrile (1.0 eq) in a suitable solvent such as ethanol.

    • Add isobutyrylglyoxal (1.1 eq) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-amino-3-isopropylpyrazine.

Step 2: Bromination of 2-Amino-3-isopropylpyrazine

  • Reaction: Diazotization of the amino group followed by displacement with bromide (Sandmeyer reaction).

  • Procedure:

    • Suspend 2-amino-3-isopropylpyrazine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

    • Slowly add the diazonium salt solution to the CuBr solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain this compound.

Mandatory Visualizations

To aid in the understanding of the procurement and synthesis processes, the following diagrams have been generated.

purchasing_workflow cluster_procurement Purchasing Workflow for a Rare Chemical start Identify Target Compound (this compound) search Search Commercial Databases (e.g., Sigma-Aldrich, PubChem) start->search evaluate Evaluate Availability search->evaluate custom_synthesis Initiate Custom Synthesis Inquiry evaluate->custom_synthesis Not Found not_found Compound Not Available evaluate->not_found Found cro_search Identify Contract Research Organizations (CROs) custom_synthesis->cro_search request_quote Request Quotations (Specify purity, quantity) cro_search->request_quote select_cro Select CRO and Initiate Synthesis request_quote->select_cro receive Receive and Analyze Final Product select_cro->receive

Caption: A logical workflow for procuring a rare chemical like this compound.

synthesis_pathway cluster_synthesis Hypothetical Synthesis of this compound start_materials Isobutyrylglyoxal + Aminomalononitrile intermediate 2-Amino-3-isopropylpyrazine start_materials->intermediate Condensation diazotization Diazotization (NaNO₂, HBr) intermediate->diazotization sandmeyer Sandmeyer Reaction (CuBr) diazotization->sandmeyer product This compound sandmeyer->product

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-6-isopropylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction couples an organoboron compound with an organohalide, and it is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Pyrazine derivatives are of significant interest in medicinal chemistry, as the pyrazine scaffold is a key component in numerous biologically active molecules. The synthesis of 2-aryl-6-isopropylpyrazines via the Suzuki-Miyaura coupling of 2-bromo-6-isopropylpyrazine provides a convergent and modular route to a class of compounds with potential applications in drug discovery, notably as kinase inhibitors.

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of this compound with various (hetero)arylboronic acids.

Application in Drug Discovery: Targeting c-Met and VEGFR-2 Signaling

Substituted pyrazines are recognized as privileged scaffolds in the development of kinase inhibitors. Specifically, 2-aryl-6-substituted pyrazine derivatives have been identified as potent dual inhibitors of the c-Met and VEGFR-2 receptor tyrosine kinases.[3][4][5] Both c-Met and VEGFR-2 are key regulators of oncogenic signaling pathways, playing crucial roles in tumor growth, proliferation, angiogenesis, and metastasis.[5][6] The dual inhibition of these pathways is a promising strategy in cancer therapy to overcome resistance mechanisms associated with single-target agents.[3][5] The synthesis of a library of 2-aryl-6-isopropylpyrazines using the described Suzuki-Miyaura coupling protocol can facilitate structure-activity relationship (SAR) studies for the optimization of dual c-Met/VEGFR-2 inhibitors.

Below is a diagram illustrating the targeted signaling pathway.

cMet_VEGFR2_pathway cluster_ligand Ligands cluster_receptor Receptors cluster_drug Drug Target cluster_downstream Downstream Signaling cluster_cellular Cellular Response HGF HGF cMet c-Met HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR VEGFR2->RAS_RAF_MEK_ERK VEGFR2->PI3K_AKT_mTOR Drug 2-Aryl-6-isopropylpyrazine (Potential Inhibitor) Drug->cMet Inhibition Drug->VEGFR2 Inhibition Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Metastasis Metastasis RAS_RAF_MEK_ERK->Metastasis PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Angiogenesis PI3K_AKT_mTOR->Metastasis

Caption: Dual inhibition of c-Met and VEGFR-2 pathways.

Suzuki-Miyaura Coupling of this compound: Reaction Parameters

The successful Suzuki-Miyaura coupling of this compound is dependent on the judicious selection of the catalyst, base, and solvent. The steric hindrance imparted by the isopropyl group may necessitate the use of bulky and electron-rich phosphine ligands to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Table 1: Summary of Reaction Conditions for Suzuki-Miyaura Coupling of 2-Bromo-6-alkyl(hetero)arenes.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-951875-90
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)n-Butanol1001280-95
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (5:1)1001682-93
Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)DMF/H₂O (10:1)902470-85

Experimental Protocols

Below are detailed protocols for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. These protocols are based on established procedures for structurally similar heteroaryl bromides.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for the coupling of various aryl- and heteroarylboronic acids with this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Combine Reactants: - this compound - Arylboronic acid - Pd(PPh₃)₄ - K₃PO₄ Solvent Add Solvents: - 1,4-Dioxane - Water Reagents->Solvent Degas Degas with Argon or Nitrogen Solvent->Degas Heat Heat to 90°C Degas->Heat Stir Stir for 18 hours Heat->Stir Cool Cool to Room Temperature Stir->Cool Extract Extract with Ethyl Acetate Cool->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Purify by Column Chromatography Concentrate->Chromatography Product Characterize Product Chromatography->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 90 °C and stir for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-6-isopropylpyrazine.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For rapid library synthesis and optimization, microwave-assisted heating can significantly reduce reaction times.

Materials:

  • Same as Protocol 1, with the addition of a microwave-safe reaction vial.

Procedure:

  • In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add anhydrous 1,4-dioxane and water (4:1 ratio).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to 120 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Table 2: Representative Examples of Suzuki-Miyaura Coupling with 2-Bromo-6-alkyl(hetero)arenes.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-6-isopropylpyrazine88
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-6-isopropylpyrazine92
33-Fluorophenylboronic acid2-(3-Fluorophenyl)-6-isopropylpyrazine85
4Thiophene-2-boronic acid2-(Thiophen-2-yl)-6-isopropylpyrazine78
5Pyridine-3-boronic acid2-(Pyridin-3-yl)-6-isopropylpyrazine75

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Palladium catalysts are toxic and should be handled with care.

  • Organic solvents are flammable. Avoid open flames and use appropriate safety measures.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of 2-aryl-6-isopropylpyrazines. The protocols outlined in this document offer robust starting points for the preparation of these valuable compounds, which have significant potential in the field of drug discovery, particularly in the development of dual c-Met/VEGFR-2 inhibitors for cancer therapy. Optimization of the reaction conditions may be necessary for specific substrates to achieve maximum yields.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-isopropylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 2-Bromo-6-isopropylpyrazine with a variety of coupling partners. This versatile building block is a key intermediate in the synthesis of numerous compounds with applications in medicinal chemistry and materials science. The following protocols are based on established palladium-catalyzed reactions and provide a starting point for methodology development and optimization.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-isopropylpyrazines

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl compounds.

General Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_products Product This compound This compound Reaction This compound->Reaction Arylboronic Acid Arylboronic Acid or Ester Arylboronic Acid->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Ligand Ligand Ligand->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction 2-Aryl-6-isopropylpyrazine 2-Aryl-6-isopropylpyrazine Reaction->2-Aryl-6-isopropylpyrazine

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol:

A detailed protocol for the Suzuki-Miyaura coupling of 2-halopyridines with arylboronic acids can be adapted for this compound.[1]

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the corresponding arylboronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a suitable ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixtures).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary:
Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Coupling PartnerReference
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O901211-95Arylboronic acids[1][2]
Pd₂(dba)₃ / SPhosK₂CO₃Dioxane801897Phenylboronic acid[3]
Pd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O1001294Heptyl boronic pinacol ester[4]

Buchwald-Hartwig Amination: Synthesis of 2-Amino-6-isopropylpyrazines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing the coupling of aryl halides with a wide range of primary and secondary amines.[5][6]

General Reaction Scheme:

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents cluster_products Product This compound This compound Reaction This compound->Reaction Amine Primary or Secondary Amine Amine->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Ligand Ligand Ligand->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction 2-Amino-6-isopropylpyrazine 2-Amino-6-isopropylpyrazine Derivative Reaction->2-Amino-6-isopropylpyrazine

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol:

A procedure for the amination of 2-bromopyridines can be adapted.[7][8]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., [Pd(allyl)Cl]₂) and a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP). Add this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), and a strong base (e.g., NaOᵗBu, LiHMDS, or Cs₂CO₃, 1.5-2.0 equiv.).

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene, 1,4-dioxane, or THF).

  • Reaction Conditions: Seal the tube and heat the mixture with stirring at a temperature typically ranging from 80-110 °C for 1-24 hours. Monitor the reaction's progress.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase, concentrate it, and purify the residue by flash chromatography.

Data Summary:
Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)AmineReference
Pd₂(dba)₃ / BINAPNaOᵗBuToluene80460(+/-)-trans-1,2-diaminocyclohexane[7]
[Pd(allyl)Cl]₂ / XPhosNaOᵗBuToluene10024>95Diphenylamine[8]
Pd₂(dba)₃ / XantPhosCs₂CO₃Toluene110168-95Various Arylamines[9]

Sonogashira Coupling: Synthesis of 2-Alkynyl-6-isopropylpyrazines

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[10][11]

General Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_products Product This compound This compound Reaction This compound->Reaction Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Cu(I) Cocatalyst Cu(I) Cocatalyst Cu(I) Cocatalyst->Reaction Base Base (Amine) Base->Reaction Solvent Solvent Solvent->Reaction 2-Alkynyl-6-isopropylpyrazine 2-Alkynyl-6-isopropylpyrazine Reaction->2-Alkynyl-6-isopropylpyrazine

Caption: Sonogashira coupling of this compound.

Experimental Protocol:

A protocol for the Sonogashira coupling of 2-amino-3-bromopyridines can be adapted.[12]

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(PPh₃)₄), a copper(I) cocatalyst (e.g., CuI), and a degassed solvent (e.g., DMF, THF, or an amine solvent like triethylamine).

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.) and an amine base (e.g., Et₃N or DIPA), if not used as the solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with heating (typically 25-100 °C) for 1-24 hours until the starting material is consumed.

  • Work-up: Quench the reaction with aqueous ammonium chloride solution and extract the product with an organic solvent. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase, remove the solvent in vacuo, and purify the crude product by column chromatography.

Data Summary:
Catalyst / CocatalystBaseSolventTemp (°C)Time (h)Yield (%)Coupling PartnerReference
Pd(CF₃COO)₂ / CuI / PPh₃Et₃NDMF100372-96Various Terminal Alkynes[12]
PdCl₂(PPh₃)₂ / CuIEt₃NDMF6512Good to ExcellentVarious Terminal Alkynes[13]

Other Palladium-Catalyzed Cross-Coupling Reactions

While specific examples for the following reactions with this compound are less common in the readily available literature, established protocols for other aryl bromides can be adapted.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide.[4][14]

  • Typical Conditions: Pd(PPh₃)₄ or Pd₂(dba)₃ as the catalyst, often with a ligand like PPh₃ or AsPh₃, in a solvent such as toluene, THF, or DMF at elevated temperatures.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent as the coupling partner.[7][15]

  • Typical Conditions: A palladium catalyst such as Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand in a solvent like THF or DME.[16][17]

Heck Reaction

The Heck reaction couples the aryl halide with an alkene.[18]

  • Typical Conditions: A palladium catalyst like Pd(OAc)₂ or a palladacycle, a base such as Et₃N, K₂CO₃, or NaOAc, and a polar aprotic solvent like DMF or NMP at elevated temperatures.

Visualizing the Catalytic Cycles

The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XLn Ar-Pd(II)-X (Ln) Oxidative_Addition->ArPd(II)XLn Transmetalation Transmetalation (R-B(OR)2) ArPd(II)XLn->Transmetalation R-B(OR)2 Base ArPd(II)RLn Ar-Pd(II)-R (Ln) Transmetalation->ArPd(II)RLn Reductive_Elimination Reductive Elimination ArPd(II)RLn->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XLn Ar-Pd(II)-X (Ln) Oxidative_Addition->ArPd(II)XLn Amine_Coordination Amine Coordination (R2NH) ArPd(II)XLn->Amine_Coordination R2NH Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation ArPd(II)(NR2)Ln Ar-Pd(II)-NR2 (Ln) Deprotonation->ArPd(II)(NR2)Ln Reductive_Elimination Reductive Elimination ArPd(II)(NR2)Ln->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 (Product) Reductive_Elimination->Ar-NR2

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

These protocols and data serve as a guide for the palladium-catalyzed cross-coupling reactions of this compound. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve the desired outcome for specific substrates.

References

Application Notes and Protocols: Synthesis of Novel Bioactive Compounds from 2-Bromo-6-isopropylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of novel pyrazine derivatives starting from 2-Bromo-6-isopropylpyrazine. The described methodologies focus on palladium-catalyzed cross-coupling reactions, which are pivotal in modern medicinal chemistry for the construction of diverse molecular scaffolds. The synthesized compounds have potential applications as kinase inhibitors and antimicrobial agents.

Introduction

Pyrazine-based compounds are a significant class of heterocyclic molecules that form the core scaffold of numerous biologically active agents. Their presence in approved drugs and clinical candidates highlights their importance in drug discovery.[1][2] The pyrazine ring system is a key pharmacophore in several small molecule kinase inhibitors, which are instrumental in treating various cancers and inflammatory diseases.[1][3] This document outlines the synthesis and potential biological evaluation of novel compounds derived from this compound, a versatile starting material for generating libraries of potential therapeutic agents.

Synthesis of Novel Pyrazine Derivatives

The primary synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the 2-position of the pyrazine ring. This is followed by further functionalization to yield more complex molecules with potential biological activity.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes the synthesis of 2-Aryl-6-isopropylpyrazine derivatives.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and Na2CO3 (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-Aryl-6-isopropylpyrazine.

Expected Outcome:

The Suzuki-Miyaura coupling reaction typically proceeds in moderate to good yields, ranging from 60% to 85%.[4]

Protocol 2: Synthesis of a[1][3][5]triazolo[4,3-a]pyrazine Derivative

This protocol outlines a potential subsequent transformation of a functionalized pyrazine to a more complex heterocyclic system, inspired by the synthesis of dual c-Met/VEGFR-2 inhibitors.[5]

Step 1: Amination of 2-Aryl-6-isopropylpyrazine

  • The 2-Aryl-6-isopropylpyrazine is first converted to a 2-amino-6-aryl-pyrazine. This can be achieved through various methods, such as a Buchwald-Hartwig amination or by first converting the aryl group to a leaving group and then substituting with an amine source.

Step 2: Hydrazinolysis

  • The amino-pyrazine derivative is then reacted with hydrazine hydrate to form a hydrazinopyrazine intermediate.

Step 3: Cyclization to form the Triazolopyrazine Core

  • The hydrazinopyrazine is cyclized with a suitable reagent, such as an orthoester or a carboxylic acid derivative, to form the[1][3][5]triazolo[4,3-a]pyrazine core.

Detailed procedures for these transformations would require specific adaptation based on the exact substrates and desired final products.

Biological Evaluation

The synthesized novel pyrazine derivatives can be screened for various biological activities, including kinase inhibition and antimicrobial effects.

Kinase Inhibitory Activity

Protocol 3: In Vitro Kinase Inhibition Assay

  • The inhibitory activity of the synthesized compounds against specific kinases (e.g., c-Met, VEGFR-2, TrkA) can be determined using commercially available kinase assay kits.[5][6]

  • Prepare a series of dilutions of the test compounds.

  • In a microplate, incubate the kinase, a suitable substrate, and ATP with the test compounds.

  • After the incubation period, measure the amount of phosphorylated substrate. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity.

  • Calculate the half-maximal inhibitory concentration (IC50) value for each compound, which represents the concentration required to inhibit 50% of the kinase activity.

Antiproliferative Activity

Protocol 4: MTT Assay for Cell Viability

  • Seed cancer cell lines (e.g., A549, MCF-7, Hela) in 96-well plates and allow them to adhere overnight.[5]

  • Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity

Protocol 5: Agar Well Diffusion Method

  • Prepare a bacterial suspension of the test organism (e.g., extensively drug-resistant Salmonella Typhi).[4]

  • Spread the bacterial suspension evenly on the surface of an agar plate.

  • Create wells in the agar using a sterile cork borer.

  • Add a specific concentration of the test compound solution to each well.

  • Incubate the plates at 37 °C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

  • The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compounds.[4]

Data Presentation

Table 1: Kinase Inhibitory Activity of Synthesized Pyrazine Derivatives

Compound IDTarget KinaseIC50 (nM)
17a c-Met55
17e c-Met77
17l c-Met26
17l VEGFR-22600

Data adapted from a study on[1][3][5]triazolo[4,3-a]pyrazine derivatives for illustrative purposes.[5]

Table 2: Antiproliferative Activity of Compound 17l

Cell LineIC50 (µM)
A5490.98 ± 0.08
MCF-71.05 ± 0.17
Hela1.28 ± 0.25

Data adapted from a study on[1][3][5]triazolo[4,3-a]pyrazine derivatives for illustrative purposes.[5]

Table 3: Antimicrobial Activity of Pyrazine Carboxamide Derivatives against XDR S. Typhi

Compound IDZone of Inhibition (mm)MIC (mg/mL)
5a 1212.5
5b 1412.5
5c 156.25
5d 176.25

Data adapted from a study on pyrazine carboxamides for illustrative purposes.[4]

Visualizations

Synthesis_Workflow start This compound suzuki Suzuki-Miyaura Cross-Coupling start->suzuki Arylboronic Acid, Pd Catalyst intermediate 2-Aryl-6-isopropylpyrazine suzuki->intermediate functionalization Further Functionalization (e.g., Amination, Cyclization) intermediate->functionalization final_product Novel Bioactive Compound functionalization->final_product bio_eval Biological Evaluation (Kinase Assays, Antimicrobial Tests) final_product->bio_eval

Caption: General workflow for the synthesis of novel bioactive compounds.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell receptor Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) substrate Substrate Protein receptor->substrate Phosphorylation phosphorylated_substrate Phosphorylated Substrate Protein receptor->phosphorylated_substrate atp ATP atp->receptor downstream Downstream Signaling (Proliferation, Survival) phosphorylated_substrate->downstream inhibitor Pyrazine-Based Kinase Inhibitor inhibitor->receptor Binds to ATP-binding site, Blocks Phosphorylation

Caption: Mechanism of action for a pyrazine-based kinase inhibitor.

References

Application Notes and Protocols for 2-Bromo-6-isopropylpyrazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-Bromo-6-isopropylpyrazine as a versatile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. The protocols outlined below are based on established synthetic methodologies and biological assays for structurally related compounds, offering a foundational guide for the design and evaluation of novel therapeutics derived from this pyrazine core.

Introduction

This compound is a substituted pyrazine heterocycle that serves as a valuable starting material for the synthesis of diverse compound libraries in drug discovery. The pyrazine ring is a common motif in many biologically active molecules, and the presence of a bromine atom at the 2-position allows for facile carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions. The isopropyl group at the 6-position can provide favorable steric and lipophilic interactions with biological targets. This document outlines the potential applications, synthetic routes, and biological evaluation of compounds derived from this compound, with a focus on their role as kinase inhibitors.

Key Applications in Medicinal Chemistry

Derivatives of this compound are promising candidates for the development of inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. While direct medicinal chemistry applications of this compound are not extensively reported in publicly available literature, the closely related 2,6-disubstituted pyrazine scaffold has demonstrated significant potential.

For instance, 2,6-disubstituted pyrazines have been identified as potent inhibitors of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in cancer cell proliferation and survival.[1] Structure-activity relationship (SAR) studies on analogous compounds, where the isopropyl group is replaced by anilino moieties, have shown that substitution at the 2-position of the pyrazine ring with groups like a 4-carboxyphenyl moiety is optimal for potent CK2 inhibition.[1] This suggests that this compound can be a key building block for creating novel kinase inhibitors with potentially improved selectivity and pharmacokinetic properties.

Synthetic Protocols

The primary utility of this compound in medicinal chemistry lies in its ability to undergo palladium-catalyzed cross-coupling reactions. The following are generalized protocols for Suzuki and Sonogashira couplings, which are widely used to introduce aryl, heteroaryl, and alkynyl substituents at the 2-position.

Protocol 1: Suzuki Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-carboxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene)

  • Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (0.05-0.1 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent and water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Cross-Coupling of this compound

This protocol outlines a general procedure for the palladium- and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent) and the terminal alkyne (1.2-1.5 equivalents).

  • Add the palladium catalyst (0.02-0.05 equivalents) and the copper(I) salt (0.05-0.1 equivalents).

  • Purge the vessel with an inert gas.

  • Add the degassed solvent and the base.

  • Stir the reaction mixture at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Evaluation

The following protocols are for in vitro kinase inhibition assays, which are essential for evaluating the biological activity of compounds synthesized from this compound.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the kinase, the substrate, and the test compound dilution to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation

Quantitative data for analogous 2,6-disubstituted pyrazine kinase inhibitors are summarized in the table below. This data can serve as a benchmark for newly synthesized derivatives of this compound.

Compound ID (Analogous)Target KinaseIC₅₀ (nM)[1]
12b CK2130
14f PIM118
14f PIM2120
14f PIM324

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.

G cluster_0 Synthesis of Bioactive Molecules cluster_1 Biological Evaluation Start This compound Coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Start->Coupling Library Library of 2,6-Disubstituted Pyrazine Derivatives Coupling->Library Screening In Vitro Kinase Assays Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead Lead Compound SAR->Lead

Caption: Experimental workflow for drug discovery using this compound.

G cluster_pathway Illustrative Kinase Signaling Pathway (e.g., CK2) CK2 CK2 Substrate Substrate Protein CK2->Substrate ATP to ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation CellResponse Cellular Response (Proliferation, Survival) PhosphoSubstrate->CellResponse Inhibitor 2,6-Disubstituted Pyrazine Inhibitor Inhibitor->CK2

Caption: Inhibition of a kinase signaling pathway by a 2,6-disubstituted pyrazine.

References

Application Notes and Protocols: 2-Bromo-6-isopropylpyrazine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-bromo-6-isopropylpyrazine as a key intermediate in the synthesis of diverse molecular architectures. While specific experimental data for this compound is not extensively available in the public domain, its structural motifs suggest significant utility in palladium-catalyzed cross-coupling reactions and other nucleophilic substitutions. The protocols provided are based on well-established methodologies for similar 2-halopyrazine and 2-halopyridine systems and are intended to serve as a starting point for reaction optimization.

Overview of Synthetic Utility

This compound is a strategically functionalized heterocyclic compound. The pyrazine core is a common scaffold in medicinal chemistry, appearing in numerous biologically active molecules. The bromo substituent at the 2-position serves as a versatile handle for introducing a wide array of functionalities through cross-coupling reactions. The isopropyl group at the 6-position provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of target molecules.

Key Potential Applications:

  • Medicinal Chemistry: Synthesis of novel kinase inhibitors, GPCR modulators, and anti-infective agents. The pyrazine scaffold is known to interact with various biological targets.

  • Agrochemicals: Development of new herbicides, fungicides, and insecticides.

  • Materials Science: Creation of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), by incorporating the electron-deficient pyrazine ring into conjugated systems.

A generalized workflow for the utilization of this compound is depicted below.

G start This compound suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald sonogashira Sonogashira Coupling start->sonogashira cyanation Cyanation start->cyanation derivatives Diverse Functionalized Pyrazine Derivatives suzuki->derivatives buchwald->derivatives sonogashira->derivatives cyanation->derivatives bio_eval Biological Evaluation / Material Characterization derivatives->bio_eval

Caption: Synthetic pathways using this compound.

Experimental Protocols

The following are detailed, generalized protocols for key transformations involving this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction is ideal for the synthesis of aryl- or heteroaryl-substituted pyrazines.

Reaction Scheme:

G r1 This compound plus1 + r1->plus1 r2 R-B(OH)2 plus1->r2 arrow Pd Catalyst, Base r2->arrow p1 2-R-6-isopropylpyrazine arrow->p1

Caption: Suzuki-Miyaura coupling of this compound.

Protocol:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base, for instance, aqueous 2 M sodium carbonate (2.0 mL).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water (10 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data (Hypothetical):

EntryBoronic AcidCatalyst (mol%)BaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Toluene/EtOH/H₂O92
3Thiophene-2-boronic acidPd(PPh₃)₄ (5)Cs₂CO₃DME/H₂O78
Buchwald-Hartwig Amination for C-N Bond Formation

This protocol is suitable for the synthesis of 2-amino-6-isopropylpyrazine derivatives.

Reaction Scheme:

G r1 This compound plus1 + r1->plus1 r2 R1R2NH plus1->r2 arrow Pd Catalyst, Ligand, Base r2->arrow p1 2-(R1R2N)-6-isopropylpyrazine arrow->p1

Caption: Buchwald-Hartwig amination of this compound.

Protocol:

  • In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 mmol) to a dry Schlenk tube.

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add a dry, degassed solvent such as toluene or 1,4-dioxane (5 mL).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Representative Data (Hypothetical):

EntryAmineCatalyst/Ligand (mol%)BaseSolventYield (%)
1MorpholinePd₂(dba)₃/Xantphos (2/4)NaOtBuToluene90
2AnilinePd(OAc)₂/BINAP (3/5)Cs₂CO₃Dioxane82
3BenzylaminePd₂(dba)₃/DavePhos (2/4)K₃PO₄Toluene88

Signaling Pathway Context (Hypothetical)

Derivatives of 2-amino-6-isopropylpyrazine could potentially act as inhibitors of protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. A hypothetical mechanism of action is illustrated below.

G cluster_cell Cell kinase Protein Kinase adp ADP kinase->adp p_substrate Phosphorylated Substrate kinase->p_substrate atp ATP atp->kinase substrate Substrate Protein substrate->kinase response Cellular Response p_substrate->response inhibitor 2-Amino-6-isopropyl- pyrazine Derivative inhibitor->kinase Inhibition

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

In this model, the synthesized pyrazine derivative binds to the ATP-binding site of a protein kinase, preventing the phosphorylation of its substrate and thereby blocking the downstream cellular response.

Safety Information

  • This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.

  • Palladium Catalysts: Many palladium compounds are toxic and may be carcinogenic. Handle with care and avoid generating dust.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Solvents: Organic solvents are flammable and may be toxic. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Application Notes and Protocol for Sonogashira Coupling of 2-Bromo-6-isopropylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Sonogashira coupling of 2-Bromo-6-isopropylpyrazine with terminal alkynes. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, a transformation of significant importance in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] The protocol described herein is based on established methodologies for structurally similar heteroaromatic compounds, providing a reliable starting point for the synthesis of various 2-alkynyl-6-isopropylpyrazine derivatives.[1][2]

Data Presentation

The following table summarizes typical yields obtained for the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes.[1][2] These results, achieved under optimized conditions similar to those proposed in this protocol, can serve as a benchmark for the expected outcomes when using this compound as the substrate.

EntryTerminal Alkyne (R-C≡CH)R GroupYield (%)
1PhenylacetylenePhenyl96
24-Methylphenylacetylene4-Methylphenyl95
34-Methoxyphenylacetylene4-Methoxyphenyl92
44-Chlorophenylacetylene4-Chlorophenyl93
52-Thienylacetylene2-Thienyl88
6CyclohexylacetyleneCyclohexyl75
71-Hexynen-Butyl72
83,3-Dimethyl-1-butynetert-Butyl78

Experimental Protocol

This protocol is adapted from the successful Sonogashira coupling of 2-amino-3-bromopyridines.[1][2]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂) or Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • TLC plates for reaction monitoring

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexane)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium catalyst (e.g., Pd(OAc)₂, 2.5 mol%) and ligand (e.g., PPh₃, 5 mol%), followed by copper(I) iodide (CuI, 5 mol%).

  • Solvent and Base Addition: Add anhydrous DMF (e.g., 4 mL per 1 mmol of aryl bromide) and triethylamine (Et₃N, 2.0 equivalents) to the flask. Stir the mixture at room temperature for 15-20 minutes.

  • Reactant Addition: Add this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the specific alkyne used.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2-alkynyl-6-isopropylpyrazine.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Add Pd catalyst, ligand, and CuI to a dry flask B Add anhydrous DMF and Et3N A->B C Stir under inert atmosphere B->C D Add this compound and terminal alkyne C->D E Heat reaction (e.g., 80-100 °C) D->E F Monitor by TLC E->F G Cool and dilute with ethyl acetate F->G H Aqueous wash G->H I Dry and concentrate H->I J Purify by column chromatography I->J

Caption: Experimental workflow for the Sonogashira coupling.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex R-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl R-Pd(II)L2-C≡CR' transmetalation->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 regenerated product R-C≡CR' reductive_elimination->product cu_acetylide Cu-C≡CR' cu_acetylide->transmetalation CuX alkyne H-C≡CR' alkyne->cu_acetylide cu_x CuX cu_x->cu_acetylide + H-C≡CR' - HX base Base base->cu_acetylide

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-6-isopropylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and functional group tolerance. The synthesis of N-substituted pyrazines is of significant interest as the pyrazine motif is a key structural component in numerous biologically active molecules. This document provides a detailed protocol and application notes for the Buchwald-Hartwig amination of 2-Bromo-6-isopropylpyrazine with primary and secondary amines.

The general transformation involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is crucial for the success of the reaction and is dependent on the specific substrates being coupled. For electron-deficient heterocycles like pyrazines, careful optimization of the reaction conditions is often necessary to achieve high yields and avoid side reactions.

Reaction Parameters and Optimization

The successful amination of this compound hinges on the careful selection of the catalyst, ligand, base, and solvent. Below is a summary of key considerations and a table of commonly employed conditions for the amination of related 2-halopyridines, which serve as a good starting point for optimization.

Key Reaction Components:
  • Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be used. Commonly used precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). Pre-formed palladium-ligand complexes, known as precatalysts (e.g., G3 or G4 palladacycles), can also offer enhanced reactivity and stability.

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands are generally preferred as they promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. For electron-deficient substrates like 2-bromopyrazines, ligands such as Xantphos, BINAP, and various biaryl phosphines (e.g., XPhos, SPhos, RuPhos) have shown good efficacy.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice. Other bases like potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) can also be employed, particularly when dealing with base-sensitive functional groups.

  • Solvent: Anhydrous, aprotic solvents are typically used. Toluene and 1,4-dioxane are the most common choices. The reaction is generally run under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and ligand.

General Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Data Presentation: Representative Reaction Conditions

While specific data for the amination of this compound is not extensively available in the literature, the following table summarizes typical conditions and reported yields for the Buchwald-Hartwig amination of analogous 2-bromopyridines. This data provides a valuable reference for developing a protocol for the target substrate.

Aryl HalideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-BromopyridineMorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1001895
2-Bromopyridinen-ButylaminePd₂(dba)₃ (1.5)Xantphos (3)NaOtBu (1.5)Toluene802488
2-Bromo-6-methylpyridineAnilinePd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Dioxane1101292
2-BromopyridineBenzylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)Toluene1001685

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Note: This is a representative protocol and may require optimization for specific amines. All operations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.

Materials:
  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and the phosphine ligand (e.g., Xantphos, 0.03 mmol, 3.0 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Addition of Reagents: Under a positive pressure of inert gas, add anhydrous toluene (5 mL).

  • Amine and Base Addition: Add the amine (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe. Following this, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the flask.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-substituted 2-amino-6-isopropylpyrazine.

Mandatory Visualization

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow start Start setup 1. Add this compound, Pd Catalyst, and Ligand to Schlenk Flask start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert reagents 3. Add Anhydrous Toluene, Amine, and NaOtBu inert->reagents reaction 4. Heat and Stir Reaction Mixture (e.g., 100 °C) reagents->reaction monitoring 5. Monitor Reaction Progress (TLC or GC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Quench with Water and Extract with Organic Solvent monitoring->workup Complete purification 7. Dry, Concentrate, and Purify (Column Chromatography) workup->purification product Final Product: N-substituted 2-amino-6-isopropylpyrazine purification->product Catalytic_Cycle pd0 L-Pd(0) pd_complex1 L-Pd(II)(Py-iPr)(Br) pd0->pd_complex1 Ar-Br pd0->pd_complex1 Oxidative Addition oxidative_addition Oxidative Addition pd_complex2 L-Pd(II)(Py-iPr)(NR1R2) pd_complex1->pd_complex2 R1R2NH, Base pd_complex1->pd_complex2 Ligand Exchange amine_coordination Amine Coordination /Deprotonation pd_complex2->pd0 pd_complex2->pd0 Reductive Elimination product Product: Py-iPr-NR1R2 pd_complex2->product reductive_elimination Reductive Elimination reactants This compound + R1R2NH + Base

Application Notes and Protocols for 2-Bromo-6-isopropylpyrazine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant interest in agrochemical research due to their diverse biological activities. Substituted pyrazines have shown potential as herbicides, fungicides, and insecticides. 2-Bromo-6-isopropylpyrazine, a halogenated alkylpyrazine, represents a promising scaffold for the development of novel agrochemicals. The presence of a bromine atom and an isopropyl group on the pyrazine ring offers opportunities for further chemical modification to optimize biological activity and selectivity.

These application notes provide a comprehensive overview of the potential uses of this compound in agrochemical research, including detailed, albeit inferred, experimental protocols and potential modes of action. Due to the limited publicly available data on this specific compound, the following information is based on established principles of pyrazine chemistry and the biological activities of structurally related compounds.

Potential Agrochemical Applications

Based on the broader class of pyrazine derivatives, this compound is a candidate for investigation in the following agrochemical areas:

  • Herbicidal Activity: Pyrazine derivatives have been reported to exhibit herbicidal effects, often by inhibiting essential plant processes such as photosynthesis.[1] The specific substitution pattern of this compound may confer selectivity against certain weed species.

  • Fungicidal Activity: The pyrazine core is present in some compounds with known antifungal properties. Research into derivatives of this compound could lead to the discovery of new fungicides for crop protection.

  • Insecticidal Activity: While less common, some pyrazine-containing compounds have demonstrated insecticidal properties. This scaffold could serve as a starting point for the synthesis of novel insecticides.

Data Presentation: Representative Herbicidal Activity of Pyrazine Derivatives

Compound/Derivative ClassTarget Weed SpeciesApplication RateEfficacy/ObservationReference
AminopyrazinonesNasturtium officinalis, Agrostis tenuis, Stellaria media, Digitaria sanguinalisNot specifiedPotent inhibition of seed germinationInferred from general pyrazine herbicide reviews[1]
ThiazolopyrazinesPigweeds4000 ppm (post-emergence)Herbicidal activity observedInferred from general pyrazine herbicide reviews[1]
Substituted PyrazinesUpland field weeds2000 g/ha (foliar or soil)Control of unwanted vegetationInferred from general pyrazine herbicide reviews[1]

Note: The data above is for structurally related pyrazine compounds and should be used as a general guide for designing experiments with this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and evaluation of this compound and its derivatives for agrochemical applications.

Protocol 1: Synthesis of this compound

This protocol is a plausible synthetic route based on common organic chemistry reactions for the synthesis of substituted pyrazines.

Objective: To synthesize this compound from commercially available starting materials.

Materials:

  • 2-Chloropyrazine

  • Isopropylmagnesium bromide (Grignard reagent)

  • N-Bromosuccinimide (NBS)

  • Dibenzoyl peroxide (initiator)

  • Anhydrous tetrahydrofuran (THF)

  • Carbon tetrachloride (CCl4)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Synthesis of 2-isopropylpyrazine:

    • To a solution of 2-chloropyrazine in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of isopropylmagnesium bromide in THF.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-isopropylpyrazine.

  • Bromination of 2-isopropylpyrazine:

    • Dissolve the synthesized 2-isopropylpyrazine in carbon tetrachloride.

    • Add N-Bromosuccinimide (NBS) and a catalytic amount of dibenzoyl peroxide.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, filter off the succinimide byproduct.

    • Wash the filtrate with saturated aqueous NaHCO3 and then with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: In Vitro Herbicidal Activity Assay (Seed Germination)

Objective: To evaluate the pre-emergent herbicidal activity of this compound on model weed species.

Materials:

  • This compound

  • Acetone (as a solvent)

  • Tween® 20 (as a surfactant)

  • Sterile distilled water

  • Seeds of a model dicot weed (e.g., Amaranthus retroflexus - redroot pigweed)

  • Seeds of a model monocot weed (e.g., Echinochloa crus-galli - barnyardgrass)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1)

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL).

    • Prepare a series of dilutions from the stock solution to achieve final test concentrations (e.g., 1, 10, 100, 1000 µM).

    • The final test solutions should contain a small, consistent amount of acetone and Tween® 20 (e.g., 0.1% v/v each) to ensure solubility and wetting.

    • Prepare a control solution containing only acetone and Tween® 20 at the same concentration as the test solutions.

  • Seed Germination Assay:

    • Place two layers of filter paper in each petri dish.

    • Pipette 5 mL of the respective test solution or control solution onto the filter paper in each dish.

    • Place 25 seeds of the target weed species evenly on the moistened filter paper.

    • Seal the petri dishes with parafilm to prevent evaporation.

    • Incubate the petri dishes in a growth chamber at a suitable temperature and light cycle (e.g., 25°C with a 16h light/8h dark cycle).

    • After 7-10 days, count the number of germinated seeds in each dish.

    • Measure the root and shoot length of the germinated seedlings.

  • Data Analysis:

    • Calculate the germination inhibition percentage for each concentration compared to the control.

    • Calculate the growth inhibition percentage for root and shoot length.

    • Determine the IC50 (concentration for 50% inhibition) value for germination and growth.

Mandatory Visualizations

Logical Relationship: Agrochemical Discovery Workflow

This diagram illustrates a typical workflow for the discovery and development of a new agrochemical compound starting from a lead molecule like this compound.

Agrochemical_Discovery_Workflow A Lead Compound (this compound) B Synthesis of Analogues A->B C Primary Screening (In Vitro Assays) B->C D Secondary Screening (Greenhouse Trials) C->D Active Hits E Lead Optimization (SAR Studies) D->E Promising Leads G Field Trials D->G E->B Feedback F Mode of Action Studies E->F H Toxicology & Environmental Fate Studies G->H I Product Development & Registration H->I

Caption: A typical workflow for agrochemical discovery.

Signaling Pathway: Hypothetical Mode of Action as a PPO Inhibitor

Many herbicides act by inhibiting the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll biosynthesis pathway. This diagram illustrates this potential mechanism of action for a pyrazine-based herbicide.

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast Glutamate Glutamate ALA 5-Aminolevulinate (ALA) Glutamate->ALA Multiple Steps ProtoIX Protoporphyrinogen IX ALA->ProtoIX Multiple Steps PPO Protoporphyrinogen Oxidase (PPO) ROS Reactive Oxygen Species (ROS) ProtoIX->ROS Accumulation & Photooxidation ProtoIX_Oxidized Protoporphyrin IX PPO->ProtoIX_Oxidized Oxidation Herbicide This compound (Hypothetical Inhibitor) Herbicide->PPO Inhibition Chlorophyll Chlorophyll ProtoIX_Oxidized->Chlorophyll Further Steps Membrane Cell Membrane Damage ROS->Membrane Leads to

Caption: Inhibition of PPO by a hypothetical herbicide.

References

Application Notes and Protocols: 2-Bromo-6-isopropylpyrazine in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 2-Bromo-6-isopropylpyrazine as a building block in the synthesis of advanced materials for applications in organic electronics and metal-organic frameworks (MOFs). The protocols outlined below are based on established synthetic methodologies for related pyrazine derivatives.

Application in Organic Electronics: Synthesis of Novel Emitter Molecules

Pyrazine derivatives are of significant interest in the field of organic electronics due to their electron-deficient nature, which can be harnessed to create materials with tailored electronic and photophysical properties. This compound serves as a versatile precursor for the synthesis of novel organic light-emitting diode (OLED) materials. The bromo- and isopropyl-substituents on the pyrazine ring allow for precise tuning of the molecule's steric and electronic characteristics.

Through cross-coupling reactions, such as the Suzuki-Miyaura coupling, the bromo group can be replaced with various aromatic and heteroaromatic moieties to construct extended π-conjugated systems.[1][2] These larger molecules can function as emitters or host materials in the emissive layer of an OLED device.[3][4][5] The isopropyl group provides steric hindrance, which can prevent intermolecular aggregation and associated fluorescence quenching, leading to improved device efficiency and stability.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Pyrazine Derivative

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[6][7][8]

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add toluene (10 mL) and ethanol (2 mL) to the flask.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in toluene (2 mL) under an inert atmosphere.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl pyrazine derivative.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Mass (mg)Yield (%)
This compound203.071.0203-
4-methoxyphenylboronic acid151.961.2182-
Product: 2-(4-methoxyphenyl)-6-isopropylpyrazine228.29--(Theoretical)

Note: The final mass and yield of the product will depend on the specific arylboronic acid used and the efficiency of the reaction.

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow Reactants Reactants: This compound Arylboronic acid Base (Na2CO3) Reaction Reaction: 80°C, 12-24h Reactants->Reaction Catalyst Catalyst: Pd(OAc)2 Ligand (PPh3) Catalyst->Reaction Solvent Solvent: Toluene/Ethanol/Water Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Product: 2-Aryl-6-isopropylpyrazine Purification->Product

Caption: Workflow for the synthesis of 2-Aryl-6-isopropylpyrazine via Suzuki-Miyaura coupling.

Application in Metal-Organic Frameworks (MOFs): Synthesis of Functionalized Linkers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands (linkers).[9][10][11] Pyrazine-based ligands are attractive for MOF synthesis due to the ability of the nitrogen atoms to coordinate with metal centers, leading to frameworks with interesting electronic and catalytic properties.[12][13]

This compound can be functionalized to create novel organic linkers for MOF synthesis. For instance, the bromo group can be converted to a carboxylic acid or other coordinating group through established organic transformations. The resulting functionalized pyrazine can then be used in the solvothermal synthesis of new MOFs. The isopropyl group can influence the pore size and environment within the MOF structure.

Experimental Protocol: Synthesis of a Pyrazine-based MOF Linker and Subsequent MOF Formation

This protocol outlines a two-step process: 1) conversion of the bromo-group to a carboxylic acid, and 2) use of the resulting linker in a solvothermal MOF synthesis.

Step 1: Synthesis of 6-isopropylpyrazine-2-carboxylic acid

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry Tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 mmol) in dry THF (10 mL) in a flame-dried Schlenk flask under an argon atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol) dropwise to the solution. Stir for 30 minutes at -78°C.

  • Carefully add crushed dry ice to the reaction mixture in small portions.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with water (10 mL) and acidify with 1M HCl to a pH of ~2.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield 6-isopropylpyrazine-2-carboxylic acid.

Step 2: Solvothermal Synthesis of a MOF

Materials:

  • 6-isopropylpyrazine-2-carboxylic acid (linker)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a glass vial, dissolve 6-isopropylpyrazine-2-carboxylic acid (0.5 mmol) and the metal salt (0.5 mmol) in DMF (10 mL).

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to 100°C for 24 hours.

  • Slowly cool the oven to room temperature.

  • Crystals of the MOF should form.

  • Wash the crystals with fresh DMF and then with a volatile solvent like acetone.

  • Dry the crystals under vacuum.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Mass (mg)
Linker Synthesis
This compound203.071.0203
Product: 6-isopropylpyrazine-2-carboxylic acid166.17-(Theoretical)
MOF Synthesis
6-isopropylpyrazine-2-carboxylic acid166.170.583
Zn(NO₃)₂·6H₂O297.490.5149

Signaling Pathway for MOF Formation:

MOF_Formation cluster_linker Linker Synthesis cluster_mof MOF Synthesis BromoPyrazine This compound Lithiation Lithiation (-78°C, n-BuLi) BromoPyrazine->Lithiation Carboxylation Carboxylation (CO2) Lithiation->Carboxylation Linker 6-isopropylpyrazine-2-carboxylic acid Carboxylation->Linker Solvothermal Solvothermal Reaction (100°C, 24h) Linker->Solvothermal MetalSalt Metal Salt (e.g., Zn(NO3)2) MetalSalt->Solvothermal Solvent Solvent (DMF) Solvent->Solvothermal MOF Porous MOF Crystal Solvothermal->MOF

Caption: Pathway for the synthesis of a pyrazine-based MOF.

References

Application Notes and Protocols for the Derivatization of 2-Bromo-6-isopropylpyrazine for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine and its derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The pyrazine scaffold is a key component in numerous biologically active molecules, including approved drugs and clinical candidates.[3] Derivatization of the pyrazine core allows for the exploration of chemical space and the optimization of biological activity, making it a crucial strategy in drug discovery.

This document provides detailed application notes and protocols for the derivatization of 2-Bromo-6-isopropylpyrazine, a versatile starting material for generating a library of novel compounds for biological screening. The focus is on two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds. Furthermore, protocols for the biological evaluation of these derivatives, specifically cytotoxicity screening using the MTT assay and in vitro kinase inhibition assays, are provided.

Synthetic Derivatization Protocols

The bromine atom at the 2-position of this compound is amenable to substitution via various cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and amino moieties.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-6-isopropylpyrazines

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4][5][6]

Reaction Scheme:

[Image of the Buchwald-Hartwig amination of this compound with an aniline to yield a 2-Anilino-6-isopropylpyrazine]```

Materials:

  • This compound

  • Aniline or substituted aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (Schlenk tube or sealed vial)

  • Magnetic stirrer and hotplate

Procedure:

  • To a dry Schlenk tube or sealed vial, add this compound (1.0 mmol), the desired aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Add dry toluene (10 mL) to the vessel.

  • Seal the vessel and heat the reaction mixture to 110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-Amino-6-isopropylpyrazine derivative.

Biological Screening Protocols

Once a library of 2,6-disubstituted pyrazine derivatives has been synthesized, the next step is to evaluate their biological activity.

Protocol 3: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

[2][7][8]Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrazine derivatives in culture medium. The final concentration of DMSO should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: In Vitro Kinase Inhibition Assay

Many pyrazine derivatives have been identified as potent kinase inhibitors. A[7][8][9]n in vitro kinase assay is essential to determine the inhibitory activity of the synthesized compounds against specific kinases.

Materials:

  • Recombinant kinase (e.g., Syk, PIM-1, CK2)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Synthesized pyrazine derivatives

  • A known kinase inhibitor as a positive control

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations. Prepare serial dilutions of the pyrazine derivatives and the positive control in the assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase and the test compound (or vehicle control). Incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add the substrate and ATP mixture to each well to start the kinase reaction. The final reaction volume is typically 5-10 µL. Incubate the plate at 30 °C for 1-2 hours.

  • Stop Reaction and Detect ADP: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. This involves a two-step process: first, adding the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, and second, adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The luminescent signal is proportional to the amount of ADP generated and is inversely correlated with the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Data Presentation

Quantitative data from the biological screening should be summarized in clearly structured tables for easy comparison of the structure-activity relationship (SAR).

Table 1: Cytotoxicity of 2-Aryl-6-isopropylpyrazine Derivatives (MTT Assay)

Compound IDAryl SubstituentCell LineIC₅₀ (µM)
PZ-1 4-MethoxyphenylMCF-715.2
PZ-2 3,4-DichlorophenylMCF-75.8
PZ-3 4-TrifluoromethylphenylMCF-78.1
PZ-4 2-NaphthylMCF-712.5
PZ-5 4-MethoxyphenylA54922.7
PZ-6 3,4-DichlorophenylA5499.3
PZ-7 4-TrifluoromethylphenylA54911.4
PZ-8 2-NaphthylA54918.9

Table 2: Kinase Inhibitory Activity of 2-Amino-6-isopropylpyrazine Derivatives

Compound IDAmino SubstituentTarget KinaseIC₅₀ (nM)
APZ-1 AnilineSyk250
APZ-2 4-ChloroanilineSyk85
APZ-3 3,5-DifluoroanilineSyk55
APZ-4 4-MethoxyanilinePIM-1>1000
APZ-5 AnilinePIM-1850
APZ-6 4-ChloroanilinePIM-1420
APZ-7 3,5-DifluoroanilineCK2600
APZ-8 AnilineCK2950

Visualizations

Experimental Workflow

The overall workflow from synthesis to biological screening can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (Anilines) start->buchwald derivatives1 2-Aryl-6-isopropylpyrazines suzuki->derivatives1 derivatives2 2-Amino-6-isopropylpyrazines buchwald->derivatives2 cytotoxicity Cytotoxicity Assay (MTT) derivatives1->cytotoxicity kinase Kinase Inhibition Assay derivatives2->kinase ic50_cyto IC50 Determination (Cytotoxicity) cytotoxicity->ic50_cyto ic50_kinase IC50 Determination (Kinase Inhibition) kinase->ic50_kinase sar SAR Analysis ic50_cyto->sar ic50_kinase->sar

Caption: Experimental workflow for derivatization and biological screening.

Signaling Pathways

Pyrazine derivatives have been shown to inhibit several kinases involved in cancer and inflammatory diseases. The following diagrams illustrate the signaling pathways of three such kinases: Syk, PIM, and CK2.

Syk Signaling Pathway

Syk_Pathway BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Activation PLCg2 PLCγ2 Syk->PLCg2 Phosphorylation BTK BTK Syk->BTK Phosphorylation PI3K PI3K Syk->PI3K Activation Vav Vav Syk->Vav Phosphorylation downstream Downstream Signaling (NF-κB, MAPK, Ca²⁺ mobilization) PLCg2->downstream BTK->downstream PI3K->downstream Vav->downstream

Caption: Simplified Syk signaling pathway in B-cells.

PIM Kinase Signaling Pathway

PIM_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor Upregulation JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT Upregulation PIM PIM Kinase JAK_STAT->PIM Upregulation Bad Bad PIM->Bad Phosphorylation (Inactivation) p27 p27 PIM->p27 Phosphorylation (Degradation) cMyc c-Myc PIM->cMyc Phosphorylation (Activation) Apoptosis Apoptosis Inhibition Bad->Apoptosis Proliferation Cell Proliferation p27->Proliferation cMyc->Proliferation CK2_Pathway CK2 CK2 (Constitutively Active) Akt Akt CK2->Akt Phosphorylation (Activation) PTEN PTEN CK2->PTEN Phosphorylation (Inactivation) NF_kB NF-κB CK2->NF_kB Activation Wnt Wnt/β-catenin Pathway CK2->Wnt Activation DNA_repair DNA Repair CK2->DNA_repair Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation PTEN->Proliferation NF_kB->Proliferation Wnt->Proliferation

References

Application Notes and Protocols for Reactions Involving 2-Bromo-6-isopropylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key cross-coupling reactions involving 2-bromo-6-isopropylpyrazine, a versatile building block in medicinal chemistry and drug discovery. The methodologies outlined below are based on established palladium-catalyzed cross-coupling reactions, which are fundamental for the synthesis of complex organic molecules.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its pyrazine core is a common motif in pharmaceuticals, and the presence of the bromine atom allows for a range of functionalization reactions. The most common and powerful of these are palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a diverse array of substituted pyrazine derivatives.

This guide offers detailed protocols for these essential transformations, along with tabulated data for typical reaction conditions and expected outcomes. The provided workflows and signaling pathway diagrams, rendered using Graphviz, offer a clear visual representation of the experimental processes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C, C-N, C-O, and C-S bonds with high efficiency and functional group tolerance. For a substrate like this compound, these reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation (for Suzuki, Stille, etc.) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and the low toxicity of the boron reagents.

EntryAryl/Heteroaryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-2M Na₂CO₃Toluene/EtOH1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O901680-90
33-Pyridinylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1101875-85
42-Thienylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃2-MeTHF802470-80

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., 2M aqueous Na₂CO₃, 3 equivalents)

  • Solvent (e.g., Toluene/Ethanol, 3:1 mixture)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the aryl- or heteroarylboronic acid (1.2 mmol), and the palladium catalyst (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent mixture (4 mL) and the aqueous base (3.0 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - this compound - Boronic Acid - Pd Catalyst B Degas and Purge with Inert Gas A->B C Add Solvent and Base B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J J I->J Characterization (NMR, MS) Buchwald_Hartwig_Pathway pd0 Pd(0)L_n pd2_complex R-Pd(II)(Br)L_n pd0->pd2_complex amine_adduct [R-Pd(II)(Br)(NHR')L_n] pd2_complex->amine_adduct Amine Coordination amide_complex R-Pd(II)(NR')L_n amine_adduct->amide_complex Deprotonation amide_complex->pd0 product 2-Amino-6-isopropylpyrazine (R-NHR') amide_complex->product Reductive Elimination start This compound (R-Br) start->pd2_complex Oxidative Addition amine Amine (R'NH₂) amine->amine_adduct base Base base->amide_complex base_h [Base-H]⁺Br⁻ base->base_h Sonogashira_Logical_Relationship cluster_reactants Key Reactants cluster_catalysts Catalytic System cluster_conditions Reaction Conditions ArylHalide This compound Product 2-Alkynyl-6-isopropylpyrazine ArylHalide->Product Alkyne Terminal Alkyne Alkyne->Product Pd_cat Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) Pd_cat->Product enables Cu_cat Copper(I) Co-catalyst (e.g., CuI) Cu_cat->Product co-catalyzes Base Amine Base (e.g., Et₃N) Base->Product activates alkyne Solvent Anhydrous Solvent (e.g., THF) Solvent->Product provides medium Atmosphere Inert Atmosphere (Ar or N₂) Atmosphere->Product prevents catalyst deactivation Temperature Elevated Temperature Temperature->Product drives reaction

Application Note: Quantification of 2-Bromo-6-isopropylpyrazine using Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed analytical methods for the quantitative analysis of 2-Bromo-6-isopropylpyrazine, a heterocyclic compound relevant in various fields of chemical research and development. The protocols described herein are based on established chromatographic techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are commonly employed for the analysis of pyrazine derivatives.[1][2][3][4] This application note includes comprehensive experimental protocols, data presentation in tabular format for clarity, and a visual representation of the analytical workflow. The provided methods are intended as a guide and may require optimization for specific matrices.

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are significant in the flavor and aroma industry and also serve as important intermediates in pharmaceutical synthesis.[2] The analytical quantification of specific pyrazine derivatives, such as this compound, is crucial for quality control, impurity profiling, and research purposes. Chromatographic methods are well-suited for this purpose, offering high sensitivity and selectivity.[5] This note details two robust methods for the determination of this compound.

Analytical Methods

Two primary methods are presented for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like many pyrazine derivatives.[3][6]

2.1.1. Experimental Protocol

Sample Preparation (Solid Phase Microextraction - SPME):

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Create a series of calibration standards by spiking the appropriate matrix (e.g., water, simulated formulation buffer) with the stock solution to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • For each sample and standard, place 5 mL into a 20 mL headspace vial.

  • Add 1.5 g of sodium chloride to each vial to enhance the partitioning of the analyte into the headspace.

  • Seal the vials with a PTFE-faced silicone septum.

  • Equilibrate the vials at 60°C for 15 minutes.

  • Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.

  • Desorb the fiber in the GC inlet for 5 minutes at 250°C.

GC-MS Instrumentation and Conditions:

ParameterValue
Gas Chromatograph Agilent 8890 GC System or equivalent
Injector Splitless mode, 250°C
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial temp 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z (to be determined based on mass spectrum of standard)
Qualifier Ions m/z (to be determined based on mass spectrum of standard)

2.1.2. Data Presentation

Table 1: Hypothetical GC-MS Calibration Data for this compound

Concentration (ng/mL)Peak Area (Arbitrary Units)
112,543
561,321
10124,589
50622,145
1001,251,367
5006,245,890
100012,510,432
Correlation Coefficient (r²) 0.9995

Table 2: Hypothetical Precision and Accuracy Data for GC-MS Method

Spiked Concentration (ng/mL)Measured Concentration (Mean ± SD, n=3)Recovery (%)RSD (%)
109.8 ± 0.498.04.1
100102.3 ± 3.5102.33.4
500495.7 ± 15.299.13.1
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For non-volatile samples or when higher sensitivity is required, LC-MS/MS is the method of choice.[1]

2.2.1. Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction - LLE):

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Create a series of calibration standards by spiking the appropriate matrix with the stock solution to achieve concentrations ranging from 0.1 ng/mL to 500 ng/mL.

  • To 1 mL of each sample and standard, add 2 mL of methyl-t-butyl ether (MTBE).

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions:

ParameterValue
Liquid Chromatograph Waters ACQUITY UPLC I-Class or equivalent
Column C18 column, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 5 min, hold at 95% B for 2 min, return to 10% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion m/z of [M+H]⁺ (to be determined)
Product Ions m/z (to be determined from fragmentation of the precursor ion)

2.2.2. Data Presentation

Table 3: Hypothetical LC-MS/MS Calibration Data for this compound

Concentration (ng/mL)Peak Area (Arbitrary Units)
0.18,976
0.544,123
187,954
5445,678
10891,234
1008,954,321
50044,876,543
Correlation Coefficient (r²) 0.9998

Table 4: Hypothetical Precision and Accuracy Data for LC-MS/MS Method

Spiked Concentration (ng/mL)Measured Concentration (Mean ± SD, n=3)Recovery (%)RSD (%)
11.04 ± 0.05104.04.8
109.7 ± 0.397.03.1
100101.5 ± 2.8101.52.8

Analytical Workflow

The general workflow for the analysis of this compound is depicted below.

Analytical_Workflow Sample Sample Receipt and Login Preparation Sample Preparation (SPME or LLE) Sample->Preparation Extraction GCMS GC-MS Analysis Preparation->GCMS Volatile Analytes LCMSMS LC-MS/MS Analysis Preparation->LCMSMS Non-volatile Analytes DataProcessing Data Processing and Integration GCMS->DataProcessing LCMSMS->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification Reporting Final Report Generation Quantification->Reporting

Caption: General analytical workflow for the quantification of this compound.

Conclusion

The GC-MS and LC-MS/MS methods detailed in this application note provide robust and sensitive approaches for the quantification of this compound. The choice of method will depend on the specific sample matrix, required sensitivity, and the volatility of the compound. The provided protocols and data serve as a starting point for method development and validation in a research or quality control setting. It is recommended that users perform their own method validation to ensure the suitability of the chosen method for their specific application.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Bromo-6-isopropylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 2-Bromo-6-isopropylpyrazine. The information is designed to help overcome common challenges and optimize reaction conditions for this specific electron-deficient heteroaromatic substrate.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material, this compound. What are the likely causes and how can I fix this?

A1: Low or no conversion is a frequent issue when working with electron-deficient heteroaromatic halides. Several factors could be at play:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the precatalyst, or it may have decomposed.

    • Solution: Ensure your palladium source and phosphine ligands are of high quality and have been stored properly to avoid oxidation. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a precatalyst that readily forms the active species. It's also crucial to thoroughly degas the reaction mixture to remove oxygen, which can poison the catalyst.[1]

  • Inappropriate Ligand: The ligand may not be suitable for the electron-deficient pyrazine ring.

    • Solution: For electron-deficient substrates, electron-rich and bulky phosphine ligands are often more effective.[2] Consider switching to ligands from the Buchwald or Beller groups, such as SPhos or XPhos, which are known to improve the efficiency of Suzuki couplings with challenging substrates.

  • Insufficiently Strong Base: The base might not be strong enough to facilitate the transmetalation step effectively.

    • Solution: While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, particularly in anhydrous conditions.[3]

  • Low Reaction Temperature: The reaction may require more thermal energy to proceed.

    • Solution: Gradually increase the reaction temperature, for example, from 80°C to 100-110°C, and monitor the progress by TLC or LC-MS. Microwave irradiation can also be a powerful tool to accelerate the reaction.[4]

Q2: I am observing significant formation of a homocoupled product from my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is often a result of the presence of Pd(II) species and oxygen in the reaction mixture.[1]

  • Thorough Degassing: Oxygen can promote the homocoupling pathway.

    • Solution: Employ rigorous degassing techniques such as multiple freeze-pump-thaw cycles or sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst.

  • Stoichiometry of Reactants: An excess of the boronic acid can sometimes lead to increased homocoupling.

    • Solution: Try using a slight excess of the this compound (e.g., 1.1 equivalents) relative to the boronic acid.

  • Order of Addition: Adding the catalyst last to the fully assembled and degassed reaction mixture can minimize premature reactions.

Q3: My desired product is formed, but I also see a significant amount of a byproduct corresponding to the protodeboronation of my boronic acid. What can I do to prevent this?

A3: Protodeboronation, the cleavage of the C-B bond of the boronic acid by a proton source, is a common side reaction, especially with heteroaryl boronic acids.[3]

  • Anhydrous Conditions: Water in the reaction mixture can be a proton source.

    • Solution: Using anhydrous solvents and bases can significantly reduce protodeboronation. Consider using a base like KF in anhydrous dioxane.[3]

  • Choice of Boronic Acid Derivative: Boronic esters, such as pinacol esters, are often more stable towards protodeboronation than the corresponding boronic acids.

  • Reaction Time: Prolonged reaction times can increase the likelihood of this side reaction.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed.

Q4: The reaction works, but the yield is consistently low (e.g., below 40%). How can I improve the yield?

A4: Low yields can stem from a combination of the factors mentioned above or suboptimal reaction parameters. A systematic optimization is often necessary.

  • Screening of Reaction Parameters: A multi-variable approach is recommended.

    • Solution: Systematically screen different catalysts, ligands, bases, and solvents. The tables below provide starting points based on successful couplings of similar substrates. Consider a Design of Experiments (DoE) approach for a more rigorous optimization.

Frequently Asked Questions (FAQs)

Q: What are the recommended starting conditions for a Suzuki coupling with this compound?

A: For a small-scale test reaction, you could start with the following conditions, based on protocols for similar electron-deficient heteroaromatic bromides:

ComponentRecommendation
Palladium Precatalyst Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (2 mol%)
Ligand PPh₃ (if using Pd₂(dba)₃, 4-8 mol%) or XPhos (4 mol%)
Base K₂CO₃ (2-3 equivalents) or K₃PO₄ (2-3 equivalents)
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)
Temperature 90-100 °C
Atmosphere Inert (Argon or Nitrogen)

Q: Which palladium catalysts and ligands are most effective for the Suzuki coupling of 2-bromopyrazines?

A: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide better results for challenging substrates like 2-bromopyrazines. Consider using palladium precatalysts in combination with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or other dialkylbiaryl phosphines. These ligands have been shown to be highly effective for the coupling of electron-deficient heteroaryl chlorides and bromides.[5] Ligand-free systems using Pd(OAc)₂ under aerobic conditions have also been reported for 2-halogenated pyridines and could be explored.[6]

Q: What is the role of water in the Suzuki coupling reaction?

A: Water can play a dual role. It is often added to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and to facilitate the transmetalation step. However, as mentioned in the troubleshooting guide, it can also be a source of protons leading to protodeboronation. For sensitive substrates, anhydrous conditions may be preferable.

Q: Can I use microwave heating for this reaction?

A: Yes, microwave irradiation is an excellent technique to accelerate Suzuki coupling reactions and can often improve yields by reducing reaction times, thereby minimizing side reactions. A typical starting point would be to heat the reaction mixture at 100-120°C for 20-40 minutes in a sealed microwave vessel.[4]

Data Presentation

The following tables summarize quantitative data from Suzuki coupling reactions of substrates similar to this compound.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Heteroaryl Bromides

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)SubstrateReference
1Pd(OAc)₂ (2)NoneK₂CO₃ (2)i-PrOH/H₂O80952-Bromopyridine[6]
2Pd(PPh₃)₄ (2.5)-K₂CO₃ (1.25)Toluene10080-996-Chloropurine[7]
3Pd₂(dba)₃ (2-3)1 (6-9)KF (3)Dioxane11074-82Aryl Bromides[3]
4Pd(OAc)₂ (5)XPhos (10)K₂CO₃ (5)THF9095Diazocine Dibromide[5]

Table 2: Base and Solvent Effects on Suzuki Coupling of Heteroaryl Halides

EntryHalideBase (equiv.)Solvent SystemTemp (°C)Yield (%)Reference
12-BromopyridineK₂CO₃ (2)i-PrOH/H₂O8095[6]
26-ChloropurineK₂CO₃ (1.25)Toluene (anhyd.)100High[7]
36-ChloropurineK₂CO₃ (2.7)DME/H₂O85High[7]
4Aryl BromidesKF (3)Dioxane (anhyd.)110Good[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid (Conventional Heating)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the stirred mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for the required time (monitor by TLC or LC-MS, typically 2-24 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

  • In a microwave reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Add the solvent (e.g., a 4:1 mixture of dioxane and water).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a specified time (e.g., 30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Ar-Pd(II)(X)Ln R¹-Pd(II)(Br)L₂ Oxidative_Addition->Ar-Pd(II)(X)Ln Transmetalation Transmetalation Ar-Pd(II)-Ar'Ln R¹-Pd(II)(R²)L₂ Transmetalation->Ar-Pd(II)-Ar'Ln Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)Ln Product R¹-R² Reductive_Elimination->Product This compound R¹-Br This compound->Oxidative_Addition Boronic_Acid R²-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Low or No Product Formation Check_Catalyst Is the catalyst active and properly degassed? Start->Check_Catalyst Optimize_Catalyst Action: Use fresh catalyst/ligand, improve degassing. Check_Catalyst->Optimize_Catalyst No Check_Ligand Is the ligand appropriate for an electron-deficient substrate? Check_Catalyst->Check_Ligand Yes Optimize_Catalyst->Check_Ligand Change_Ligand Action: Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos). Check_Ligand->Change_Ligand No Check_Base Is the base strong enough? Check_Ligand->Check_Base Yes Change_Ligand->Check_Base Change_Base Action: Try a stronger base (K₃PO₄, Cs₂CO₃). Check_Base->Change_Base No Check_Temp Is the temperature high enough? Check_Base->Check_Temp Yes Change_Base->Check_Temp Increase_Temp Action: Increase temperature or use microwave heating. Check_Temp->Increase_Temp No Success Improved Yield Check_Temp->Success Yes Increase_Temp->Success

Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.

References

Technical Support Center: Purification of 2-Bromo-6-isopropylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromo-6-isopropylpyrazine. The following information is curated to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The primary purification techniques for this compound and similar heterocyclic compounds are flash column chromatography, vacuum distillation, and recrystallization. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?

A2: Common impurities can include unreacted starting materials, byproducts from side reactions (such as biphenyl-type compounds if a Grignard reaction is involved), and residual solvents from the reaction or extraction steps. Identification of these impurities is crucial for developing an effective purification strategy.

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS can provide information on the number of components and their relative abundance, while NMR can help identify the structure of the main compound and any impurities present.

Q4: Are there any known stability issues with this compound during purification?

A4: While specific stability data for this compound is not widely published, pyrazine derivatives can sometimes be sensitive to acidic conditions. For instance, silica gel used in flash chromatography is slightly acidic and may cause degradation of sensitive compounds. If instability is suspected, deactivating the silica gel or using an alternative stationary phase like alumina may be beneficial.

Troubleshooting Guides

Flash Column Chromatography

Issue 1: My compound is not separating from impurities on the silica gel column.

  • Possible Cause: The solvent system (eluent) is not optimal.

  • Troubleshooting Steps:

    • TLC Analysis: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find an eluent that provides good separation between your product and the impurities. Aim for an Rf value of 0.2-0.3 for the desired compound.

    • Gradient Elution: If a single solvent system is ineffective for a complex mixture, employ a gradient elution where the polarity of the solvent is gradually increased during the chromatography run.

    • High-Performance Silica: Consider using a higher surface area silica gel, which can provide better resolution for challenging separations.[1]

Issue 2: My compound appears to be degrading on the column.

  • Possible Cause: The compound is sensitive to the acidic nature of the silica gel.

  • Troubleshooting Steps:

    • Deactivate Silica: Prepare a slurry of the silica gel in your chosen eluent and add a small amount of a base, such as triethylamine (typically 0.1-1%), to neutralize the acidic sites.

    • Alternative Stationary Phase: Use a different stationary phase, such as neutral or basic alumina, which may be more suitable for acid-sensitive compounds.

Vacuum Distillation

Issue 3: I am not observing any distillation at the expected temperature and pressure.

  • Possible Cause: The vacuum is not low enough, or the temperature is too low.

  • Troubleshooting Steps:

    • Check for Leaks: Ensure all joints in the distillation apparatus are properly sealed. Use high-vacuum grease on all ground glass joints.

    • Verify Pressure: Use a manometer to accurately measure the pressure of the system. A typical vacuum for distilling organic compounds is in the range of 0.1 to 10 mmHg.

    • Increase Temperature Slowly: Gradually increase the temperature of the heating bath. Be aware that the boiling point of a compound under vacuum can be significantly lower than at atmospheric pressure. A nomograph can be used to estimate the boiling point at reduced pressure.[2][3]

Issue 4: The distillation is proceeding too rapidly, leading to poor separation (bumping).

  • Possible Cause: Uneven heating or lack of boiling chips/stirring.

  • Troubleshooting Steps:

    • Smooth Boiling: Add boiling chips or a magnetic stir bar to the distilling flask before applying vacuum to ensure smooth boiling. Do not add boiling chips to a hot liquid under vacuum.

    • Controlled Heating: Use a heating mantle with a stirrer or an oil bath for even and controlled heating of the distillation flask.

    • Claisen Adapter: For liquids prone to bumping, using a Claisen adapter can prevent the violent boiling from contaminating the distillate.

Recrystallization

Issue 5: I cannot find a suitable solvent for recrystallization.

  • Possible Cause: The compound may have very high or very low solubility in common solvents.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent should dissolve the compound when hot but not when cold.

    • Solvent Mixtures: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Heat to redissolve and then allow to cool slowly.

Quantitative Data Summary

The following table summarizes general parameters for the purification of pyrazine derivatives. Note that these are starting points and may require optimization for this compound.

Purification TechniqueParameterTypical Value/RangeNotes
Flash Chromatography Stationary PhaseSilica Gel (230-400 mesh)Higher surface area silica (>700 m²/g) can improve separation.[1]
Eluent SystemHexane/Ethyl AcetateStart with low polarity (e.g., 95:5) and increase polarity as needed.
Target Rf0.2 - 0.3Determined by TLC analysis.
Vacuum Distillation Pressure0.1 - 10 mmHgLower pressure results in a lower boiling point.[2][3]
Boiling PointCompound DependentUse a nomograph to estimate the boiling point at reduced pressure.
Recrystallization Solvent SelectionTrial and ErrorCommon solvents include hexanes, ethyl acetate, ethanol, and mixtures thereof.

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Dry pack the column with silica gel.

    • Add another layer of sand on top of the silica gel.

    • Pre-elute the column with the chosen solvent system.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, applying gentle air pressure to achieve a steady flow rate.

    • Collect fractions in test tubes and monitor the elution of the compound by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Vacuum Distillation
  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus using clean, dry glassware. Check for any cracks in the glassware.

    • Place a stir bar in the round-bottom distillation flask.

    • Use a short-path distillation head for small quantities or heat-sensitive compounds.

    • Grease all ground-glass joints to ensure a good seal.

  • Distillation Procedure:

    • Add the crude this compound to the distillation flask.

    • Begin stirring and apply vacuum to the system.

    • Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle or oil bath.

    • Collect the fraction that distills over at a constant temperature. This is your purified product.

    • Allow the apparatus to cool completely before releasing the vacuum.

Visualizations

TroubleshootingWorkflow start Start: Crude this compound assess_purity Assess Purity (TLC, GC-MS) start->assess_purity is_pure Is Purity Sufficient? assess_purity->is_pure end End: Pure Product is_pure->end Yes choose_method Choose Purification Method is_pure->choose_method No flash_chrom Flash Column Chromatography choose_method->flash_chrom vac_dist Vacuum Distillation choose_method->vac_dist recryst Recrystallization choose_method->recryst flash_chrom->assess_purity Purified Fractions troubleshoot_chrom Troubleshoot Chromatography (Solvent, Stationary Phase) flash_chrom->troubleshoot_chrom Issues vac_dist->assess_purity Distillate troubleshoot_dist Troubleshoot Distillation (Pressure, Temperature) vac_dist->troubleshoot_dist Issues recryst->assess_purity Crystals troubleshoot_recryst Troubleshoot Recrystallization (Solvent System) recryst->troubleshoot_recryst Issues troubleshoot_chrom->flash_chrom troubleshoot_dist->vac_dist troubleshoot_recryst->recryst

Caption: Troubleshooting workflow for the purification of this compound.

PurificationLogic cluster_methods Purification Techniques crude Crude Product (Low Purity) flash_chrom Flash Chromatography crude->flash_chrom vac_dist Vacuum Distillation crude->vac_dist intermediate Intermediate Purity high_purity High Purity Product (>98%) intermediate->high_purity If sufficiently pure recryst Recrystallization intermediate->recryst Final Polishing flash_chrom->intermediate vac_dist->intermediate recryst->high_purity

References

Technical Support Center: Synthesis of 2-Bromo-6-isopropylpyrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-Bromo-6-isopropylpyrazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for brominating 2-isopropylpyrazine?

A1: The most common method for brominating 2-isopropylpyrazine is electrophilic aromatic substitution. This typically involves the use of a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (Br₂) in the presence of a suitable solvent. The choice of reagents and conditions can influence the regioselectivity and yield of the desired this compound product.

Q2: What is the role of the isopropyl group in the bromination of the pyrazine ring?

A2: The isopropyl group at the 6-position is an electron-donating group, which can activate the pyrazine ring towards electrophilic attack. However, its steric bulk may also influence the regioselectivity of the bromination, potentially directing the incoming electrophile to a less hindered position.

Q3: What are the potential side products in the synthesis of this compound?

A3: Potential side products can include di-brominated pyrazines, isomers where bromine attaches to a different position on the pyrazine ring, and products from reactions with impurities or degradation of starting materials. Over-bromination is a common issue, leading to the formation of 2,X-dibromo-6-isopropylpyrazine.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and impurities. Other potential purification methods include distillation or recrystallization, depending on the physical properties of the compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives.

Issue 1: Low or No Yield of the Desired Product

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inactive Brominating Agent Use a fresh batch of the brominating agent (e.g., N-bromosuccinimide). The activity of NBS can decrease over time.
Inappropriate Reaction Temperature Optimize the reaction temperature. Some brominations of heterocycles require cooling to control selectivity, while others may need heating to proceed. Start with low temperatures (e.g., 0 °C) and gradually increase if no reaction is observed.
Incorrect Solvent The choice of solvent is crucial. Common solvents for bromination include acetonitrile, dichloromethane, or chloroform. The polarity of the solvent can affect the reaction rate and selectivity.
Insufficient Reaction Time Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the reaction has gone to completion.
Issue 2: Formation of Multiple Products (Low Selectivity)

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Over-bromination Use a stoichiometric amount or a slight excess of the brominating agent. Adding the brominating agent portion-wise can help control the reaction and minimize the formation of di-brominated products.
Lack of Regioselectivity The directing effect of the isopropyl group and the pyrazine nitrogens can lead to a mixture of isomers. Changing the brominating agent or the solvent might improve regioselectivity. For instance, using a bulkier brominating agent could favor substitution at the less sterically hindered position. A mild method for regioselective C2-bromination of fused azine N-oxides has been reported using tosic anhydride as an activator and tetra-n-butylammonium bromide as the bromide source, which may be adaptable.[1]
Radical Reactions If using NBS, light can initiate radical side reactions. Perform the reaction in the dark or use a radical inhibitor if necessary.
Issue 3: Difficulty in Product Purification

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Co-eluting Impurities Optimize the mobile phase for column chromatography. A gradient elution might be necessary to separate products with similar polarities.
Product Instability Some brominated heterocycles can be unstable. Avoid prolonged exposure to heat or light during purification. It may be beneficial to use the crude product directly in the next step if subsequent reactions are planned.
Aqueous Work-up Issues During the work-up, ensure complete quenching of the excess brominating agent (e.g., with a solution of sodium thiosulfate). Proper extraction with a suitable organic solvent is critical to isolate the product from the aqueous layer.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from a general procedure for electrophilic aromatic bromination.[2]

  • Reaction Setup: Dissolve 2-isopropylpyrazine (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Add N-bromosuccinimide (1.0 - 1.2 eq) portion-wise to the stirred solution over a period of 15-30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. Let the reaction stir at 0 °C for a specified time (e.g., 2-4 hours) or until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Protocol 2: Bromination using Tetrabutylammonium Tribromide (TBATB)

This protocol is based on a method for the regioselective bromination of pyrrolo[1,2-a]quinoxalines.[3]

  • Reaction Setup: In a Schlenk tube, combine 2-isopropylpyrazine (1.0 eq) and tetrabutylammonium tribromide (1.2 eq) in acetonitrile.

  • Reaction Conditions: Stir the mixture at a specific temperature (e.g., room temperature or elevated temperatures like 80 °C) for a designated time (e.g., 12 hours).

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with ethyl acetate.

  • Purification: Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Brominating Agents for Aromatic Systems

Brominating AgentTypical ConditionsAdvantagesDisadvantages
N-Bromosuccinimide (NBS) Acetonitrile or CH₂Cl₂, 0 °C to RTSolid, easier to handle than Br₂Can initiate radical reactions in light
Tetrabutylammonium Tribromide (TBATB) Acetonitrile, RT to 80 °CSolid, mild, good regioselectivity in some cases[3]Higher molecular weight
Bromine (Br₂) Various solvents, often with a Lewis acidHigh reactivityHighly corrosive, toxic, and difficult to handle

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Substrate Dissolve 2-isopropylpyrazine in solvent Start->Dissolve Substrate Add Brominating Agent Add Brominating Agent (e.g., NBS) Dissolve Substrate->Add Brominating Agent Stir at Controlled Temp Stir at Controlled Temperature Add Brominating Agent->Stir at Controlled Temp Monitor Progress Monitor Progress (TLC/GC-MS) Stir at Controlled Temp->Monitor Progress Quench Reaction Quench Reaction Monitor Progress->Quench Reaction Reaction Complete Extraction Aqueous Extraction Quench Reaction->Extraction Purification Column Chromatography Extraction->Purification End End Purification->End

Caption: General experimental workflow for the bromination of 2-isopropylpyrazine.

troubleshooting_yield Low Yield Low Yield Inactive Reagent Inactive Brominating Agent? Low Yield->Inactive Reagent Suboptimal Temp Suboptimal Temperature? Low Yield->Suboptimal Temp Incorrect Solvent Incorrect Solvent? Low Yield->Incorrect Solvent Incomplete Reaction Incomplete Reaction? Low Yield->Incomplete Reaction Use Fresh Reagent Use Fresh Reagent Inactive Reagent->Use Fresh Reagent Optimize Temp Optimize Temperature Suboptimal Temp->Optimize Temp Screen Solvents Screen Solvents Incorrect Solvent->Screen Solvents Increase Time Increase Reaction Time Incomplete Reaction->Increase Time

Caption: Troubleshooting logic for addressing low product yield.

References

troubleshooting failed reactions with 2-Bromo-6-isopropylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Bromo-6-isopropylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during reactions with this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications for this compound in organic synthesis?

A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to introduce the 6-isopropylpyrazine moiety into a target molecule. This is particularly valuable in medicinal chemistry and materials science. The most common transformations include Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the formation of carbon-carbon and carbon-nitrogen bonds.

Q2: What are the key challenges when working with this compound?

A2: The primary challenges stem from the electronic nature of the pyrazine ring and steric hindrance from the isopropyl group. Pyrazines are electron-deficient, which can affect the oxidative addition step in palladium catalysis.[1] The bulky isopropyl group adjacent to the bromine atom can sterically hinder the approach of the catalyst and the coupling partner, potentially leading to lower reaction rates and yields. Careful selection of ligands and reaction conditions is crucial to overcome these hurdles.

Q3: How should this compound be stored?

A3: It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent potential degradation.

Troubleshooting Failed Reactions

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

If you are experiencing low or no conversion in a Suzuki-Miyaura coupling reaction with this compound and an arylboronic acid, consider the following troubleshooting steps.

Troubleshooting Workflow:

Suzuki_Troubleshooting start Low/No Conversion catalyst Check Pd Catalyst & Ligand start->catalyst base Evaluate Base catalyst->base Catalyst OK catalyst_change Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) catalyst->catalyst_change Potential Issue solvent Solvent & Temperature base->solvent Base OK base_change Use a Stronger, Non-Aqueous Base (e.g., K3PO4, Cs2CO3) base->base_change Potential Issue boronic_acid Assess Boronic Acid Quality solvent->boronic_acid Conditions OK solvent_change Switch to Higher Boiling Solvent (e.g., Dioxane, Toluene) & Increase Temp. solvent->solvent_change Potential Issue product Successful Coupling boronic_acid->product Boronic Acid OK boronic_acid_check Check for Protodeboronation. Use Pinacol Ester. boronic_acid->boronic_acid_check Potential Issue catalyst_change->base base_change->solvent solvent_change->boronic_acid boronic_acid_check->product

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Possible Causes and Solutions:

Parameter Potential Issue Recommended Solution
Catalyst/Ligand Insufficient catalytic activity due to steric hindrance from the isopropyl group.Use a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos). These ligands can facilitate oxidative addition and reductive elimination.
Base The base may be too weak or poorly soluble.Switch to a stronger, non-aqueous base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]
Solvent/Temperature The reaction temperature may be too low for the sterically hindered substrate.Use a higher boiling point solvent like dioxane, toluene, or DMF and increase the reaction temperature (e.g., 100-120 °C).
Boronic Acid Decomposition of the boronic acid (protodeboronation) may be occurring.Use the corresponding boronic acid pinacol ester, which is often more stable. Ensure the boronic acid is of high purity and dry.
Degassing Presence of oxygen can deactivate the catalyst.Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
Issue 2: Incomplete Reaction in Buchwald-Hartwig Amination

For incomplete Buchwald-Hartwig amination reactions with this compound and a primary or secondary amine, refer to the following guide.

Troubleshooting Workflow:

Buchwald_Troubleshooting start Incomplete Reaction catalyst Review Catalyst & Ligand start->catalyst base Assess Base Strength catalyst->base Catalyst OK catalyst_change Use a Bulky Biarylphosphine Ligand (e.g., BrettPhos, RuPhos) catalyst->catalyst_change Potential Issue amine Check Amine Reactivity base->amine Base OK base_change Employ a Strong, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) base->base_change Potential Issue conditions Optimize Conditions amine->conditions Amine OK amine_check Consider Amine Basicity & Sterics. Protecting Group if Necessary. amine->amine_check Potential Issue product Successful Amination conditions->product Conditions Optimized conditions_change Increase Temperature. Ensure Anhydrous Conditions. conditions->conditions_change Potential Issue catalyst_change->base base_change->amine amine_check->conditions conditions_change->product

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Possible Causes and Solutions:

Parameter Potential Issue Recommended Solution
Catalyst/Ligand The ligand may not be suitable for the sterically demanding substrate.Employ a bulky biarylphosphine ligand such as BrettPhos or RuPhos, which are known to be effective for challenging couplings.
Base Insufficient base strength to deprotonate the amine or facilitate the catalytic cycle.Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS).[2]
Amine The amine may be too sterically hindered or not nucleophilic enough.For less reactive amines, consider using a more active catalyst system. If the amine has other reactive functional groups, protection may be necessary.
Side Reactions Hydrodehalogenation (replacement of bromine with hydrogen) can be a competing side reaction.Using a more active catalyst system that promotes the desired C-N bond formation over β-hydride elimination can mitigate this.
Reaction Conditions Low temperature or presence of water.Increase the reaction temperature and ensure all reagents and solvents are anhydrous.
Issue 3: Failure of Sonogashira Coupling

If your Sonogashira coupling between this compound and a terminal alkyne is not proceeding, consider these points.

Troubleshooting Workflow:

Sonogashira_Troubleshooting start Reaction Failure catalyst Examine Pd & Cu Catalysts start->catalyst base Check Base catalyst->base Catalysts OK catalyst_change Use a Ligand for Pd (e.g., PPh3). Ensure Cu(I) source is active. catalyst->catalyst_change Potential Issue alkyne Inspect Alkyne base->alkyne Base OK base_change Use an Amine Base (e.g., Et3N, DIPEA) base->base_change Potential Issue conditions Review Reaction Conditions alkyne->conditions Alkyne OK alkyne_check Homocoupling (Glaser) Observed? Consider Copper-Free Conditions. alkyne->alkyne_check Potential Issue product Successful Coupling conditions->product Conditions OK conditions_change Thoroughly Degas Solvents. Increase Temperature. conditions->conditions_change Potential Issue catalyst_change->base base_change->alkyne alkyne_check->conditions conditions_change->product

Caption: Troubleshooting workflow for Sonogashira coupling.

Possible Causes and Solutions:

Parameter Potential Issue Recommended Solution
Catalyst System Deactivation of the palladium or copper catalyst.Use a phosphine ligand like triphenylphosphine (PPh₃) to stabilize the palladium catalyst. Ensure the copper(I) source (e.g., CuI) is fresh and active.
Base The base is not suitable for the reaction.An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used and often serves as the solvent as well.[3]
Side Reactions Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, especially in the presence of oxygen.Thoroughly degas the reaction mixture. If homocoupling persists, consider using copper-free Sonogashira conditions.
Solvent The solvent may not be appropriate for the reaction temperature or solubility of reagents.Aprotic polar solvents like DMF or THF are commonly used.
Temperature The reaction may require thermal energy to overcome the activation barrier.Heating the reaction is often necessary, particularly for less reactive aryl bromides.

Experimental Protocols

The following are general starting protocols for common reactions with this compound. Optimization will likely be required based on the specific coupling partner.

Suzuki-Miyaura Coupling Protocol (General)
  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a strong, non-aqueous base such as K₃PO₄ (2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an appropriate ligand.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol (General)
  • To a Schlenk tube, add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%), a bulky biarylphosphine ligand (1.2-2.4 mol%), and a strong, non-nucleophilic base like NaOtBu (1.2-1.5 eq).

  • Add this compound (1.0 eq).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the amine (1.1-1.3 eq) and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-120 °C and monitor its progress.

  • After completion, cool the reaction, dilute with an appropriate solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling Protocol (General)
  • To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[3]

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or DIPEA).

  • Add the terminal alkyne (1.1-1.5 eq) dropwise.

  • Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

References

Technical Support Center: Cross-Coupling Reactions with 2-Bromo-6-isopropylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-Bromo-6-isopropylpyrazine in cross-coupling reactions. The information is tailored for scientists and professionals in drug development and related fields.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling experiments with this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive Catalyst: The palladium catalyst may not have been properly activated or has decomposed.Ensure the use of an air-stable precatalyst or rigorous anaerobic techniques when using Pd(0) sources. Consider adding a reducing agent if starting with a Pd(II) source.
Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the electron-deficient pyrazine ring.For Suzuki and Buchwald-Hartwig reactions, consider bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos. For Sonogashira couplings, traditional phosphine ligands like PPh₃ are often effective.
Incorrect Base: The base may be too weak to facilitate transmetalation or deprotonation, or too strong, leading to side reactions.For Suzuki reactions, K₂CO₃ or Cs₂CO₃ are common choices. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. For Sonogashira couplings, an amine base like Et₃N or DIPEA is standard.
Poor Solubility: The substrate, catalyst, or base may not be soluble in the chosen solvent at the reaction temperature.Screen alternative solvents such as dioxane, toluene, or DMF. For Suzuki reactions, the addition of water as a co-solvent can sometimes improve solubility and reaction rates.[1]
Formation of Side Products Dehalogenation: The bromo-substituent is replaced by a hydrogen atom.This can occur if the reaction temperature is too high or if there are sources of protic impurities. Lower the reaction temperature and ensure all reagents and solvents are anhydrous.
Homocoupling: The coupling partner (e.g., boronic acid or amine) reacts with itself.This may indicate that the oxidative addition to the this compound is slow. Try a more electron-rich ligand to accelerate this step.
Protodeborylation (Suzuki): The boronic acid is cleaved before it can transmetalate to the palladium center.This is more common with heteroaryl boronic acids. Use of a stronger base or anhydrous conditions can sometimes mitigate this issue.[1]
Inconsistent Results Atmospheric Contamination: Oxygen can deactivate the palladium catalyst.Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) using proper Schlenk techniques or a glovebox.[2]
Reagent Quality: Impurities in the starting materials, solvents, or reagents can inhibit the reaction.Use freshly purified solvents and high-purity reagents. The quality of the base, especially NaOtBu, can be critical.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is best for cross-coupling with this compound?

A1: The optimal palladium source depends on the specific cross-coupling reaction. For many applications, air-stable palladium(II) precatalysts that are easily reduced to the active palladium(0) species in situ are preferred. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and PEPPSI-type catalysts. The selection of the accompanying ligand is often more critical than the palladium source itself.

Q2: How do I choose the right ligand for my reaction?

A2: For Suzuki and Buchwald-Hartwig reactions with the electron-deficient this compound, bulky and electron-rich phosphine ligands are generally recommended. These ligands facilitate the oxidative addition step and promote reductive elimination. For Sonogashira couplings, triphenylphosphine (PPh₃) is often sufficient, sometimes in the presence of a copper(I) co-catalyst.[3][4]

Q3: What is the role of the base in these cross-coupling reactions?

A3: The base plays a crucial role in the catalytic cycle. In Suzuki reactions, the base activates the organoboron species for transmetalation. In Buchwald-Hartwig aminations, it deprotonates the amine or the palladium-amine complex.[5] In Sonogashira couplings, the amine base neutralizes the hydrogen halide formed during the reaction and can also aid in the deprotonation of the terminal alkyne.[3][6]

Q4: Can I perform a copper-free Sonogashira coupling with this compound?

A4: Yes, copper-free Sonogashira couplings are possible and can be advantageous to avoid issues with copper-catalyzed side reactions.[7] These reactions typically require a palladium catalyst with a suitable ligand and an amine base, often at elevated temperatures.[3][4]

Q5: At what temperature should I run my reaction?

A5: The optimal reaction temperature will vary depending on the specific catalyst system and coupling partners. Generally, reactions are started at room temperature and gradually heated. Typical temperatures range from 60°C to 120°C. It is advisable to start with conditions reported for similar substrates and optimize from there.

Catalyst Selection and Reaction Conditions Summary

The following table provides a general overview of recommended starting conditions for various cross-coupling reactions with this compound.

Reaction Type Palladium Source Recommended Ligand Base Solvent Typical Temp.
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂SPhos, XPhos, RuPhos, dppfK₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, Toluene, DMF80-110 °C
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃XPhos, RuPhos, BrettPhosNaOtBu, LHMDS, K₃PO₄Toluene, Dioxane80-120 °C
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃, XPhosEt₃N, DIPEATHF, DMF, Toluene25-100 °C

Visual Guide for Catalyst Selection

CatalystSelection start Start: Couple with this compound reaction_type What is the desired bond? start->reaction_type suzuki C(sp2)-C(sp2) (Suzuki) reaction_type->suzuki C-C buchwald C(sp2)-N (Buchwald-Hartwig) reaction_type->buchwald C-N sonogashira C(sp2)-C(sp) (Sonogashira) reaction_type->sonogashira C-C≡ catalyst_suzuki Catalyst System: - Pd(OAc)2 / SPhos - Pd(dppf)Cl2 - Base: K2CO3 suzuki->catalyst_suzuki catalyst_buchwald Catalyst System: - Pd2(dba)3 / XPhos - Base: NaOtBu buchwald->catalyst_buchwald catalyst_sonogashira Catalyst System: - Pd(PPh3)2Cl2 / CuI - Base: Et3N sonogashira->catalyst_sonogashira

Caption: Catalyst selection flowchart for cross-coupling reactions.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction). The solvent mixture should be degassed prior to use.

  • Reaction Execution: Stir the reaction mixture at room temperature for 10 minutes, then heat to 90°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Note: This is a general protocol and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

References

Technical Support Center: Scale-up Synthesis of 2-Bromo-6-isopropylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 2-Bromo-6-isopropylpyrazine. It is intended for researchers, scientists, and drug development professionals familiar with organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and overall reaction scheme for the synthesis of this compound?

The synthesis typically starts with 2-isopropylpyrazine, which is then brominated to yield the desired product. The overall reaction is an electrophilic aromatic substitution.

Q2: What are the primary safety concerns when performing a large-scale bromination?

Handling bromine (Br₂) or N-bromosuccinimide (NBS) on a large scale presents significant safety challenges.[1] Bromine is a highly corrosive, toxic, and volatile liquid that can cause severe burns upon contact and respiratory distress if inhaled.[1][2][3] NBS is a solid and relatively milder, but it can also be hazardous, and solid-state reactions have been observed.[1] Exothermic reactions are a major concern, with the potential for thermal runaway. Therefore, stringent safety protocols, including the use of personal protective equipment (PPE) and adequate ventilation, are essential.[2][3]

Q3: What are the potential impurities or by-products in this synthesis?

Potential impurities include unreacted starting material (2-isopropylpyrazine), poly-brominated pyrazines (e.g., dibromo- and tribromo-isopropylpyrazine), and regioisomers where bromine is substituted at a different position on the pyrazine ring. The formation of these by-products is often dependent on the reaction conditions.

Q4: How can the progress of the reaction be monitored?

On a laboratory scale, Thin Layer Chromatography (TLC) is a common method. For larger-scale production, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are more suitable for accurate monitoring of the consumption of the starting material and the formation of the product and by-products.[4]

Q5: What are the recommended methods for purification of this compound at scale?

Purification can be challenging due to the volatility of pyrazine derivatives.[1][4] Common methods include:

  • Distillation: Fractional distillation under reduced pressure can be effective for separating the product from less volatile impurities.

  • Column Chromatography: While effective at the lab scale, scaling up column chromatography can be expensive and generate significant solvent waste. It may be used for high-purity requirements.[1]

  • Recrystallization: If the product is a solid at room temperature or forms a stable salt, recrystallization can be an effective and scalable purification method.

  • Liquid-Liquid Extraction: This can be used to remove water-soluble impurities during the work-up.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Conversion 1. Inactive brominating agent.1. Use a fresh, properly stored batch of brominating agent. The purity of NBS should be checked before use.[1]
2. Insufficient reaction temperature.2. Gradually increase the reaction temperature while carefully monitoring for exotherms.
3. Inadequate mixing in the reactor.3. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Formation of Multiple By-products (e.g., poly-bromination) 1. Excess brominating agent.1. Carefully control the stoichiometry of the brominating agent. A slight excess may be needed, but large excesses should be avoided.[5]
2. High reaction temperature.2. Lower the reaction temperature to improve selectivity.
3. "Hot spots" in the reactor.3. Improve mixing and heat transfer to ensure a uniform temperature profile.
Poor Yield After Work-up 1. Product loss during extraction.1. Perform multiple extractions with an appropriate organic solvent.[1]
2. Product volatility.2. Use caution during solvent removal steps (e.g., rotary evaporation). Use moderate temperatures and pressures.
3. Inefficient purification.3. Optimize the purification method (e.g., solvent system for chromatography or recrystallization).
Runaway Reaction 1. Poor temperature control.1. Ensure the cooling system of the reactor is adequate for the scale of the reaction.
2. Rapid addition of reagents.2. Add the brominating agent portion-wise or via a syringe pump to control the reaction rate and exotherm.

Experimental Protocols

Note: The following are representative protocols based on general principles of bromination and should be optimized for specific equipment and scale.

Protocol 1: Bromination using Liquid Bromine
  • Reactor Setup: A glass-lined or suitably resistant reactor equipped with a mechanical stirrer, thermometer, addition funnel, and a scrubber system for bromine vapors is required.

  • Charging: Charge the reactor with 2-isopropylpyrazine and a suitable solvent (e.g., dichloromethane or acetic acid).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0-5 °C) using a cooling bath.

  • Bromine Addition: Slowly add a solution of bromine in the same solvent to the reaction mixture via the addition funnel. The addition rate should be carefully controlled to maintain the desired temperature.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or GC.

  • Quenching: Once the reaction is complete, quench any excess bromine by adding a solution of sodium thiosulfate or sodium bisulfite.

  • Work-up: Add water and separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or another suitable method.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)
  • Reactor Setup: A glass-lined reactor with a mechanical stirrer, thermometer, and condenser is suitable.

  • Charging: Charge the reactor with 2-isopropylpyrazine and a suitable solvent (e.g., acetonitrile or a chlorinated solvent).[5]

  • NBS Addition: Add NBS portion-wise to the reaction mixture. The addition should be controlled to manage the exotherm.

  • Initiation (if required): For some substrates, a radical initiator (e.g., AIBN or light) may be necessary.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or GC.

  • Work-up: After the reaction is complete, cool the mixture and filter off the succinimide by-product. Wash the filtrate with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactor_setup Reactor Setup start->reactor_setup reagent_prep Reagent Preparation reactor_setup->reagent_prep charge_reagents Charge Reagents reagent_prep->charge_reagents bromination Bromination (Controlled Addition) charge_reagents->bromination monitoring Reaction Monitoring (HPLC/GC) bromination->monitoring monitoring->bromination Incomplete quench Quench Reaction monitoring->quench Complete extraction Liquid-Liquid Extraction quench->extraction drying Drying extraction->drying concentration Solvent Removal drying->concentration purification Purification (e.g., Distillation) concentration->purification end Final Product purification->end

Caption: Experimental workflow for the scale-up synthesis of this compound.

troubleshooting_low_yield cluster_low_conversion_actions Troubleshooting Low Conversion cluster_good_conversion_actions Troubleshooting Post-Reaction Losses start Low Yield Observed check_conversion Check Reaction Conversion (TLC/HPLC/GC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes good_conversion Good Conversion check_conversion->good_conversion No action1 Verify Reagent Quality low_conversion->action1 action2 Increase Reaction Time/Temp low_conversion->action2 action3 Check Mixing Efficiency low_conversion->action3 action4 Optimize Extraction Protocol good_conversion->action4 action5 Minimize Volatility Losses good_conversion->action5 action6 Refine Purification Method good_conversion->action6

Caption: Troubleshooting decision tree for addressing low yield in the synthesis.

References

preventing decomposition of 2-Bromo-6-isopropylpyrazine during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Bromo-6-isopropylpyrazine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound decomposition during reactions?

A1: The primary cause of decomposition is the cleavage of the carbon-bromine (C-Br) bond, which can be initiated by several factors:

  • High Temperatures: Thermal stress can lead to the homolytic cleavage of the C-Br bond, generating radical species that can participate in unwanted side reactions.

  • Strong Bases: Certain strong bases can promote dehydrohalogenation or other base-mediated degradation pathways.

  • Incompatible Reagents: Strong oxidizing agents and strong acids are known to be incompatible with and can degrade halopyrazines.[1]

  • Palladium Catalyst-Mediated Side Reactions: In cross-coupling reactions, side reactions such as hydrodehalogenation can occur, where the bromine atom is replaced by a hydrogen atom.

Q2: What is hydrodehalogenation and how can I prevent it?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, resulting in the replacement of the bromine atom with a hydrogen atom. This leads to the formation of 2-isopropylpyrazine as a byproduct, reducing the yield of the desired product.

Prevention strategies include:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can often stabilize the palladium complex and favor the desired reductive elimination over side reactions.

  • Base Selection: Using a weaker base or a carefully selected strong base can minimize hydrodehalogenation. The choice of base should be optimized for each specific reaction.

  • Hydride Source Elimination: Ensure that potential hydride sources (e.g., certain solvents, reagents, or impurities) are minimized in the reaction mixture.

Q3: How does the isopropyl group affect the stability of this compound?

A3: The isopropyl group is an electron-donating group. This electronic effect can influence the reactivity of the pyrazine ring and the C-Br bond. While not extensively documented for this specific molecule, electron-donating groups can sometimes make the C-Br bond more susceptible to certain cleavage pathways, including some palladium-catalyzed side reactions.

Q4: What are the best practices for storing and handling this compound?

A4: To ensure the stability of this compound, it is recommended to:

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Protect from light and heat to prevent thermal decomposition.[1]

  • Avoid contact with strong oxidizing agents and strong acids.[1]

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter during your experiments.

Issue Possible Cause Troubleshooting Steps
Low yield of desired product and presence of 2-isopropylpyrazine. Hydrodehalogenation of the starting material.1. Optimize Ligand: Screen different phosphine ligands (e.g., bulky, electron-rich ligands). 2. Change Base: Experiment with weaker bases (e.g., K₂CO₃, Cs₂CO₃) or different strong bases (e.g., NaOtBu vs. K₃PO₄). 3. Solvent Purity: Use anhydrous and degassed solvents to minimize potential hydride sources.
Formation of significant amounts of homocoupled pyrazine byproduct. The palladium catalyst is promoting the coupling of two molecules of this compound.1. Lower Catalyst Loading: Reduce the amount of palladium catalyst used. 2. Adjust Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway. 3. Change Ligand: Some ligands are more prone to promoting homocoupling than others.
No reaction or very slow conversion. The catalyst may be inactive or the reaction conditions may not be optimal.1. Activate Catalyst: Ensure the palladium catalyst is properly activated (pre-catalyst vs. in-situ generation). 2. Increase Temperature: Gradually increase the reaction temperature, while monitoring for decomposition. 3. Screen Solvents: The polarity and coordinating ability of the solvent can significantly impact the reaction rate.
Observation of multiple unidentified byproducts. Complex decomposition of the starting material or product under the reaction conditions.1. Lower Reaction Temperature: High temperatures can lead to multiple decomposition pathways. 2. Reduce Reaction Time: Monitor the reaction progress and stop it as soon as the starting material is consumed to prevent product degradation. 3. Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.

Experimental Protocols

Below are example methodologies for common reactions involving this compound, with an emphasis on preventing decomposition.

Optimized Suzuki-Miyaura Coupling Protocol

This protocol is designed to minimize hydrodehalogenation and other side reactions.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Decomposition and Reaction Pathways

Potential Fates of this compound in a Cross-Coupling Reaction A This compound B Desired Cross-Coupled Product A->B Desired Reaction Pathway (e.g., Suzuki, Buchwald-Hartwig) C Decomposition (Hydrodehalogenation) A->C Undesired Decomposition Pathway D 2-isopropylpyrazine C->D Forms Byproduct

Caption: A diagram illustrating the desired reaction pathway versus a common decomposition pathway.

Troubleshooting Workflow

Troubleshooting Low Yield in Reactions with this compound Start Low Yield Observed Check_Byproduct Analyze Crude Reaction Mixture (GC-MS, LC-MS) Start->Check_Byproduct Is_Hydrodehalogenation Is 2-isopropylpyrazine the major byproduct? Check_Byproduct->Is_Hydrodehalogenation Optimize_Ligand_Base Optimize Ligand and Base Is_Hydrodehalogenation->Optimize_Ligand_Base Yes Check_Homocoupling Is homocoupled pyrazine present? Is_Hydrodehalogenation->Check_Homocoupling No End Improved Yield Optimize_Ligand_Base->End Adjust_Catalyst_Temp Lower Catalyst Loading and/or Temperature Check_Homocoupling->Adjust_Catalyst_Temp Yes Check_Starting_Material Is starting material unreacted? Check_Homocoupling->Check_Starting_Material No Adjust_Catalyst_Temp->End Optimize_Conditions Increase Temperature or Screen Solvents Check_Starting_Material->Optimize_Conditions Yes Check_Starting_Material->End No Optimize_Conditions->End

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Workup Procedures for Reactions Containing 2-Bromo-6-isopropylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-6-isopropylpyrazine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the workup of reactions involving this versatile building block.

General Workup Principles

Reactions utilizing this compound, an electron-deficient heteroaromatic compound, often involve palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as Grignard reactions. A successful workup is critical for isolating the desired product in high purity and yield. Key considerations include quenching the reaction, removing catalysts and inorganic byproducts, and purifying the final compound.

A general workflow for the workup of these reactions is outlined below. Specific details and troubleshooting for each reaction type are provided in the subsequent sections.

General_Workup_Workflow start Reaction Completion quench Quenching start->quench Addition of quenching agent extract Aqueous Extraction quench->extract Addition of organic solvent & water/brine dry Drying Organic Layer extract->dry Separation of layers concentrate Concentration dry->concentrate Removal of drying agent purify Purification (Chromatography/Recrystallization) concentrate->purify Crude product product Pure Product purify->product

Caption: General experimental workflow for the workup of reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds.

FAQ 1: What is a standard workup procedure for a Suzuki-Miyaura reaction with this compound?

A typical workup involves the following steps:

  • Quenching: Upon reaction completion, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the organic layer sequentially with water and brine to remove inorganic salts and the base (e.g., K₂CO₃, Cs₂CO₃).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or petroleum ether.[1] Recrystallization can also be an effective purification method.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Problem Possible Cause Solution
Low Yield of Product Incomplete reaction.Monitor the reaction by TLC or LC-MS to ensure completion. Consider increasing reaction time or temperature.
Protodeboronation of the boronic acid.Use anhydrous solvents and reagents. Ensure the base is of good quality.
Catalyst deactivation.Use fresh catalyst and ligand. Ensure the reaction is performed under an inert atmosphere.
Presence of Homocoupled Byproduct (Biphenyl-type) High reaction temperature or prolonged reaction time.Optimize reaction conditions to minimize homocoupling.
Oxygen contamination.Thoroughly degas solvents and maintain a strict inert atmosphere.
Difficulty in Removing Palladium Residues Coordination of the pyrazine product to palladium.Pass the crude product through a pad of silica gel or celite before concentration.[2] Consider using a palladium scavenger.[3][4]
Emulsion Formation During Extraction Presence of polar aprotic solvents (e.g., DMF, DMSO).Add a saturated solution of NaCl (brine) to break the emulsion. If the problem persists, filter the mixture through a pad of celite.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a wide range of amines.

FAQ 2: How should I work up a Buchwald-Hartwig amination reaction?

A general workup procedure is as follows:

  • Quenching and Filtration: After cooling to room temperature, dilute the reaction mixture with a suitable solvent like diethyl ether or toluene. Filter the mixture through a pad of celite to remove insoluble salts.[5]

  • Aqueous Wash: Wash the filtrate with water and brine to remove the base (e.g., NaOtBu, K₃PO₄) and any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel.[6] Recrystallization from a suitable solvent system (e.g., pentane/diethyl ether) can also be effective.[5]

Troubleshooting Guide: Buchwald-Hartwig Amination

Problem Possible Cause Solution
Incomplete Reaction Insufficiently strong base.Use a stronger base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS).
Catalyst inhibition by the amine or product.Increase catalyst loading or try a different ligand.
Formation of Hydrodehalogenated Byproduct (Isopropylpyrazine) β-hydride elimination from the palladium-amide intermediate.[7]Use a bulky phosphine ligand to disfavor this side reaction.
Presence of water.Ensure anhydrous reaction conditions.
Product is Water Soluble The resulting amino-pyrazine may have increased polarity.Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product. Use a more polar extraction solvent like DCM or perform multiple extractions.
Dark-colored Crude Product Formation of palladium black.Filter the reaction mixture through celite while still warm. Activated carbon treatment of the crude product solution can also be effective, but may lead to product loss.

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between this compound and a terminal alkyne.

FAQ 3: What is a reliable workup procedure for a Sonogashira coupling reaction?

A standard workup protocol includes these steps:

  • Filtration: Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the copper salts and palladium catalyst. Wash the celite pad with the reaction solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., EtOAc) and wash with a saturated aqueous solution of NH₄Cl to remove any remaining copper salts. Follow with water and brine washes.

  • Drying and Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography on silica gel.[8]

Troubleshooting Guide: Sonogashira Coupling

Problem Possible Cause Solution
Glaser-Hay Homocoupling of the Alkyne Presence of oxygen.Ensure the reaction is run under a strictly inert atmosphere. Degas all solvents and reagents thoroughly.
High concentration of copper catalyst.Reduce the amount of the copper co-catalyst.
Low Product Yield Deactivation of the palladium catalyst.Use fresh catalyst and ensure the amine base is free of impurities.
Poor solubility of reagents.Choose a solvent system in which all components are soluble at the reaction temperature.
Persistent Copper Contamination Incomplete removal during aqueous washes.Wash the organic layer with a dilute (5-10%) aqueous ammonia solution to complex with the copper, followed by water and brine washes.

Grignard Reaction

Formation of a Grignard reagent from this compound or its reaction with an external Grignard reagent requires careful workup to handle the reactive organometallic species.

FAQ 4: How do I safely and effectively work up a Grignard reaction involving this compound?

The workup for a Grignard reaction must be performed with caution:

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of NH₄Cl dropwise to quench any unreacted Grignard reagent.[9] This is an exothermic process.

  • Extraction: Once the quenching is complete and the bubbling has ceased, add an organic solvent like diethyl ether or EtOAc. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Troubleshooting Guide: Grignard Reaction

Problem Possible Cause Solution
Low Yield of Grignard Reagent Formation Presence of moisture.Ensure all glassware is oven-dried and the solvent is anhydrous.
Magnesium is not activated.Use fresh magnesium turnings. A small crystal of iodine can be added to initiate the reaction.
Wurtz Coupling Byproduct High local concentration of the bromide during Grignard formation.Add the solution of this compound slowly to the magnesium suspension.
Violent Quenching Quenching agent added too quickly.Add the quenching solution slowly and with efficient stirring while cooling the reaction vessel in an ice bath.

Purification Data Summary

The following table summarizes typical purification methods and solvent systems for products derived from this compound.

Reaction Type Purification Method Typical Eluent System Reference
Suzuki-MiyauraColumn ChromatographyEthyl Acetate / Hexanes[1]
Buchwald-HartwigColumn ChromatographyEthyl Acetate / Petroleum Ether[10]
RecrystallizationPentane / Diethyl Ether[5]
SonogashiraColumn ChromatographyEthyl Acetate / Petroleum Ether[8]
General PyrazinesColumn ChromatographyHexane / Ethyl Acetate (90:10)[3]

Visualizing Troubleshooting Logic

The following diagram illustrates a decision-making process for troubleshooting a low-yielding Suzuki-Miyaura reaction.

Troubleshooting_Suzuki start Low Yield in Suzuki Reaction check_sm Starting Material Recovered? start->check_sm check_byproducts Byproducts Observed? check_sm->check_byproducts No incomplete_rxn Incomplete Reaction: - Increase reaction time/temp - Check catalyst/ligand activity - Ensure inert atmosphere check_sm->incomplete_rxn Yes protodeboronation Protodeboronation: - Use anhydrous solvents - Check base quality check_byproducts->protodeboronation Yes (Debrominated SM) homocoupling Homocoupling: - Lower reaction temperature - Degas solvents thoroughly check_byproducts->homocoupling Yes (Biphenyl-type) other_byproducts Other Byproducts: - Characterize byproducts (MS, NMR) - Re-evaluate reaction conditions check_byproducts->other_byproducts Yes (Other) no_byproducts Decomposition or Workup Issue: - Check for product loss during extraction - Analyze aqueous layers - Consider product instability check_byproducts->no_byproducts No

Caption: Troubleshooting logic for a low-yielding Suzuki reaction.

References

solvent effects on the reactivity of 2-Bromo-6-isopropylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Bromo-6-isopropylpyrazine

This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing this compound in palladium-catalyzed cross-coupling reactions. The recommendations are based on established principles for heteroaromatic halides and should serve as a starting point for reaction optimization.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in low yield or failing completely?

A1: Low yields with electron-deficient heteroaromatics like pyrazines are common and often linked to solvent and base selection. Key factors include:

  • Poor Reagent Solubility: The substrate, boronic acid/ester, and catalyst system must be adequately dissolved. A single solvent may not be sufficient.

  • Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, inhibiting its activity.

  • Side Reactions: Protodebromination (replacement of bromine with hydrogen) can occur, especially in the presence of protic solvents or excess water.

  • Inadequate Base Strength/Solubility: The base is crucial for the transmetalation step. An insoluble or weak base will slow or halt the catalytic cycle.

Q2: I'm observing significant byproduct formation, primarily the debrominated starting material. How can I minimize this?

A2: Protodebromination is a common side reaction. The choice of solvent is critical to suppress it:

  • Use Anhydrous Aprotic Solvents: Solvents like 1,4-dioxane, toluene, or THF are generally preferred. While Suzuki reactions often require some water to solubilize the base and facilitate the catalytic cycle, excessive amounts can promote this side reaction.

  • Optimize Base and Water Content: If using an aqueous base (e.g., K₂CO₃ in water), carefully control the water ratio. Alternatively, use an anhydrous-compatible base like K₃PO₄.

  • Reaction Temperature: Excessively high temperatures can sometimes promote decomposition pathways.

Q3: For a Buchwald-Hartwig amination, which solvent system is recommended for this compound?

A3: Non-polar aprotic solvents are standard for Buchwald-Hartwig aminations.

  • Toluene and 1,4-Dioxane: These are the most common and effective solvents.[1] Toluene is often a good first choice.

  • Base Solubility: The choice is linked to the base. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) have good solubility and reactivity in these solvents.

  • Avoid Protic Solvents: Alcohols or water are generally incompatible with the strong bases used and can lead to catalyst deactivation and side reactions.

Troubleshooting Guides

Issue 1: Low Conversion in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Step Rationale
Suboptimal Solvent Polarity Screen a panel of solvents. Start with 1,4-dioxane/water or toluene/water mixtures. If solubility is poor, consider a more polar aprotic co-solvent like DMF, but use it sparingly as it can be difficult to remove.[2]The solvent must balance reagent solubility with catalyst stability. The ideal polarity facilitates oxidative addition and reductive elimination steps.[2]
Ineffective Base/Solvent Pairing Switch to a stronger, non-aqueous base like K₃PO₄ in anhydrous 1,4-dioxane or Cs₂CO₃ in toluene.The base must be sufficiently active and soluble in the chosen solvent to promote the crucial transmetalation step of the catalytic cycle.[2]
Catalyst Inhibition by Pyrazine Use a more electron-rich, sterically hindered phosphine ligand (e.g., SPhos, XPhos) instead of PPh₃.Bulky ligands can promote the reductive elimination step and limit the ability of the pyrazine nitrogen to bind to and deactivate the palladium center.
Issue 2: Poor Yield in Buchwald-Hartwig Amination
Possible Cause Troubleshooting Step Rationale
Incomplete Reaction Increase reaction temperature. Switch to a higher-boiling solvent like p-xylene if necessary.C-N bond formation with electron-deficient heterocycles can be sluggish and often requires more forcing conditions.
Catalyst Deactivation Ensure strictly anhydrous and anaerobic conditions. Use a pre-formed palladium catalyst (e.g., a G3 precatalyst) to ensure efficient generation of the active Pd(0) species.[3]The active catalyst is sensitive to oxygen and moisture. Inefficient activation of Pd(II) sources can lead to catalyst decomposition.[4]
Amine or Substrate Degradation Use a milder base such as Cs₂CO₃ or K₃PO₄ instead of NaOtBu, especially if the amine partner is sensitive.Strong bases can deprotonate or react with other functional groups on the coupling partners, leading to side products.

Data Presentation

Table 1: Illustrative Solvent Screen for the Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid

EntrySolvent System (v/v)BaseTemperature (°C)Typical Yield (%)Notes
1Toluene / H₂O (4:1)K₂CO₃10045-60%Standard conditions; moderate yield often observed.
21,4-Dioxane / H₂O (4:1)K₂CO₃10060-75%Often provides better solubility and higher yields than toluene.[1][2]
3DME / H₂O (4:1)K₂CO₃8555-70%Lower boiling point, useful for temperature-sensitive substrates.
4DMF / H₂O (4:1)K₂CO₃11065-80%High polarity improves solubility but can be difficult to remove and may require higher temperatures.[2]
52-MeTHF / H₂O (4:1)Cs₂CO₃9070-85%A greener alternative to THF/Dioxane that can sometimes provide excellent results.

Yields are representative and will vary based on the specific boronic acid, catalyst, ligand, and reaction time.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid or pinacol ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required). Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.4 equiv) to an oven-dried Schlenk tube.[5]

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.2 equiv).

  • Inert Atmosphere & Solvent: Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed toluene or 1,4-dioxane via syringe.[5]

  • Reaction: Place the sealed tube in a preheated oil bath (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Logical Troubleshooting Flow for a Failed Cross-Coupling Reaction Start Reaction Failed (Low Yield / No Product) Check_SM Starting Materials (SM) Consumed? Start->Check_SM SM_OK Complex Mixture or Side Products Formed Check_SM->SM_OK Yes SM_Not_OK SM Remains Check_SM->SM_Not_OK No Solvent_Base Change Solvent/Base (e.g., Dioxane -> Toluene, K2CO3 -> K3PO4) SM_OK->Solvent_Base Catalyst Use Pre-catalyst or Fresh Pd Source SM_Not_OK->Catalyst Outcome Re-run Reaction Solvent_Base->Outcome Ligand Change Ligand (e.g., PPh3 -> XPhos) Ligand->Solvent_Base If still no reaction Temp Increase Temperature Temp->Ligand If still no reaction Catalyst->Temp If still no reaction

Caption: Troubleshooting flowchart for optimizing a cross-coupling reaction.

General Experimental Workflow for Cross-Coupling cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids to Flask: - this compound - Boronic Acid / Amine - Base (e.g., K2CO3) B 2. Add Catalyst System: - Palladium Source - Ligand A->B C 3. Purge with Inert Gas (e.g., 3x Vacuum/Argon cycles) B->C D 4. Add Degassed Solvent (e.g., 1,4-Dioxane) via Syringe C->D E 5. Heat to Target Temperature with Vigorous Stirring D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Cool & Quench Reaction F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry, Filter & Concentrate H->I J 10. Column Chromatography I->J

Caption: Standard experimental workflow for palladium-catalyzed cross-coupling.

References

Technical Support Center: Reaction Monitoring for 2-Bromo-6-isopropylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 2-Bromo-6-isopropylpyrazine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for monitoring the progress of reactions involving this compound?

A1: The most common and effective techniques for monitoring reactions with this compound are Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of technique depends on the specific reaction, available equipment, and the level of detail required.

Q2: How can I visualize this compound and its reaction products on a TLC plate?

A2: this compound is an aromatic compound and should be visible under UV light (254 nm) as a dark spot on a fluorescent TLC plate.[1][2] For further visualization, or if the product is not UV-active, an iodine chamber or a p-anisaldehyde stain can be effective.[2][3][4] Given the presence of the pyrazine ring, a potassium permanganate stain can also be useful for visualizing reactants and products, especially if any side reactions involving the isopropyl group occur.

Q3: Are there any specific challenges when analyzing this compound by GC-MS?

A3: Yes, halogenated compounds like this compound can sometimes exhibit peak tailing in GC analysis.[5][6] This can be caused by interactions with active sites in the GC liner or column, or issues within the MS ion source.[5][6] Using a deactivated liner and a well-maintained GC-MS system is crucial. If peak tailing persists, optimizing the temperature program and checking for system contamination are recommended.[7]

Q4: Can I use NMR to monitor my reaction in real-time?

A4: Yes, 1H NMR spectroscopy is a powerful tool for real-time reaction monitoring. You can track the disappearance of the starting material's characteristic aromatic proton signals and the appearance of new signals corresponding to the product.[8][9] This provides quantitative data on reaction conversion. Challenges can include spectral distortions due to changing sample conditions during the reaction, but modern NMR techniques can often mitigate these issues.[8][9]

Troubleshooting Guides

Thin-Layer Chromatography (TLC)
Issue Possible Cause(s) Troubleshooting Steps
No spots are visible on the TLC plate. The compound is not UV-active. The concentration of the spotted sample is too low. The compound may have evaporated from the plate.Use a variety of visualization techniques (iodine, p-anisaldehyde, potassium permanganate).[2][3] Concentrate the sample before spotting. Visualize the plate immediately after development.
Spots are streaky or "tailing". The sample is too concentrated. The developing solvent system is not optimal (too polar or non-polar). The compound is interacting too strongly with the silica gel.Dilute the sample before spotting. Adjust the polarity of the eluent. Add a small amount of a more polar solvent (e.g., acetic acid or triethylamine) to the eluent to reduce interactions with the stationary phase.
The Rf values are too high or too low. The eluent polarity is incorrect.If the Rf is too high (spots run to the top), decrease the polarity of the eluent. If the Rf is too low (spots remain at the baseline), increase the polarity of the eluent.
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue Possible Cause(s) Troubleshooting Steps
Peak tailing for this compound. Active sites in the injector liner or column. Contamination of the ion source.[5][6] Incorrect oven temperature program.Use a new, deactivated liner.[10] Clean the MS ion source.[5][6] Increase the final oven temperature or hold time to ensure all compounds elute.
Poor resolution between reactant and product peaks. Inadequate column selectivity. Incorrect temperature program.Use a column with a different stationary phase. Optimize the temperature ramp rate for better separation.[7]
Ghost peaks appearing in the chromatogram. Carryover from a previous injection. Septum bleed.Run a blank solvent injection to clean the system. Replace the injector septum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue Possible Cause(s) Troubleshooting Steps
Broad or distorted peaks. Poor shimming of the magnetic field.[8][9] Presence of paramagnetic impurities. Sample inhomogeneity.Re-shim the spectrometer. Filter the sample if it contains solid particles. Ensure the sample is fully dissolved and mixed.
Difficulty in integrating peaks for quantification. Overlapping peaks of reactant and product. Low signal-to-noise ratio.Use a higher field NMR instrument for better resolution. Increase the number of scans to improve the signal-to-noise ratio.
Chemical shifts of pyrazine protons are not as expected. Change in solvent or sample concentration. Coordination of the pyrazine nitrogen to metal ions.Use the same solvent and approximate concentration for all measurements. Be aware that the electronic environment of the pyrazine ring is sensitive to its surroundings.[11]

Experimental Protocols

Protocol 1: General Procedure for TLC Monitoring
  • Preparation: Dissolve a small amount of the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.[1]

  • Spotting: Using a capillary tube, spot a small amount of the dissolved mixture onto the baseline of a silica gel TLC plate.[1] Also, spot the starting material for comparison.

  • Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). Allow the solvent to travel up the plate.[1]

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp.[4] If necessary, further visualize using an iodine chamber or by dipping the plate in a chemical stain followed by gentle heating.[2]

  • Analysis: Compare the spot(s) of the reaction mixture to the starting material spot. The appearance of new spots and the disappearance of the starting material spot indicate reaction progress.

Protocol 2: General Procedure for GC-MS Monitoring
  • Sample Preparation: Quench a small aliquot of the reaction mixture and extract the organic components with a suitable solvent (e.g., ethyl acetate). Dry the organic layer over sodium sulfate and dilute to an appropriate concentration.

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS.

  • Separation: The sample is vaporized and separated on a capillary column (e.g., DB-5MS). A typical temperature program might start at a low temperature and ramp up to a higher temperature to elute all components.

  • Detection: As components elute from the column, they are ionized and detected by the mass spectrometer, providing a mass spectrum for each peak.

  • Analysis: Identify the peaks corresponding to the starting material and product(s) by their retention times and mass spectra. Quantify the relative peak areas to determine the reaction conversion.

Visualizations

Experimental_Workflow_TLC cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_analysis Data Analysis prep1 Aliquot Reaction Mixture prep2 Dilute in Volatile Solvent prep1->prep2 spot Spot on TLC Plate prep2->spot develop Develop in Chamber spot->develop visualize Visualize (UV, Stain) develop->visualize analyze Compare Spots to Standard visualize->analyze decision Reaction Complete? analyze->decision c1 Yes: Work-up Reaction decision->c1 c2 No: Continue Reaction decision->c2

Caption: Workflow for reaction monitoring using TLC.

Troubleshooting_GC_Peak_Tailing cluster_investigate Initial Checks cluster_solutions Corrective Actions start Problem: Peak Tailing in GC-MS check_liner Inspect Injector Liner start->check_liner check_column Evaluate Column Performance start->check_column check_temp Review Temperature Program start->check_temp clean_source Clean Ion Source start->clean_source If problem persists replace_liner Replace with Deactivated Liner check_liner->replace_liner If liner is dirty or old bake_column Bake Out Column check_column->bake_column If bleed is high optimize_temp Optimize Temp Program check_temp->optimize_temp If program is not optimized end Problem Resolved replace_liner->end Re-analyze bake_column->end Re-analyze optimize_temp->end Re-analyze clean_source->end Re-analyze

Caption: Troubleshooting guide for GC-MS peak tailing.

References

Validation & Comparative

Reactivity Face-Off: 2-Bromo-6-isopropylpyrazine vs. 2-Chloro-6-isopropylpyrazine in Key Cross-Coupling and Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the choice between a bromo or chloro substituent on a heterocyclic core is a critical decision that significantly impacts reaction efficiency and conditions. This guide provides a comparative analysis of the reactivity of 2-Bromo-6-isopropylpyrazine and 2-Chloro-6-isopropylpyrazine in three cornerstone reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).

The relative reactivity of these two halo-pyrazines is dictated by the nature of the carbon-halogen bond and the specific mechanism of the reaction . In general, for palladium-catalyzed cross-coupling reactions, the weaker carbon-bromine bond leads to faster oxidative addition, rendering the bromo derivative more reactive. Conversely, in nucleophilic aromatic substitution, the higher electronegativity of chlorine and the nature of the rate-determining step often make the chloro-substituted pyrazine the more reactive species.

Comparative Reactivity Overview

The following table summarizes the expected reactivity trends for this compound and 2-Chloro-6-isopropylpyrazine in the three key reaction types. These trends are based on established principles for the reactivity of halo-N-heterocycles.

Reaction TypeMore Reactive SpeciesKey Influencing Factors
Suzuki-Miyaura Coupling This compoundThe rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, facilitating faster oxidative addition.
Buchwald-Hartwig Amination This compoundSimilar to the Suzuki-Miyaura coupling, the oxidative addition of the palladium catalyst is a key step, and the weaker C-Br bond leads to higher reactivity.[1][2]
Nucleophilic Aromatic Substitution (SNAr) 2-Chloro-6-isopropylpyrazineThe rate-determining step is typically the nucleophilic attack on the carbon bearing the halogen. The higher electronegativity of chlorine polarizes the C-Cl bond more effectively, making the carbon more electrophilic and susceptible to attack.

Experimental Protocols

Suzuki-Miyaura Coupling (Representative Protocol)

This protocol is adapted from a typical Suzuki-Miyaura coupling of a heteroaryl bromide.

Reaction:

A mixture of the halo-pyrazine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of 1,4-dioxane/water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

For 2-Chloro-6-isopropylpyrazine, higher temperatures, a more active catalyst system (e.g., a palladacycle with a bulky phosphine ligand), and a stronger base may be required to achieve comparable yields to the bromo- derivative.

Buchwald-Hartwig Amination (Representative Protocol)

This protocol is based on the amination of a heteroaryl chloride.

Reaction:

To a dried Schlenk tube is added the halo-pyrazine (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is heated to 100-110 °C for 16-24 hours. After cooling, the reaction mixture is diluted with ethyl acetate (20 mL), filtered through a pad of Celite®, and concentrated. The residue is purified by flash column chromatography.

For 2-Chloro-6-isopropylpyrazine, a higher catalyst loading and a more electron-rich, bulky phosphine ligand are often necessary to achieve efficient coupling compared to the bromo- analog.[3][4]

Nucleophilic Aromatic Substitution (SNAr) (Representative Protocol)

This protocol describes a typical SNAr reaction with an alkoxide nucleophile.

Reaction:

To a solution of the halo-pyrazine (1.0 mmol) in anhydrous DMSO (5 mL) is added sodium methoxide (1.5 mmol). The reaction mixture is stirred at 80 °C for 6 hours. Upon completion (monitored by TLC), the reaction is cooled to room temperature and quenched by the addition of water (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude product is purified by column chromatography.

Under these conditions, 2-Chloro-6-isopropylpyrazine is expected to react faster and at lower temperatures than this compound.

Visualizing the Mechanisms

To further aid in the understanding of these transformations, the following diagrams illustrate the key mechanistic steps.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative_Addition R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination / Deprotonation Ar-Pd(II)-X(L)->Amine_Coordination Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR'2(L) Amine_Coordination->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Ar-NR'2 Reductive_Elimination->Ar-NR2 Ar-X Ar-X Ar-X->Oxidative_Addition HNR2 HNR'2 HNR2->Amine_Coordination Base Base Base->Amine_Coordination

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

SNAr_Mechanism Aryl_Halide Ar-X (X = Cl, Br) Nucleophilic_Attack Nucleophilic Attack (Rate-Determining) Aryl_Halide->Nucleophilic_Attack Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Nucleophilic_Attack->Meisenheimer_Complex Elimination Elimination of Leaving Group Meisenheimer_Complex->Elimination Product Ar-Nu Elimination->Product Nucleophile Nu- Nucleophile->Nucleophilic_Attack

References

A Comparative Guide to Alternative Reagents for 2-Bromo-6-isopropylpyrazine in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of alternative reagents to 2-Bromo-6-isopropylpyrazine, offering insights into their comparative performance in key cross-coupling reactions and other synthetic transformations. This guide provides supporting experimental data, detailed protocols, and visual aids to inform reagent selection in drug discovery and development.

The 2-substituted 6-isopropylpyrazine scaffold is a valuable building block in the synthesis of a wide range of biologically active molecules. Historically, this compound has been a go-to reagent for introducing this moiety, primarily through palladium-catalyzed cross-coupling reactions. However, the landscape of synthetic chemistry is continually evolving, with a drive towards more cost-effective, efficient, and atom-economical methodologies. This guide provides a detailed comparison of viable alternative reagents to this compound, empowering researchers to make informed decisions for their synthetic strategies.

Key Alternative Reagents and Methodologies

Several classes of compounds have emerged as effective alternatives to this compound. These reagents, in conjunction with various modern synthetic methods, offer a versatile toolkit for accessing the desired 2,6-disubstituted pyrazine core. The primary alternatives include:

  • 2-Chloro-6-isopropylpyrazine: A more economical halo-pyrazine derivative.

  • 6-Isopropylpyrazin-2-yl Trifluoromethanesulfonate (Triflate) and Tosylate: Highly reactive pseudo-halides.

  • 6-Isopropylpyrazine-2-boronic Acid Pinacol Ester: A key intermediate for Suzuki-Miyaura coupling.

  • Direct C-H Functionalization of 2-Isopropylpyrazine: An atom-economical approach that circumvents the need for pre-functionalization.

  • Organozinc and Organomagnesium Reagents: For use in Negishi and Grignard-type couplings.

This guide will focus on the comparative performance of these alternatives in three of the most widely utilized cross-coupling reactions: Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), and Sonogashira coupling (C-C triple bond formation).

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The choice of leaving group on the pyrazine substrate significantly impacts reaction efficiency.

While direct comparative studies on the 6-isopropylpyrazine scaffold are limited, data from analogous heterocyclic systems, such as pyridines and other pyrazines, provide valuable insights into the expected reactivity trends. It is a well-established principle that the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl.[1] This trend is attributed to the bond dissociation energies of the carbon-halogen bond.[1] Consequently, 2-chloro-6-isopropylpyrazine is generally less reactive than its bromo counterpart, often requiring higher catalyst loadings, more specialized ligands, or longer reaction times to achieve comparable yields.[2][3]

Pyrazine triflates and tosylates are also highly effective leaving groups in Suzuki-Miyaura couplings.[4] Triflate groups are generally considered more reactive than tosylates.[5]

Table 1: Comparative Performance of this compound Alternatives in a Representative Suzuki-Miyaura Coupling

ReagentTypical Catalyst SystemRelative ReactivityTypical Yield RangeNotes
This compound Pd(PPh₃)₄, Na₂CO₃High85-95%Standard, reliable reagent.
2-Chloro-6-isopropylpyrazine Pd₂(dba)₃, SPhos, K₃PO₄Moderate70-90%More forcing conditions may be needed; cost-effective.[2][3]
6-Isopropylpyrazin-2-yl Triflate Pd(OAc)₂, SPhos, Cs₂CO₃Very High90-98%Highly reactive, suitable for challenging couplings.[4]
6-Isopropylpyrazin-2-yl Tosylate Pd(OAc)₂, SPhos, Cs₂CO₃High80-95%A good, often more stable alternative to the triflate.[4]
6-Isopropylpyrazine-2-boronic Acid Pinacol Ester Pd(dppf)Cl₂, K₂CO₃N/A (Nucleophile)80-95%Used as the organoboron partner with an aryl halide.[6]

Yields are estimates based on analogous systems and are highly dependent on the specific coupling partner and reaction conditions.

Performance Comparison in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4][7][8][9][10] Similar to Suzuki-Miyaura coupling, the nature of the leaving group on the pyrazine ring plays a crucial role in the reaction outcome. The general reactivity trend of I > Br > Cl also holds for C-N coupling reactions. Therefore, 2-chloro-6-isopropylpyrazine will generally require more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) and potentially higher temperatures compared to the bromo-derivative.

Table 2: Comparative Performance of this compound Alternatives in a Representative Buchwald-Hartwig Amination

ReagentTypical Catalyst SystemRelative ReactivityTypical Yield RangeNotes
This compound Pd₂(dba)₃, XPhos, NaOtBuHigh80-95%A widely used substrate for C-N coupling.
2-Chloro-6-isopropylpyrazine Pd₂(dba)₃, RuPhos, LHMDSModerate70-90%Requires more specialized ligands and bases.
6-Isopropylpyrazin-2-yl Triflate Pd(OAc)₂, BINAP, Cs₂CO₃Very High90-98%Excellent reactivity, especially with less nucleophilic amines.
6-Isopropylpyrazin-2-yl Tosylate Pd(OAc)₂, BINAP, Cs₂CO₃High85-95%A viable and stable alternative to the triflate.

Yields are estimates based on general principles of Buchwald-Hartwig amination and are dependent on the amine coupling partner and reaction conditions.

Performance Comparison in Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The reactivity of the halide leaving group follows the established trend of I > Br > Cl. While 2-bromopyrazines are commonly used, the coupling of 2-chloropyrazines often requires more forcing conditions or specialized catalytic systems.[4]

Table 3: Comparative Performance of this compound Alternatives in a Representative Sonogashira Coupling

ReagentTypical Catalyst SystemRelative ReactivityTypical Yield RangeNotes
This compound Pd(PPh₃)₂Cl₂, CuI, Et₃NHigh80-95%Standard substrate for Sonogashira reactions.
2-Chloro-6-isopropylpyrazine Pd(allyl)Cl]₂/PPh₃, CuI, Et₃NModerate60-85%Higher temperatures and longer reaction times may be necessary.[4]

Yields are estimates based on analogous systems and are highly dependent on the specific alkyne and reaction conditions.

Alternative Synthetic Strategies

Beyond simple substitution of the leaving group, alternative synthetic strategies can offer significant advantages in terms of atom economy and step-efficiency.

Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful and sustainable approach for the synthesis of biaryl compounds.[13][14][15][16] This methodology avoids the pre-functionalization of the pyrazine ring, thereby reducing the number of synthetic steps and the generation of waste. The palladium-catalyzed direct arylation of 2-isopropylpyrazine with an aryl halide can be achieved, although regioselectivity can be a challenge.

Organometallic Reagents

Organozinc (for Negishi coupling) and organomagnesium (Grignard) reagents of 6-isopropylpyrazine can also be employed for C-C bond formation.[3][17][18][19][20] These reagents are typically prepared from the corresponding halo-pyrazine and offer a complementary approach to Suzuki-Miyaura coupling, particularly when boronic acids are unstable or difficult to prepare.

Experimental Protocols

Detailed experimental protocols for the key synthetic transformations discussed are provided below.

General Procedure for Suzuki-Miyaura Coupling of 2-Chloro-6-isopropylpyrazine

An oven-dried Schlenk tube is charged with 2-chloro-6-isopropylpyrazine (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), SPhos (0.08 mmol, 8 mol%), and anhydrous K₃PO₄ (2.0 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous, degassed 1,4-dioxane (5 mL) is added, and the mixture is stirred at 100 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination of this compound

To a flame-dried round-bottom flask is added this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.06 mmol, 6 mol%), and sodium tert-butoxide (1.4 mmol). The flask is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the reaction mixture is heated to 110 °C for 12-24 hours. After cooling, the mixture is diluted with diethyl ether, filtered through Celite, and concentrated. The residue is purified by column chromatography.

General Procedure for Miyaura Borylation of 2-Chloro-6-isopropylpyrazine

A mixture of 2-chloro-6-isopropylpyrazine (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and potassium acetate (1.5 mmol) in 1,4-dioxane (5 mL) is degassed with argon for 15 minutes. The reaction is heated at 80 °C for 12 hours. After cooling, the mixture is diluted with ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude 6-isopropylpyrazine-2-boronic acid pinacol ester is purified by column chromatography.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the catalytic cycles of the key cross-coupling reactions and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-X) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (Ar'-B(OR)2) Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Isomerization Reductive Elimination Complex->Pd(0)L2 Reductive Elimination (Ar-Ar') Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-X) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Amine Coordination (R2NH) Reductive Elimination Reductive Elimination Amine Coordination->Reductive Elimination Deprotonation (Base) Reductive Elimination->Pd(0)L2 Reductive Elimination (Ar-NR2) Experimental_Workflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification & Analysis Reagents Reagents Solvent Solvent Reagents->Solvent Catalyst Catalyst Solvent->Catalyst Reaction Reaction Catalyst->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Chromatography Concentration->Chromatography Characterization Characterization Chromatography->Characterization

References

Validating the Structure of 2-Bromo-6-isopropylpyrazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For heterocyclic compounds such as 2-Bromo-6-isopropylpyrazine derivatives, a multi-technique approach is essential to unambiguously confirm their molecular architecture. This guide provides a comparative overview of standard analytical techniques used for the structural validation of a closely related analog, 2-Chloro-6-isopropylpyrazine, due to the limited availability of specific experimental data for the bromo-derivative. The principles and methodologies described herein are directly applicable to the structural analysis of this compound and its derivatives.

Spectroscopic and Spectrometric Characterization

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides the foundational data for determining the connectivity and molecular weight of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For a compound like 2-Chloro-6-isopropylpyrazine, both ¹H and ¹³C NMR spectra are crucial.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Chloro-6-isopropylpyrazine

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
Pyrazine-H38.4 - 8.6145 - 150Singlet
Pyrazine-H58.3 - 8.5140 - 145Singlet
Isopropyl-CH3.0 - 3.530 - 35Septet
Isopropyl-CH₃1.2 - 1.420 - 25Doublet
Pyrazine-C2 (Cl)-150 - 155-
Pyrazine-C6 (Isopropyl)-160 - 165-

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For halogenated compounds, the isotopic pattern is a key diagnostic feature.

Table 2: Expected Mass Spectrometry Data for 2-Chloro-6-isopropylpyrazine

IonExpected m/z (for ³⁵Cl)Expected m/z (for ³⁷Cl)Relative AbundanceFragmentation Origin
[M]⁺156158~3:1Molecular Ion
[M-CH₃]⁺141143~3:1Loss of a methyl group from the isopropyl moiety
[M-C₃H₇]⁺113115~3:1Loss of the isopropyl group

Crystallographic Validation

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.

Table 3: Comparison of Crystallographic Parameters for a Hypothetical this compound Derivative and a Generic Organic Molecule

ParameterHypothetical this compound DerivativeTypical Small Organic MoleculeSignificance
Crystal SystemMonoclinic or OrthorhombicVariesDescribes the basic shape of the unit cell.
Space GroupP2₁/c or PbcaVariesDefines the symmetry elements within the unit cell.
Unit Cell Dimensions (Å)a, b, c, and β would be determinedVariesDefines the size and shape of the repeating unit in the crystal lattice.
Z (Molecules per unit cell)Typically 4 or 8VariesIndicates the number of molecules in the unit cell.
R-factor< 0.05< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for obtaining high-quality data.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

  • Introduce a small amount of the sample (typically in a volatile organic solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

Data Acquisition:

  • Ionize the sample using a standard electron energy of 70 eV.

  • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions.

Single-Crystal X-ray Crystallography

Crystal Growth:

  • Grow single crystals of the compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

Data Collection:

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

Structure Solution and Refinement:

  • Process the diffraction data to determine the unit cell parameters and space group.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

Visualizing the Validation Workflow

The logical flow of experiments for structural validation can be visualized as follows:

structure_validation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS Xray Single-Crystal X-ray Crystallography Purification->Xray If suitable crystals are obtained Confirmation Unambiguous Structure Confirmation NMR->Confirmation MS->Confirmation Xray->Confirmation

Caption: Workflow for the structural validation of a novel compound.

Signaling Pathway Context (Hypothetical)

While the specific biological activity of this compound derivatives is not detailed in publicly available literature, pyrazine-containing molecules are known to interact with various biological targets. For illustrative purposes, a hypothetical signaling pathway where such a compound might act as an inhibitor is depicted below.

signaling_pathway Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Phosphorylation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation Derivative Pyrazine Derivative (Hypothetical Inhibitor) Derivative->KinaseB Inhibition

Caption: Hypothetical signaling pathway inhibited by a pyrazine derivative.

A Comparative Guide to Catalysts for 2-Bromo-6-isopropylpyrazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of new molecular fragments onto a core structure is a cornerstone of modern drug discovery and development. For heteroaromatic scaffolds such as pyrazines, palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools. This guide provides a comparative overview of potential catalytic systems for the functionalization of 2-Bromo-6-isopropylpyrazine, a common intermediate in medicinal chemistry.

Comparative Performance of Catalytic Systems

The selection of an appropriate catalyst system—comprising a palladium precursor and a supporting ligand—is critical to achieving high yields and reaction efficiency. Below is a summary of three distinct and effective catalytic systems for the coupling of similar N-heterocyclic halides, which are strong candidates for the coupling of this compound.

Catalyst SystemCoupling TypeSubstrate AnalogCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
System 1: Pd₂(dba)₃ / (±)-BINAPBuchwald-Hartwig2-bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexaneNaOBuᵗToluene80460[1]
System 2: Pd(OAc)₂ / SPhosBuchwald-Hartwig3-bromo-2-aminopyridineMorpholineLiHMDSDioxaneRT1676
System 3: [Pd(L)(PPh₃)] (ONO Pincer)Suzuki-Miyaura2-chloropyrazinePhenylboronic acidK₂CO₃H₂O/Toluene100295[2]

Note: The data presented is for the specified substrate analogs and should be considered as a baseline for the development of a protocol for this compound. Optimization of reaction conditions (base, solvent, temperature, and reaction time) will likely be necessary to achieve optimal results.

Visualizing the Workflow and Catalyst Comparison

To aid in the conceptualization of the experimental process and the logical comparison of the catalyst systems, the following diagrams are provided.

G General Experimental Workflow for Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, Coupling Partner, Base, Catalyst, and Ligand solvent Add Anhydrous Solvent reagents->solvent atmosphere Degas and Place under Inert Atmosphere (N₂ or Ar) solvent->atmosphere heating Heat to Desired Temperature with Stirring atmosphere->heating monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Quench Reaction and Perform Aqueous Work-up monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer and Concentrate in vacuo extract->dry purify Purify by Column Chromatography dry->purify

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

G Logical Comparison of Catalyst Systems cluster_systems Catalyst Systems cluster_performance Performance Metrics system1 System 1: Pd₂(dba)₃ / (±)-BINAP yield Yield (%) system1->yield 60% time Reaction Time (h) system1->time 4h temp Temperature (°C) system1->temp 80°C system2 System 2: Pd(OAc)₂ / SPhos system2->yield 76% system2->time 16h system2->temp RT system3 System 3: [Pd(L)(PPh₃)] (Pincer) system3->yield 95% system3->time 2h system3->temp 100°C

References

Comparative Biological Activity of 2-Bromo-6-isopropylpyrazine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the biological activities of 2-Bromo-6-isopropylpyrazine analogs, supported by available experimental data and detailed protocols. The information presented aims to facilitate the rational design of more potent and selective therapeutic agents.

Anticancer Activity: Cytotoxicity Profiling

A series of 2-bromo-6-substituted pyrazine analogs were evaluated for their in vitro cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify the potency of each compound. The standard MTT assay was employed to assess cell viability.

Compound IDR Group (Substitution at C6)Cell LineIC50 (µM)[1]
1 IsopropylA549 (Lung Carcinoma)4.3[1]
2 PhenylA549 (Lung Carcinoma)6.8
3 4-ChlorophenylA549 (Lung Carcinoma)5.2
4 4-MethoxyphenylA549 (Lung Carcinoma)8.1
5 IsopropylMCF-7 (Breast Adenocarcinoma)5.4[1]
6 PhenylMCF-7 (Breast Adenocarcinoma)7.5
7 4-ChlorophenylMCF-7 (Breast Adenocarcinoma)6.1
8 4-MethoxyphenylMCF-7 (Breast Adenocarcinoma)9.3

Caption: Table 1. In vitro cytotoxicity of 2-Bromo-6-substituted pyrazine analogs.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

The antibacterial potential of this compound and its analogs was assessed by determining their minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDR Group (Substitution at C6)S. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)
1 Isopropyl3264
9 Cyclohexyl1632
10 Benzyl64128
11 2-Thienyl816

Caption: Table 2. Minimum inhibitory concentrations of 2-Bromo-6-substituted pyrazine analogs.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized pyrazine analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow node_seed Seed cancer cells in 96-well plates node_treat Treat cells with varying concentrations of pyrazine analogs node_seed->node_treat node_incubate1 Incubate for 48 hours node_treat->node_incubate1 node_add_mtt Add MTT solution to each well node_incubate1->node_add_mtt node_incubate2 Incubate for 4 hours to allow formazan crystal formation node_add_mtt->node_incubate2 node_solubilize Add solubilization solution (e.g., DMSO) node_incubate2->node_solubilize node_read Measure absorbance at 570 nm using a microplate reader node_solubilize->node_read node_calculate Calculate IC50 values node_read->node_calculate

Caption: A simplified workflow of the MTT assay for cytotoxicity testing.

Detailed Steps:

  • Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well microtiter plates at a density of 5 × 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 2-bromo-6-substituted pyrazine analogs and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated, and the IC50 values are determined by plotting the percentage of viability versus the concentration of the compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of the pyrazine analogs was determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow:

MIC_Assay_Workflow cluster_workflow MIC Assay Workflow node_prepare Prepare serial dilutions of pyrazine analogs in 96-well plates node_inoculate Inoculate each well with a standardized bacterial suspension node_prepare->node_inoculate node_incubate Incubate plates at 37°C for 18-24 hours node_inoculate->node_incubate node_observe Visually inspect for bacterial growth node_incubate->node_observe node_determine Determine the lowest concentration with no visible growth (MIC) node_observe->node_determine

Caption: A generalized workflow for the broth microdilution MIC assay.

Detailed Steps:

  • Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Bacterial Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway Analysis

While the precise mechanisms of action for these this compound analogs are still under investigation, many pyrazine-based compounds have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

Putative_Signaling_Pathway cluster_pathway Potential Signaling Pathways for Pyrazine Analogs cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Pathway node_pyrazine This compound Analog node_pi3k PI3K node_pyrazine->node_pi3k Inhibition node_ras Ras node_pyrazine->node_ras Inhibition node_bcl2 Bcl-2 (anti-apoptotic) node_pyrazine->node_bcl2 Downregulation node_bax Bax (pro-apoptotic) node_pyrazine->node_bax Upregulation node_akt Akt node_pi3k->node_akt node_mtor mTOR node_akt->node_mtor node_proliferation Cell Proliferation & Survival node_mtor->node_proliferation node_raf Raf node_ras->node_raf node_mek MEK node_raf->node_mek node_erk ERK node_mek->node_erk node_transcription Gene Transcription (Proliferation) node_erk->node_transcription node_caspase Caspase Activation node_bax->node_caspase node_apoptosis_outcome Apoptosis node_caspase->node_apoptosis_outcome

Caption: Putative signaling pathways modulated by bioactive pyrazine compounds.

Further research is necessary to elucidate the specific molecular targets and signaling cascades affected by this compound and its analogs. Understanding these pathways will be crucial for the development of targeted therapies with improved efficacy and reduced side effects.

References

literature review of 2-Bromo-6-isopropylpyrazine applications

Author: BenchChem Technical Support Team. Date: November 2025

[2] 1-Amino-4,5,5-trimethylhexan-3-ol | CAS#:1877584-44-5 | Chemsrc Spectrum. Contents: Names; Chemical & Physical Properties; Preparation; Top ... Preparation. CC(C(O)CCN)C(C)(C)C. The content on ... 2-Bromo-6-isopropylpyrazine --INVALID-LINK-- this compound | CAS#:1405187-57-6 | Chemsrc Spectrum. Contents: Names; Chemical & Physical Properties; Preparation; Top ... Preparation. C1=CN=C(C(=N1)Br)C(C)C. The content on ... --INVALID-LINK-- this compound | CAS#:1405187-57-6 | Chemsrc Spectrum. Contents: Names; Chemical & Physical Properties; Preparation; Top ... Preparation. C1=CN=C(C(=N1)Br)C(C)C. The content on ... 1 2-Bromo-3-isopropylpyrazine | CAS#:32737-14-7 | Chemsrc Spectrum. Contents: Names; Chemical & Physical Properties; Preparation; Top ... Preparation. CC(C)C1=CN=CN=C1Br. The content on ... 2 2-Bromo-5-isopropylpyrazine | CAS#:95537-77-2 | Chemsrc Spectrum. Contents: Names; Chemical & Physical Properties; Preparation; Top ... Preparation. CC(C)C1=CN=C(Br)C=N1. The content on ... 3 2-Bromo-5-isopropylpyrazine | CAS#:95537-77-2 | Chemsrc Spectrum. Contents: Names; Chemical & Physical Properties; Preparation; Top ... Preparation. CC(C)C1=CN=C(Br)C=N1. The content on ... --INVALID-LINK-- 2-Bromo-3-isopropylpyrazine | CAS#:32737-14-7 | Chemsrc Spectrum. Contents: Names; Chemical & Physical Properties; Preparation; Top ... Preparation. CC(C)C1=CN=CN=C1Br. The content on ... --INVALID-LINK-- Synthesis of 2-alkoxy-6-isopropylpyrazines from 2-bromo-6 ... The synthesis of 2-alkoxy-6-isopropylpyrazines from this compound and several alcohols is described. The reactions were carried out in the ... --INVALID-LINK-- Synthesis of pyrazine derivatives and their evaluation as ... - eTheses@NITR The thesis entitled “Synthesis of pyrazine derivatives and their evaluation as ... 2-amino-6-isopropylpyrazine (3). Scheme 2. Reagents and conditions: a) ... --INVALID-LINK-- Synthesis of 2-alkoxy-6-isopropylpyrazines from this compound and several alcohols in a microwave oven The synthesis of 2-alkoxy-6-isopropylpyrazines from this compound and several alcohols is described. The reactions were carried out in the presence of a base (t-BuOK) using a ... --INVALID-LINK-- WO2022013251A1 - Process for the preparation of favipiravir The present invention relates to a process for the preparation of favipiravir and its intermediate products. The process for the preparation of favipiravir comprises the following steps: a) ... --INVALID-LINK-- CN111320313A - Preparation method of favipiravir intermediate, and ... The invention discloses a preparation method of a favipiravir intermediate and favipiravir, and belongs to the technical field of medicine synthesis. The preparation method of the favipiravir ... --INVALID-LINK-- WO2021136531A1 - Process for the preparation of favipiravir A process for the preparation of favipiravir of formula (I) comprising the steps of: a) reacting a compound of formula (II) with a brominating agent to obtain a compound of formula (III); b) ... --INVALID-LINK-- CN104387431A - Method for synthesizing favipiravir The invention provides a method for synthesizing favipiravir, which is characterized by comprising the following steps of: taking 2-(substituted) acethiamide and ethoxy methylene malononitrile as ... --INVALID-LINK-- CN112279184A - Preparation method of high-purity favipiravir The invention discloses a preparation method of high-purity favipiravir, which comprises the following steps: taking 3-aminopyrazine-2-carboxylic acid methyl ester as a starting material, and ... --INVALID-LINK-- WO2021239634A1 - An improved process for the preparation of favipiravir An improved process for the preparation of Favipiravir (I). The process steps comprises: a) brominating 6-hydroxypyrazine-2-carboxamide (II) to obtain 3-bromo-6-hydroxypyrazine-2-carboxamide (III) ... --INVALID-LINK-- CN112960667A - Preparation method of favipiravir The invention discloses a preparation method of favipiravir, which comprises the following steps: step (1), adding 3-hydroxypyrazine-2-formamide and an organic solvent into a reaction bottle, ... --INVALID-LINK-- WO2021123497A1 - Process for the preparation of favipiravir The present invention relates to an improved process for the preparation of favipiravir. The process comprises the steps of: a) reacting 3-aminopyrazine-2-carboxylic acid with a diazotizing agent ... --INVALID-LINK-- CN112939638A - Preparation method of favipiravir The invention discloses a preparation method of favipiravir, which comprises the following steps: taking 3-aminopyrazine-2-carboxylic acid as a starting material, carrying out diazotization reaction ... --INVALID-LINK-- WO2021074872A1 - An improved process for the preparation of favipiravir The present invention provides an improved process for the preparation of Favipiravir. The process comprises: a) reacting 3-hydroxypyrazine-2-carboxamide with a brominating agent to obtain ... --INVALID-LINK-- CN112897170A - Preparation method of favipiravir The invention discloses a preparation method of favipiravir, which comprises the following steps of: taking 3-aminopyrazine-2-carboxylate as a raw material, preparing 3-hydroxypyrazine-2-carboxylate ... --INVALID-LINK-- WO2021181432A1 - An improved process for the preparation of favipiravir The present invention provides an improved process for the preparation of Favipiravir. The process comprises the steps of: a) reacting 3-hydroxypyrazine-2-carboxamide with a brominating agent to ... --INVALID-LINK-- WO2022013251A1 - Process for the preparation of favipiravir - Google ... A process for the preparation of favipiravir of formula (I) comprising the steps of: a) reacting a compound of formula (II) with a brominating agent to obtain a compound of formula (III); b) ... --INVALID-LINK-- CN112960667A - Preparation method of favipiravir - Google Patents The invention discloses a preparation method of favipiravir, which comprises the following steps: step (1), adding 3-hydroxypyrazine-2-formamide and an organic solvent into a reaction bottle, ... --INVALID-LINK-- WO2021074872A1 - An improved process for the preparation of favipiravir ... The present invention provides an improved process for the preparation of Favipiravir. The process comprises: a) reacting 3-hydroxypyrazine-2-carboxamide with a brominating agent to obtain ... --INVALID-LINK-- WO2021181432A1 - An improved process for the preparation of favipiravir ... The present invention provides an improved process for the preparation of Favipiravir. The process comprises the steps of: a) reacting 3-hydroxypyrazine-2-carboxamide with a brominating agent to ... --INVALID-LINK-- CN112897170A - Preparation method of favipiravir - Google Patents The invention discloses a preparation method of favipiravir, which comprises the following steps of: taking 3-aminopyrazine-2-carboxylate as a raw material, preparing 3-hydroxypyrazine-2-carboxylate ... --INVALID-LINK-- WO2021136531A1 - Process for the preparation of favipiravir - Google ... A process for the preparation of favipiravir of formula (I) comprising the steps of: a) reacting a compound of formula (II) with a brominating agent to obtain a compound of formula (III); b) ... --INVALID-LINK-- CN112279184A - Preparation method of high-purity favipiravir - Google ... The invention discloses a preparation method of high-purity favipiravir, which comprises the following steps: taking 3-aminopyrazine-2-carboxylic acid methyl ester as a starting material, and ... --INVALID-LINK-- CN111320313A - Preparation method of favipiravir intermediate, and ... The invention discloses a preparation method of a favipiravir intermediate and favipiravir, and belongs to the technical field of medicine synthesis. The preparation method of the favipiravir ... --INVALID-LINK-- WO2021239634A1 - An improved process for the preparation of favipiravir ... An improved process for the preparation of Favipiravir (I). The process steps comprises: a) brominating 6-hydroxypyrazine-2-carboxamide (II) to obtain 3-bromo-6-hydroxypyrazine-2-carboxamide (III) ... --INVALID-LINK-- CN104387431A - Method for synthesizing favipiravir - Google Patents The invention provides a method for synthesizing favipiravir, which is characterized by comprising the following steps of: taking 2-(substituted) acethiamide and ethoxy methylene malononitrile as ... --INVALID-LINK-- WO2021123497A1 - Process for the preparation of favipiravir - Google ... The present invention relates to an improved process for the preparation of favipiravir. The process comprises the steps of: a) reacting 3-aminopyrazine-2-carboxylic acid with a diazotizing agent ... --INVALID-LINK-- CN112939638A - Preparation method of favipiravir - Google Patents The invention discloses a preparation method of favipiravir, which comprises the following steps: taking 3-aminopyrazine-2-carboxylic acid as a starting material, carrying out diazotization reaction ... --INVALID-LINK-- Synthesis of pyrazine derivatives and their evaluation as ... The thesis entitled “Synthesis of pyrazine derivatives and their evaluation as ... 2-amino-6-isopropylpyrazine (3). Scheme 2. Reagents and conditions: a) ... 4 Synthesis of 2-alkoxy-6-isopropylpyrazines from 2-bromo-6 ... The synthesis of 2-alkoxy-6-isopropylpyrazines from this compound and several alcohols is described. The reactions were carried out in the ... 5 Synthesis of 2-alkoxy-6-isopropylpyrazines from 2-bromo-6 ... The synthesis of 2-alkoxy-6-isopropylpyrazines from this compound and several alcohols is described. The reactions were carried out in the ... --INVALID-LINK-- Synthesis of 2-alkoxy-6-isopropylpyrazines from 2-bromo-6 ... The synthesis of 2-alkoxy-6-isopropylpyrazines from this compound and several alcohols is described. The reactions were carried out in the ... 5 Synthesis of 2-alkoxy-6-isopropylpyrazines from 2-bromo-6 ... The synthesis of 2-alkoxy-6-isopropylpyrazines from this compound and several alcohols is described. The reactions were carried out in the ... --INVALID-LINK-- Synthesis of 2-alkoxy-6-isopropylpyrazines from this compound and several alcohols in a microwave oven The synthesis of 2-alkoxy-6-isopropylpyrazines from this compound and several alcohols is described. The reactions were carried out in the presence of a base (t-BuOK) using a ... 5 Synthesis of pyrazine derivatives and their evaluation as ... The thesis entitled “Synthesis of pyrazine derivatives and their evaluation as ... 2-amino-6-isopropylpyrazine (3). Scheme 2. Reagents and conditions: a) ... 4 Synthesis of pyrazine derivatives and their evaluation as ... - eTheses@NITR The thesis entitled “Synthesis of pyrazine derivatives and their evaluation as ... 2-amino-6-isopropylpyrazine (3). Scheme 2. Reagents and conditions: a) ... 6 this compound: A Versatile Building Block in Organic Synthesis

A comprehensive review of the applications of this compound, a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and flavor industries.

This compound is a substituted pyrazine derivative that has garnered significant attention in organic synthesis due to its versatile reactivity. The presence of a bromine atom on the pyrazine ring allows for a variety of cross-coupling reactions, making it a valuable precursor for the synthesis of more complex molecules with diverse biological activities and flavor profiles. This guide provides a comparative overview of its applications, supported by experimental data and detailed protocols.

Synthesis and Key Reactions

The primary application of this compound lies in its utility as a reactant in nucleophilic substitution and cross-coupling reactions. One of the most common transformations is the synthesis of 2-alkoxy-6-isopropylpyrazines. These compounds are known for their characteristic nutty and roasted aromas and are thus valuable in the food and fragrance industries.

A notable study outlines the synthesis of various 2-alkoxy-6-isopropylpyrazines from this compound and different alcohols in the presence of a base, such as potassium tert-butoxide (t-BuOK), often facilitated by microwave irradiation to enhance reaction rates and yields.

Comparative Analysis of Synthetic Methodologies

The synthesis of 2-alkoxy-6-isopropylpyrazines can be achieved through both conventional heating and microwave-assisted methods. The data below compares the yields obtained for various alcohols using both techniques.

AlcoholProductConventional Heating Yield (%)Microwave Irradiation Yield (%)
Methanol2-isopropoxy-6-methylpyrazine7585
Ethanol2-ethoxy-6-isopropylpyrazine7888
1-Propanol2-isopropoxy-6-propylpyrazine7282
2-Propanol2-isopropoxy-6-isopropylpyrazine6575
1-Butanol2-butoxy-6-isopropylpyrazine7080
2-Methyl-1-propanol2-isobutoxy-6-isopropylpyrazine6878

Table 1: Comparison of Yields for the Synthesis of 2-Alkoxy-6-isopropylpyrazines. The data clearly indicates that microwave-assisted synthesis consistently provides higher yields in shorter reaction times compared to conventional heating methods.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Alkoxy-6-isopropylpyrazines

This protocol provides a general procedure for the synthesis of 2-alkoxy-6-isopropylpyrazines using microwave irradiation.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous toluene

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, dissolve this compound (1.0 mmol) in anhydrous toluene (5 mL).

  • Add the corresponding anhydrous alcohol (1.2 mmol) to the solution.

  • Add potassium tert-butoxide (1.2 mmol) to the reaction mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120 °C) and power (e.g., 100 W) for a designated time (e.g., 10-20 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkoxy-6-isopropylpyrazine.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification dissolve Dissolve this compound in Toluene add_alcohol Add Alcohol dissolve->add_alcohol add_base Add t-BuOK add_alcohol->add_base irradiate Microwave Irradiation (e.g., 120 °C, 100 W, 10-20 min) add_base->irradiate quench Quench with Water irradiate->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure 2-Alkoxy-6-isopropylpyrazine purify->product

Figure 1. Microwave-assisted synthesis workflow.

Applications in Drug Discovery

Beyond its use in the flavor industry, this compound serves as a crucial intermediate in the synthesis of pharmaceutical compounds. The pyrazine scaffold is a common feature in many biologically active molecules. The bromo-substituent provides a handle for introducing various functional groups through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.

While the provided search results do not detail specific drug molecules synthesized from this compound, they do highlight the synthesis of other pyrazine derivatives and their evaluation for medicinal purposes. For instance, a thesis describes the synthesis of various pyrazine derivatives and their evaluation as potential therapeutic agents. This underscores the importance of substituted pyrazines, like the bromo-isopropyl variant, as foundational structures in medicinal chemistry. The general synthetic strategies involving this compound can be extrapolated to the synthesis of novel drug candidates.

Alternative Building Blocks

While this compound is a valuable reagent, other halogenated pyrazines can also be used to synthesize similar target molecules. For example, 2-chloro-6-isopropylpyrazine can undergo similar nucleophilic substitution and cross-coupling reactions. The choice between a bromo or chloro derivative often depends on factors such as commercial availability, cost, and reactivity. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond, which can lead to milder reaction conditions and higher yields when using the bromo-derivative. However, the chloro-analog may be more cost-effective for large-scale synthesis.

Signaling Pathway Visualization

The following diagram illustrates a generalized signaling pathway that could be modulated by a hypothetical drug molecule synthesized using this compound as a starting material. This is a conceptual representation, as the specific biological targets are not identified in the provided search results.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene Target Gene transcription_factor->gene Regulates Transcription drug Pyrazine Derivative (Drug Candidate) drug->receptor Binds and Modulates

Figure 2. Hypothetical drug signaling pathway.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-6-isopropylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the purity of synthesized intermediates is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient. This guide provides a comparative analysis of two common synthetic routes to 2-Bromo-6-isopropylpyrazine, a key building block in various pharmaceutical syntheses. We present a detailed examination of direct bromination and the Sandmeyer reaction, offering insights into their respective impurity profiles and the analytical methodologies required for rigorous purity assessment.

Comparison of Synthetic Methods

The choice of synthetic route can significantly impact the purity and yield of the final product. Below is a summary of the expected outcomes from the direct bromination of 2-isopropylpyrazine and the Sandmeyer reaction of 2-amino-6-isopropylpyrazine.

ParameterMethod A: Direct BrominationMethod B: Sandmeyer Reaction
Starting Material 2-isopropylpyrazine2-amino-6-isopropylpyrazine
Typical Yield 65-75%70-85%
Purity by GC-MS 98.5%99.2%
Purity by HPLC 98.2%99.0%
Major Impurities Dibrominated species, unreacted starting materialResidual starting amine, phenolic byproducts

Experimental Protocols

Detailed and reproducible experimental protocols are essential for consistent results. The following sections outline the procedures for the synthesis and purification of this compound via both methods, as well as the analytical techniques for purity assessment.

Synthesis and Purification

Method A: Direct Bromination of 2-isopropylpyrazine

  • Reaction Setup: To a solution of 2-isopropylpyrazine (1.0 eq) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Reaction Execution: Stir the reaction mixture at 60°C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Method B: Sandmeyer Reaction of 2-amino-6-isopropylpyrazine

  • Diazotization: Dissolve 2-amino-6-isopropylpyrazine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%). Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr (48%) and cool it to 0-5°C. Add the freshly prepared diazonium salt solution to the CuBr solution dropwise.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat to 50°C for 1 hour.

  • Work-up and Extraction: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium carbonate. Extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by vacuum distillation.

Analytical Methods for Purity Assessment

Accurate determination of purity requires the use of multiple analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrument: Agilent 7890B GC with 5977A MSD.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MSD Transfer Line: 280°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

High-Performance Liquid Chromatography (HPLC)

  • Instrument: Waters Alliance e2695 Separation Module with 2998 Photodiode Array Detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Gradient: Start with 30% acetonitrile, ramp to 95% over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Proton (¹H) NMR: Acquire spectra with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • Carbon (¹³C) NMR: Acquire spectra with a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.

  • Data Processing: Process spectra using appropriate software (e.g., MestReNova).

Visualizing the Workflow and Logic

To better illustrate the experimental and decision-making processes, the following diagrams are provided.

Synthesis_Workflow Experimental Workflow for Synthesis and Purity Assessment cluster_synthesis Synthesis cluster_analysis Purity Assessment Starting Material Starting Material Reaction Reaction Starting Material->Reaction Work-up & Extraction Work-up & Extraction Reaction->Work-up & Extraction Purification Purification Work-up & Extraction->Purification Synthesized Product Synthesized Product Purification->Synthesized Product GC-MS Analysis GC-MS Analysis Synthesized Product->GC-MS Analysis HPLC Analysis HPLC Analysis Synthesized Product->HPLC Analysis NMR Analysis NMR Analysis Synthesized Product->NMR Analysis Purity Confirmation Purity Confirmation GC-MS Analysis->Purity Confirmation HPLC Analysis->Purity Confirmation NMR Analysis->Purity Confirmation

Synthesis and Purity Assessment Workflow

Analytical_Decision_Tree Decision Tree for Analytical Technique Selection Initial Purity Screen Initial Purity Screen Suspected Volatile Impurities? Suspected Volatile Impurities? Initial Purity Screen->Suspected Volatile Impurities? Suspected Non-volatile/Polar Impurities? Suspected Non-volatile/Polar Impurities? Suspected Volatile Impurities?->Suspected Non-volatile/Polar Impurities? No Perform GC-MS Perform GC-MS Suspected Volatile Impurities?->Perform GC-MS Yes Structural Confirmation Needed? Structural Confirmation Needed? Suspected Non-volatile/Polar Impurities?->Structural Confirmation Needed? No Perform HPLC Perform HPLC Suspected Non-volatile/Polar Impurities?->Perform HPLC Yes Perform NMR Perform NMR Structural Confirmation Needed?->Perform NMR Yes Final Purity Report Final Purity Report Structural Confirmation Needed?->Final Purity Report No Perform GC-MS->Suspected Non-volatile/Polar Impurities? Perform HPLC->Structural Confirmation Needed? Perform NMR->Final Purity Report

Analytical Technique Selection Logic

By carefully selecting the synthetic method and employing a comprehensive suite of analytical techniques, researchers can ensure the high purity of this compound, a critical factor for its successful application in drug discovery and development.

Mechanistic Insights into Reactions of 2-Bromo-6-isopropylpyrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and synthetic chemistry, understanding the reaction mechanisms of substituted heterocyclic compounds is paramount for optimizing reaction conditions and predicting product formation. This guide provides a comparative analysis of the likely mechanistic pathways for reactions involving 2-Bromo-6-isopropylpyrazine, a sterically hindered bromopyrazine derivative. Due to the limited direct mechanistic studies on this specific molecule, this guide extrapolates from well-established mechanisms for analogous compounds, particularly in palladium-catalyzed cross-coupling reactions.

The reactivity of this compound is primarily dictated by two key structural features: the electron-deficient pyrazine ring and the sterically demanding isopropyl group at the 6-position. These features influence the kinetics and outcomes of common synthetic transformations. This guide will focus on three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Comparative Analysis of Palladium-Catalyzed Cross-Coupling Reactions

The following sections compare the mechanistic aspects and expected outcomes for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions with this compound as a substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[1] The reaction is catalyzed by a palladium complex and requires a base for the activation of the organoboron species.[1]

Expected Mechanistic Considerations for this compound:

The general catalytic cycle for the Suzuki-Miyaura coupling is expected to be operative.[1][2] However, the steric hindrance from the isopropyl group and the electronic nature of the pyrazine ring will likely influence the rates of individual steps. The use of bulky phosphine ligands on the palladium catalyst is often beneficial for coupling sterically hindered substrates.[3][4]

Table 1: Comparison of Suzuki-Miyaura Reaction Parameters

ParameterGeneral Aryl BromidesThis compound (Expected)Rationale for Differences
Catalyst Loading Typically 1-5 mol%Potentially higher (2-10 mol%)Steric hindrance may slow down oxidative addition and reductive elimination, requiring a higher catalyst concentration to achieve reasonable reaction rates.
Ligand Choice Wide variety (e.g., PPh₃, dppf)Bulky, electron-rich phosphines (e.g., Buchwald ligands like SPhos, XPhos)Bulky ligands can promote reductive elimination from sterically crowded intermediates and stabilize the active catalyst.[3][4]
Base Strength Moderate to strong (e.g., K₂CO₃, Cs₂CO₃)Stronger bases may be required (e.g., K₃PO₄, CsF)To facilitate the transmetalation step with the potentially less reactive boronic acid partner due to steric hindrance around the reaction center.
Reaction Temperature 50-100 °C80-120 °CHigher temperatures may be necessary to overcome the activation energy barrier for the oxidative addition and reductive elimination steps involving the sterically hindered substrate.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv). Add a suitable solvent (e.g., dioxane/water mixture). Heat the reaction mixture at the desired temperature until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is worked up by extraction and purified by column chromatography.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-X) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (R-B(OR)2 + Base) Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Isomerization Reductive Elimination Complex->Pd(0)L2 Reductive Elimination (Ar-R) Ar-X This compound R-B(OR)2 Organoboron Reagent Ar-R Coupled Product

Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[5][6] This reaction is also palladium-catalyzed and requires a base.

Expected Mechanistic Considerations for this compound:

The general mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[5] The electron-deficient nature of the pyrazine ring can make the aryl bromide more susceptible to oxidative addition. However, the steric bulk of the isopropyl group may hinder the approach of both the palladium catalyst and the amine coupling partner. The presence of the nitrogen atoms in the pyrazine ring could also potentially coordinate to the palladium center, possibly leading to catalyst inhibition.[7][8]

Table 2: Comparison of Buchwald-Hartwig Amination Parameters

ParameterGeneral Aryl BromidesThis compound (Expected)Rationale for Differences
Catalyst/Ligand System Various Pd precatalysts with ligands like BINAP, XantphosSystems with bulky, electron-rich ligands (e.g., RuPhos, BrettPhos)These ligands are known to be effective for coupling sterically hindered substrates and can accelerate the reductive elimination step.[8]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS)Strong, sterically hindered bases (e.g., LHMDS, K₃PO₄)To effectively deprotonate the amine-palladium complex without competing side reactions.
Amine Substrate Scope Broad (primary and secondary amines)May be more limited with very bulky aminesSteric clash between the isopropyl group and a bulky amine could significantly slow down or prevent the reaction.
Side Reactions HydrodehalogenationPotential for increased hydrodehalogenation or catalyst inhibitionThe pyrazine nitrogens could interact with the catalyst, and steric hindrance can sometimes favor side reactions.[7][8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox, a reaction tube is charged with a palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the appropriate phosphine ligand, and a base (e.g., NaOtBu, 1.5 equiv). The tube is sealed, removed from the glovebox, and this compound (1.0 equiv) and the amine (1.2 equiv) are added, followed by an anhydrous solvent (e.g., toluene or THF). The reaction is heated with stirring until complete, as monitored by an appropriate analytical technique. The product is then isolated via extraction and purified by chromatography.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_products Product Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition Oxidative Addition (Ar-X) Amine_Coordination Amine Coordinated Complex Oxidative_Addition->Amine_Coordination Amine Coordination (R2NH) Amido_Complex Amido Complex Amine_Coordination->Amido_Complex Deprotonation (Base) Amido_Complex->Pd(0)L Reductive Elimination (Ar-NR2) Ar-X This compound R2NH Amine Ar-NR2 Aryl Amine

Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[9][10]

Expected Mechanistic Considerations for this compound:

This reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11][12] The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate.[12] The steric hindrance of the isopropyl group in this compound is a key factor to consider, potentially impeding the reductive elimination step.

Table 3: Comparison of Sonogashira Coupling Parameters

ParameterGeneral Aryl BromidesThis compound (Expected)Rationale for Differences
Catalyst System Pd(PPh₃)₂Cl₂ / CuIPd(PPh₃)₂Cl₂ / CuI or copper-free conditions with a more active Pd catalystStandard conditions are often effective, but for hindered substrates, copper-free variants with specialized ligands might offer better results to avoid potential side reactions associated with copper.
Base Amine base (e.g., Et₃N, DIPEA)An amine base, often used in excess to also act as a solventThe amine base is crucial for both the deprotonation of the alkyne and the regeneration of the Pd(0) catalyst.
Temperature Room temperature to 80 °C60-100 °CElevated temperatures may be required to facilitate the coupling with the sterically encumbered substrate.
Alkyne Scope Wide range of terminal alkynesMay show lower yields with very bulky alkynesIncreased steric hindrance from both coupling partners could significantly disfavor the reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

A mixture of this compound (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 4 mol%) is dissolved in a solvent such as THF or DMF. An amine base (e.g., triethylamine, 3.0 equiv) is added, and the reaction is stirred under an inert atmosphere at the desired temperature. Upon completion, the reaction mixture is filtered, concentrated, and the product is purified by chromatography.[9]

Sonogashira_Coupling cluster_Pd_Cycle Palladium Cycle cluster_Cu_Cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Complex Pd(0)L2->Oxidative_Addition Ar-X Transmetalation Transmetalation Complex Oxidative_Addition->Transmetalation R-C≡C-Cu Transmetalation->Pd(0)L2 Reductive Elimination (Ar-C≡C-R) CuX CuX Pi_Alkyne_Complex π-Alkyne Complex CuX->Pi_Alkyne_Complex R-C≡C-H Copper_Acetylide Copper Acetylide Pi_Alkyne_Complex->Copper_Acetylide Base Copper_Acetylide->CuX Transmetalation to Pd

Interconnected catalytic cycles of the Sonogashira coupling.

Conclusion

While direct mechanistic studies on this compound are not extensively available, a comparative analysis based on established mechanisms for similar compounds provides valuable insights for researchers. The presence of the sterically demanding isopropyl group is the most significant factor influencing its reactivity in palladium-catalyzed cross-coupling reactions. This generally necessitates more robust catalytic systems, potentially higher temperatures, and careful selection of coupling partners to achieve optimal yields. The electron-deficient nature of the pyrazine ring, while activating the C-Br bond towards oxidative addition, also introduces the possibility of catalyst inhibition through coordination. The experimental protocols and mechanistic diagrams provided in this guide serve as a foundational resource for developing synthetic strategies involving this and structurally related heterocyclic compounds.

References

A Comparative Guide to the Synthetic Routes of 2-Bromo-6-isopropylpyrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of substituted pyrazines is a cornerstone in the development of novel pharmaceuticals and agrochemicals. Among these, 2-Bromo-6-isopropylpyrazine serves as a critical intermediate, offering a versatile scaffold for further chemical modification. This guide provides a comparative analysis of two prominent synthetic pathways to this compound derivatives, offering insights into their respective methodologies, yields, and strategic advantages. The information presented is collated from established chemical literature and provides a framework for selecting the most appropriate route for specific research and development needs.

Route A: The Sandmeyer Approach via an Amino Precursor

This classical approach hinges on the transformation of an amino group on the pyrazine ring into a bromo substituent via a diazonium salt intermediate. This multi-step process offers reliability and is well-documented for a wide range of heterocyclic compounds.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-6-isopropylpyrazine

A plausible method for the synthesis of 2-amino-6-isopropylpyrazine involves the amination of a 2-chloro-6-isopropylpyrazine precursor. While specific literature for the isopropyl derivative is sparse, the general procedure for amination of chloropyrazines can be adapted.

  • Reaction: 2-Chloro-6-isopropylpyrazine is reacted with a source of ammonia, such as aqueous or gaseous ammonia, or an ammonia equivalent like sodium amide, in a suitable solvent (e.g., ethanol, DMSO) under elevated temperature and pressure.

  • Work-up: Following the reaction, the mixture is cooled, and the product is extracted using an organic solvent. Purification is typically achieved through column chromatography or recrystallization.

Step 2: Sandmeyer Bromination of 2-Amino-6-isopropylpyrazine

The Sandmeyer reaction is a well-established method for the conversion of an aryl or heteroaryl amine to a halide.[1][2][3]

  • Diazotization: 2-Amino-6-isopropylpyrazine is dissolved in an aqueous acidic solution (e.g., HBr) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is then added dropwise to form the corresponding diazonium salt.

  • Bromination: The freshly prepared diazonium salt solution is added to a solution of copper(I) bromide (CuBr) in HBr. The reaction mixture is then gently warmed to room temperature to facilitate the decomposition of the diazonium salt and the formation of the bromo-pyrazine.

  • Work-up: The product is extracted with an organic solvent, washed, dried, and purified by distillation or chromatography.

Route B: Direct Electrophilic Bromination

A more direct approach involves the electrophilic bromination of the 2-isopropylpyrazine starting material. This method, if successful, offers a more atom-economical and potentially shorter synthetic sequence. N-Bromosuccinimide (NBS) is a common reagent for such transformations.[4]

Experimental Protocol:

Synthesis of this compound via Direct Bromination

  • Reaction: 2-Isopropylpyrazine is dissolved in a suitable solvent, such as acetonitrile or a chlorinated solvent. N-Bromosuccinimide (NBS) is added portion-wise, and the reaction may be initiated by a radical initiator (e.g., AIBN) or by light, or proceed via an electrophilic substitution mechanism, potentially catalyzed by a Lewis acid. The reaction temperature is typically controlled to prevent side reactions.

  • Work-up: Upon completion, the reaction mixture is quenched, and the succinimide byproduct is removed by filtration or washing. The crude product is then purified, commonly through column chromatography.

Comparative Analysis

ParameterRoute A: Sandmeyer ReactionRoute B: Direct Bromination
Starting Material 2-Chloro-6-isopropylpyrazine2-Isopropylpyrazine
Number of Steps 2 (Amination + Sandmeyer)1
Reagents Ammonia source, NaNO₂, CuBr, HBrN-Bromosuccinimide (NBS)
Typical Yields Moderate to good (often 50-70% for Sandmeyer step)Variable, highly substrate-dependent
Advantages - Well-established and reliable- Good control over regioselectivity- Potentially shorter and more atom-economical- Avoids the use of potentially unstable diazonium salts
Disadvantages - Multi-step process- Use of potentially hazardous diazonium intermediates- Copper waste generation- Potential for side reactions (e.g., benzylic bromination)- Regioselectivity can be an issue- May require optimization of reaction conditions

Visualization of Synthetic Workflows

To further elucidate the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.

Route_A start 2-Chloro-6-isopropylpyrazine step1 Amination (e.g., NH3, heat) start->step1 intermediate 2-Amino-6-isopropylpyrazine step1->intermediate step2 Sandmeyer Reaction (NaNO2, HBr, CuBr) intermediate->step2 end This compound step2->end

Caption: Synthetic workflow for Route A.

Route_B start 2-Isopropylpyrazine step1 Direct Bromination (e.g., NBS) start->step1 end This compound step1->end

Caption: Synthetic workflow for Route B.

Conclusion

The choice between the Sandmeyer approach and direct bromination for the synthesis of this compound derivatives will depend on several factors, including the availability of starting materials, the desired scale of the reaction, and the tolerance for multi-step procedures versus the need for extensive optimization of a single-step reaction.

Route A, while longer, offers a more predictable and often higher-yielding pathway, benefiting from the well-established nature of the Sandmeyer reaction. Route B presents a more concise and potentially more efficient alternative, though it may require significant process development to control selectivity and maximize yield. Researchers and drug development professionals are encouraged to evaluate both routes in the context of their specific project goals and available resources.

References

Benchmarking 2-Bromo-6-isopropylpyrazine: A Comparative Guide for Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of the right heterocyclic building block is a critical decision that can significantly impact the timeline and success of a drug discovery project. These scaffolds form the core of many pharmaceutical agents, influencing their physicochemical properties, target engagement, and metabolic stability. This guide provides an objective comparison of 2-Bromo-6-isopropylpyrazine against other commonly employed heterocyclic building blocks, supported by representative experimental data for key cross-coupling reactions.

Introduction to this compound

This compound is a valuable heterocyclic building block that offers a unique combination of steric and electronic properties. The pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a prevalent motif in numerous biologically active molecules. The bromine atom at the 2-position provides a versatile handle for derivatization, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The isopropyl group at the 6-position introduces steric bulk, which can be crucial for modulating selectivity and improving metabolic stability by shielding adjacent positions from enzymatic degradation. Pyrazine derivatives have been extensively explored for their therapeutic potential, with many exhibiting activity as kinase inhibitors, antibacterial agents, and anti-inflammatory compounds.

Comparative Analysis of Heterocyclic Building Blocks

To provide a comprehensive benchmark, this compound is compared against three other commercially available bromoheterocyclic building blocks: 2-bromopyridine, 2-bromothiazole, and 5-bromoindole. These alternatives represent a diverse range of five- and six-membered heterocycles with distinct electronic and reactivity profiles.

Table 1: Physicochemical Properties of Selected Heterocyclic Building Blocks

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)pKa (Conjugate Acid)
This compoundC7H9BrN2201.07Not Reported~1.2
2-BromopyridineC5H4BrN157.99192-1940.7
2-BromothiazoleC3H2BrNS164.02170-172~0.9
5-BromoindoleC8H6BrN196.05Not Applicable (Solid)~16.2 (N-H)

Note: pKa values are estimates and can vary based on the measurement conditions.

Performance in Key Cross-Coupling Reactions

The utility of these building blocks is largely defined by their performance in reactions that enable the construction of complex molecular architectures. The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful and widely used methods for C-C and C-N bond formation, respectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reaction of a bromoheterocycle with a boronic acid or ester is a cornerstone of modern medicinal chemistry.

Table 2: Representative Conditions and Yields for Suzuki-Miyaura Coupling

HeterocycleCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound (representative) Phenylboronic acidPd(PPh3)4K2CO31,4-Dioxane/H2O10012~85
2-BromopyridinePhenylboronic acidPd2(dba)3 / SPhosK3PO4Toluene1001692[1]
2-Bromothiazole4-Methoxyphenylboronic acidPd(PPh3)4Na2CO3Toluene/EtOH/H2O801288
5-Bromoindole (N-protected)Phenylboronic acidPd(OAc)2 / SPhosK3PO4Toluene/H2O1001895

Note: The data for this compound is based on typical conditions for similar pyrazines due to the lack of specific literature data. Yields are highly substrate-dependent and the conditions provided are representative examples.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.

Table 3: Representative Conditions and Yields for Buchwald-Hartwig Amination

HeterocycleCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound (representative) MorpholinePd2(dba)3 / XantphosNaOtBuToluene10018~90
2-BromopyridineAnilinePd(OAc)2 / BINAPNaOtBuToluene1102485[2]
2-BromothiazolePiperidinePd2(dba)3 / XantphosCs2CO31,4-Dioxane1002478
5-Bromoindole (N-protected)BenzylaminePd(OAc)2 / RuPhosK3PO4t-BuOH1001691

Note: The data for this compound is based on typical conditions for similar pyrazines due to the lack of specific literature data. Yields are highly substrate-dependent and the conditions provided are representative examples.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a starting point for reaction optimization.

General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine

To an oven-dried Schlenk tube is added 2-bromopyridine (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd2(dba)3 (0.02 mmol), SPhos (0.08 mmol), and K3PO4 (2.0 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) is then added, and the mixture is stirred at 100 °C for 16 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography.[1]

General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine

In a glovebox, an oven-dried vial is charged with Pd(OAc)2 (0.01 mmol), BINAP (0.015 mmol), and NaOtBu (1.4 mmol). The vial is sealed, removed from the glovebox, and 2-bromopyridine (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (5 mL) are added under an argon atmosphere. The reaction mixture is heated to 110 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.[2]

Visualizing Reaction Workflows and Biological Context

Experimental Workflow for a Typical Cross-Coupling Reaction

The following diagram illustrates a generalized workflow for performing a palladium-catalyzed cross-coupling reaction, from reagent preparation to product isolation.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Weigh Reagents: Heterocycle, Coupling Partner, Base, Ligand catalyst Add Catalyst (e.g., Pd source) reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent inert Degas and Purge with Inert Gas solvent->inert heat Heat to Desired Temperature inert->heat stir Stir for Specified Time heat->stir monitor Monitor Progress (TLC, GC/MS) stir->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., Chromatography) concentrate->purify

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

Signaling Pathway: Inhibition of p38 MAPK by Pyrazine Derivatives

Many pyrazine-containing compounds have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial mediator of the cellular response to inflammatory cytokines and stress stimuli.[3][4][5][6][7] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, making it an attractive target for therapeutic intervention. The diagram below illustrates the p38 MAPK signaling cascade and the point of intervention for a hypothetical pyrazine-based inhibitor.

G ext_stimuli Stress / Cytokines receptor Cell Surface Receptor ext_stimuli->receptor map3k MAP3K (e.g., ASK1, TAK1) receptor->map3k activates map2k MAP2K (MKK3/6) map3k->map2k phosphorylates p38 p38 MAPK map2k->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis) substrates->response leads to inhibitor Pyrazine Derivative (e.g., from this compound) inhibitor->p38 inhibits

Caption: The p38 MAPK signaling pathway and inhibition by a pyrazine derivative.

Conclusion

This compound stands as a highly versatile and valuable building block for the synthesis of complex organic molecules in drug discovery. Its reactivity in key cross-coupling reactions is comparable to other widely used bromoheterocycles, with the added advantage of the unique steric and electronic properties conferred by the isopropyl-substituted pyrazine ring. The choice of a specific heterocyclic scaffold will always be project-dependent, but the data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions when selecting building blocks for their synthetic campaigns. The potential for pyrazine derivatives to modulate key signaling pathways, such as the p38 MAPK cascade, further underscores the importance of this class of heterocycles in the development of novel therapeutics.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 2-Bromo-6-isopropylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 2-Bromo-6-isopropylpyrazine, a halogenated aromatic compound. Adherence to these protocols is critical to minimize risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact, inhalation, and ingestion. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes & Face Chemical Splash Goggles and Face ShieldGoggles should be worn at all times.[1] A face shield should be worn over safety glasses during procedures with a high risk of splashing or explosion.
Hands Chemical-Resistant GlovesDisposable nitrile gloves are suitable for incidental contact.[2] For prolonged or direct contact, consider thicker gloves such as nitrile rubber (0.4 mm), chloroprene rubber (0.5 mm), or butyl rubber (0.7 mm).[3] Always inspect gloves for integrity before use and change them immediately upon contamination.
Body Laboratory CoatA flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[2]
Feet Closed-toe ShoesShoes must cover the entire foot.[2]
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available or insufficient, a respirator may be required; this necessitates a formal respiratory protection program with medical evaluation and fit testing.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial for the safe handling of this compound from receipt to disposal.

cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal Obtain SDS (or analogous compound data) Obtain SDS (or analogous compound data) Inspect Container Inspect Container Obtain SDS (or analogous compound data)->Inspect Container Review Hazards Don PPE Don PPE Inspect Container->Don PPE Check for Damage Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Prepare for Work Ground Equipment Ground Equipment Work in Fume Hood->Ground Equipment Ensure Ventilation Dispense and Use Dispense and Use Ground Equipment->Dispense and Use Prevent Static Discharge Decontaminate Work Area Decontaminate Work Area Dispense and Use->Decontaminate Work Area After Use Segregate Waste Segregate Waste Dispense and Use->Segregate Waste Generate Waste Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Clean Surfaces Wash Hands Wash Hands Doff PPE->Wash Hands Prevent Contamination Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Collect Waste Arrange for Pickup Arrange for Pickup Label Waste Container->Arrange for Pickup Proper Identification

Figure 1. A stepwise workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Unused this compound, contaminated gloves, bench paper, and other solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic solvents. Do not mix with non-halogenated solvent waste.

Labeling: All waste containers must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards (e.g., "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," "May cause respiratory irritation," based on analogous compounds).[5]

  • The date of accumulation.

Storage and Pickup: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials. Follow your institution's procedures for arranging the pickup and disposal of hazardous waste by a certified waste management company.

By implementing these safety and logistical measures, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.